(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228121 | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-21-1 | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Introduction
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative of significant interest in advanced organic synthesis and pharmaceutical development. Possessing a cyclopentane scaffold with an ethyl ester and a hydroxyl group in a defined cis-(1R,2S) stereochemical arrangement, this molecule serves as a valuable chiral building block for the construction of complex, stereospecific molecules.[1] Its utility is primarily rooted in its application in asymmetric synthesis, where the precise spatial orientation of its functional groups is leveraged to control the stereochemical outcome of subsequent reactions.
This technical guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) targeting neurological and inflammatory conditions.[1] The information herein is curated to support laboratory work, from reaction planning and purification to analytical characterization and safe handling.
Section 1: Chemical Identity and Structure
Accurate identification is paramount in chemical synthesis. The following section details the key identifiers and structural information for this compound.
Nomenclature and Registration
A notable point of clarification is the existence of multiple CAS numbers associated with ethyl 2-hydroxycyclopentanecarboxylate. This often arises from registrations for the racemic mixture, different stereoisomers, or entries in different databases over time. For the specific stereoisomer (1R,2S), CAS Number 61586-79-6 is the most consistently cited and specific identifier.[1][2][3][4] CAS Number 2315-21-1 is also frequently associated with this compound, though it may sometimes be used more broadly.[1][5] Researchers should prioritize the stereoisomer-specific CAS number for unambiguous documentation and procurement.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate[1][3] |
| CAS Number | 61586-79-6 (Stereoisomer-specific)[2][3][4] |
| Alternate CAS | 2315-21-1[1][5] |
| Molecular Formula | C₈H₁₄O₃[2][3] |
| Molecular Weight | 158.19 g/mol [3] |
| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N[1] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC[C@@H]1O[3] |
| Synonyms | ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE, (1R,2S)-CIS-2-HYDROXYCYCLO-PENTANECARBOXYLIC ACID ETHYL ESTER[3] |
Chemical Structure
The molecule consists of a five-membered cyclopentane ring. The hydroxyl (-OH) group at position 2 and the ethyl carboxylate (-COOCH₂CH₃) group at position 1 are on the same face of the ring, defining the cis relationship. The absolute stereochemistry is designated (1R,2S), which dictates the specific three-dimensional arrangement crucial for its role in chiral synthesis.
Section 2: Physicochemical Properties
The physical properties of a compound are critical for its purification, handling, and use in reactions. This molecule is a colorless liquid at ambient temperature.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 129-130 °C @ 42 Torr | [7] |
| ~230.8 °C @ 760 mmHg (Calculated) | ||
| Density | 1.073 g/mL at 20 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.458 | [7] |
| Flash Point | 101 °C | [3] |
| Vapor Pressure | 0.0123 mmHg at 25 °C | [5] |
| Solubility | Moderate solubility in water; Good solubility in ether, acetone, and other common organic solvents. | [6] |
| pKa (Predicted) | 14.65 ± 0.40 | [5] |
| LogP (Predicted) | 0.71 | [5] |
Expert Insights on Physical Properties:
-
Boiling Point: The high boiling point at atmospheric pressure suggests that purification by distillation should be conducted under reduced pressure (vacuum distillation) to prevent thermal decomposition. The reported value of 129-130 °C at 42 Torr provides a practical starting point for establishing purification parameters.
-
Solubility: The compound's good solubility in common organic solvents like ethyl acetate, dichloromethane, and ether makes it amenable to standard workup and extraction procedures. Its moderate water solubility implies that extractions from aqueous layers should be performed thoroughly with a suitable organic solvent to ensure high recovery.
-
Refractive Index: This property is a quick and non-destructive method for assessing the purity of liquid samples. A measured refractive index that deviates significantly from the reported value of 1.458 may indicate the presence of impurities or residual solvent.
Section 3: Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is essential for validating the identity and quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. While experimentally verified spectra are not widely published, predicted data provides a reliable reference for spectral assignment.
Causality in NMR: The presence of the hydroxyl group at C2 significantly influences the chemical shifts of adjacent protons compared to its ketone precursor, ethyl 2-oxocyclopentanecarboxylate. The C2 proton (CH-OH) is shifted downfield to ~4.30 ppm, a characteristic region for protons attached to a carbon bearing an oxygen atom. This is a key differentiator from the ketone, which lacks a proton at this position.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.25 | t |
| CH₂ (cyclopentane) | 1.60 - 2.00 | m |
| CH (C1) | 2.60 | m |
| CH₂ (ethyl) | 4.15 | q |
| CH-OH (C2) | 4.30 | m |
| OH | Broad singlet | s |
| ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |
| C H₃ (ethyl) | ~14 |
| C H₂ (cyclopentane) | ~20-35 |
| C H (C1) | ~50 |
| C H₂ (ethyl) | ~60 |
| C H-OH (C2) | ~75 |
| C =O (ester) | ~175 |
| Predicted data sourced from publicly available spectral databases and compared with the ketone analogue.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹ , which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1250-1050 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and alcohol moieties.
Chromatographic Methods
Chromatography is essential for assessing purity and, critically, for determining enantiomeric excess (e.e.).
-
Thin-Layer Chromatography (TLC): A standard method for monitoring reaction progress. For this compound, a mobile phase of cyclohexane/diethyl ether (e.g., 10:4 v/v) on a silica gel (Kieselgel 60) plate provides good separation.[1]
-
Gas Chromatography (GC): GC can be used to assess purity. A typical method utilizes a DB-1 column with an isothermal oven temperature of 100°C and an FID detector.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derived from cellulose or amylose) are highly effective. A normal-phase method using a mobile phase like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a common and successful strategy.[9]
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized batch of this compound.
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Synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate from ethyl 2-oxocyclopentanecarboxylate
Abstract
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a pivotal chiral building block in the synthesis of complex, stereospecific molecules, particularly within the pharmaceutical industry for the development of novel therapeutics targeting a range of conditions.[1] This technical guide provides an in-depth exploration of the stereoselective synthesis of this valuable compound from the prochiral precursor, ethyl 2-oxocyclopentanecarboxylate. We will dissect and compare prominent chemo- and biocatalytic reduction strategies, focusing on the underlying principles of stereochemical control, mechanistic details, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and related chiral hydroxy esters.
Introduction: The Significance of Stereochemical Control
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a critical objective in modern drug development. The target molecule, this compound, possesses two chiral centers, making the precise control of its stereochemistry during synthesis a significant challenge.
The reduction of the prochiral β-keto ester, ethyl 2-oxocyclopentanecarboxylate, can theoretically yield four possible stereoisomers. This guide will focus on methodologies that selectively produce the desired (1R,2S) diastereomer, a critical intermediate for various synthetic applications.[1]
Strategic Approaches to Asymmetric Reduction
The conversion of a ketone to a chiral alcohol is a cornerstone of asymmetric synthesis. Two dominant strategies have emerged for the stereoselective reduction of ethyl 2-oxocyclopentanecarboxylate: biocatalysis, primarily utilizing yeast-based systems, and chemocatalysis, employing transition metal complexes with chiral ligands.
Biocatalysis: Harnessing Nature's Selectivity
Whole-cell biocatalysis, particularly with Baker's yeast (Saccharomyces cerevisiae), has a long-standing history in the asymmetric reduction of carbonyl compounds.[2] This approach is often favored for its operational simplicity, mild reaction conditions, and environmental sustainability.[2]
Mechanism of Action: Baker's yeast contains a multitude of reductase enzymes, each with specific substrate preferences and stereoselectivities.[3][4][5] These enzymes utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor to deliver a hydride to the carbonyl carbon of the substrate. The stereochemical outcome of the reduction is determined by how the substrate binds within the chiral active site of the enzyme.
Challenges and Optimization: A significant challenge with wild-type Baker's yeast is the presence of multiple reductases with opposing stereoselectivities, which can lead to mixtures of stereoisomeric products.[3][4][5] To overcome this, researchers have developed genetically engineered yeast strains that either overexpress a specific reductase with the desired stereoselectivity or knock out competing enzymes.[3][4] This strategy has dramatically improved the enantiomeric excess (ee) and diastereomeric excess (de) for the reduction of various β-keto esters.[3][4]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of ethyl 2-oxocyclopentanecarboxylate.
Chemocatalysis: Precision through Chiral Ligands
Homogeneous asymmetric hydrogenation using transition metal catalysts, particularly ruthenium complexes with chiral phosphine ligands, represents a powerful and highly versatile method for the enantioselective reduction of β-keto esters.[6][7][8] The pioneering work of Noyori and his colleagues in this area has provided a robust platform for accessing chiral β-hydroxy esters with exceptional levels of stereocontrol.[6][9]
The Noyori Asymmetric Hydrogenation: A hallmark of this approach is the use of ruthenium catalysts bearing chiral biaryl diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6][9] The mechanism involves the formation of a ruthenium hydride species which then coordinates to the β-keto ester.[6] The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride delivery to the carbonyl group, leading to the formation of one enantiomer in preference to the other.[6][9]
Key Advantages and Considerations:
-
High Enantioselectivity: Ruthenium-BINAP systems are renowned for achieving excellent enantioselectivities, often exceeding 99% ee.[6]
-
Broad Substrate Scope: These catalysts are effective for a wide range of β-keto esters.[6]
-
Catalyst Loading: While highly effective, these catalysts can be expensive, necessitating low catalyst loadings for industrial applications.
Another important class of catalysts for asymmetric ketone reduction are oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts.[10][11][12] These catalysts, used in conjunction with a stoichiometric borane source, can achieve high levels of enantioselectivity in the reduction of a variety of ketones.[10][11][12][13]
Mechanism of CBS Reduction: The oxazaborolidine catalyst coordinates to both the borane reducing agent and the carbonyl oxygen of the ketone.[14] This ternary complex orients the ketone for a stereoselective intramolecular hydride transfer from the borane to one face of the carbonyl.[14]
Logical Relationship: Catalyst and Stereochemical Outcome
Caption: The choice of catalyst dictates the stereochemical outcome of the reduction.
Data Summary and Protocol
Table 1: Comparison of Synthetic Methodologies
| Parameter | Biocatalysis (Baker's Yeast) | Chemocatalysis (Ru-BINAP) |
| Stereoselectivity | Moderate to High (improvable with genetic engineering)[3][4] | Very High (>99% ee often achievable)[6] |
| Reaction Conditions | Mild (ambient temp., aqueous media)[2] | Variable (often requires elevated pressure and temperature)[9] |
| Cost | Low (yeast is inexpensive)[2] | High (ruthenium and chiral ligands are costly) |
| Substrate Scope | Generally good, but can be enzyme-dependent[15] | Broad[6] |
| Environmental Impact | Generally low, "green" process[2] | Higher (use of organic solvents and heavy metals) |
| Workup | Can be complex due to biomass[2] | Generally straightforward |
Detailed Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP
Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
[RuCl((R)-BINAP)]₂·NEt₃
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [RuCl((R)-BINAP)]₂·NEt₃.
-
Substrate Addition: Add a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous methanol to the reactor. The substrate-to-catalyst ratio (S/C) is a critical parameter to optimize, typically ranging from 100 to 1000 or higher.[6]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 25-100 °C).[9]
-
Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Characterization: The stereochemical purity (diastereomeric and enantiomeric excess) of the product should be determined by chiral GC or high-performance liquid chromatography (HPLC).
Conclusion and Future Perspectives
The synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate is a well-established yet continually evolving field. Both biocatalytic and chemocatalytic approaches offer distinct advantages and disadvantages. While chemocatalysis, particularly Noyori-type asymmetric hydrogenation, provides exceptional stereocontrol and broad applicability, biocatalysis presents a more environmentally benign and cost-effective alternative, with its selectivity being continually improved through genetic engineering.[3][4][6]
The choice of synthetic strategy will ultimately depend on the specific requirements of the application, including scale, cost constraints, and desired purity. Future research will likely focus on the development of more active and robust catalysts (both chemical and biological), the use of greener reaction media, and the integration of these methods into chemoenzymatic cascade reactions to further streamline the synthesis of complex chiral molecules.[16][17][18][19]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers
This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of the isomers of ethyl 2-hydroxycyclopentanecarboxylate. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.
Introduction: The Significance of a Chiral Building Block
Ethyl 2-hydroxycyclopentanecarboxylate (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a chiral molecule that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a cyclopentane ring with hydroxyl and ethyl ester functional groups at adjacent positions, makes it a valuable chiral building block, particularly in the pharmaceutical industry. The stereochemistry of this intermediate is of paramount importance as it can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[4] Its application as a precursor in the synthesis of prostaglandin analogs and other specialty chemicals underscores the need for a thorough understanding of its isomeric forms and their distinct properties.[5]
Chemical Structure and Stereoisomerism
Ethyl 2-hydroxycyclopentanecarboxylate possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers.
-
Cis Isomers: The hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R, 2S) and (1S, 2R).
-
Trans Isomers: The hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on opposite sides of the cyclopentane ring. This configuration also exists as a pair of enantiomers: (1R, 2R) and (1S, 2S).
The relationship between these stereoisomers can be visualized as follows:
Sources
An In-depth Technical Guide to the Solubility and Stability of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
This guide provides a comprehensive technical overview of the solubility and stability of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a chiral building block of significant interest in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to support the effective use and handling of this compound.
Introduction to this compound
This compound is a chiral ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[2][3][4] Its structure, featuring a hydroxyl group and an ethyl ester on a cyclopentane ring with defined stereochemistry, makes it a valuable intermediate in the asymmetric synthesis of complex molecules.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for its application in synthesis, formulation, and storage.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification processes. The solubility of this compound is governed by its ability to interact with the solvent molecules through hydrogen bonding and van der Waals forces.
General Solubility Characteristics
Esters with shorter hydrocarbon chains tend to have some solubility in water due to the presence of polar carbonyl and ether linkages that can form hydrogen bonds with water.[5][6] However, as the carbon chain length increases, the hydrophobic nature of the molecule dominates, leading to decreased aqueous solubility.[6] this compound, with its cyclopentane ring, is expected to have limited solubility in water but good solubility in common organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data is essential for process development and formulation. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature. It is important to note that these are representative values and should be experimentally verified.
| Solvent | Formula | Polarity Index | Anticipated Solubility (g/L) at 25°C |
| Water | H₂O | 10.2 | < 10 |
| Methanol | CH₃OH | 5.1 | > 200 |
| Ethanol | C₂H₅OH | 4.3 | > 200 |
| Acetone | C₃H₆O | 5.1 | > 200 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 200 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 200 |
| Toluene | C₇H₈ | 2.4 | Soluble |
| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble |
Experimental Protocol for Solubility Determination
A reliable method for determining the equilibrium solubility of this compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental workflow for solubility determination.
Stability Profile
The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. For this compound, the primary degradation pathway is likely to be hydrolysis of the ester linkage. Stability studies are crucial to determine the appropriate storage conditions and shelf-life.
Key Factors Influencing Stability
The stability of this compound can be affected by several factors:
-
pH: Ester hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Temperature: Increased temperature typically accelerates the rate of chemical degradation, following the principles of the Arrhenius equation.
-
Light: Exposure to ultraviolet or visible light can provide the energy to initiate photolytic degradation.
-
Oxidizing Agents: The secondary alcohol group in the molecule could be susceptible to oxidation.
Degradation Pathways
The most probable degradation pathway for this compound is hydrolysis of the ethyl ester to form (1R,2S)-2-hydroxycyclopentanecarboxylic acid and ethanol.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than the accelerated stability testing conditions.
| Stress Condition | Typical Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the ester |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Rapid hydrolysis of the ester |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the hydroxyl group |
| Thermal | 80°C | Potential for various degradation pathways |
| Photolytic | Exposure to UV and visible light as per ICH Q1B | Photodegradation |
Experimental Protocol for Stability Assessment
A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various buffers (e.g., pH 2, 7, and 9) and in the presence of an oxidizing agent. For solid-state stability, store the neat compound under different temperature and humidity conditions.
-
Stress Conditions: Expose the samples to the conditions outlined in the forced degradation table.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for forced degradation; and longer for long-term stability).
-
Analysis: Quantify the remaining parent compound and any degradation products using a validated stability-indicating HPLC method.
Workflow for stability assessment.
Analytical Methodologies
Accurate and precise analytical methods are fundamental for the quantification of this compound in solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method with UV detection is generally suitable.
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, particularly for identifying volatile impurities or degradation products.[2][12] The compound would likely require derivatization to improve its volatility and thermal stability for GC analysis.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While general principles of ester chemistry provide a predictive framework, it is imperative that the quantitative data and stability profiles are determined experimentally using validated analytical methods. The protocols and information presented herein offer a robust starting point for researchers and developers working with this important chiral intermediate.
References
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester. Retrieved from [Link]
-
Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
-
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
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Crysdot. (n.d.). This compound. Retrieved from [Link]
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The Ascendancy of the Five-Membered Ring: A Technical Guide to the Discovery and Synthesis of Chiral Cyclopentane Derivatives
Abstract
The chiral cyclopentane ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, most notably the prostaglandins. Its inherent conformational flexibility and the stereochemical complexity that arises from multiple contiguous chiral centers have presented both a formidable challenge and a rich opportunity for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing chiral cyclopentane derivatives. We will explore the seminal discoveries that first highlighted their biological importance, delve into the landmark synthetic achievements that paved the way for their practical synthesis, and detail the state-of-the-art catalytic asymmetric methodologies that now allow for their efficient and stereocontrolled construction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important structural motif.
A Serendipitous Discovery: The Dawn of the Prostaglandin Era
The story of chiral cyclopentanes in biological systems begins not with a targeted investigation, but with a series of serendipitous observations. In the 1930s, Swedish physiologist Ulf von Euler was investigating the biological properties of seminal fluid. He discovered a substance that could induce smooth muscle contraction and lower blood pressure[1][2][3]. Believing it to originate from the prostate gland, he named it "prostaglandin"[1][3]. For decades, the precise chemical nature of this potent substance remained a mystery.
It was not until the pioneering work of Sune K. Bergström and his collaborator Jan Sjövall in the 1950s and 60s that the structures of these elusive compounds were finally elucidated. Through painstaking extraction from thousands of sheep vesicular glands and the use of then-novel techniques like gas chromatography-mass spectrometry, they isolated and characterized the first prostaglandins, PGE and PGF[4][5]. Their work revealed the now-famous cyclopentane core, a 20-carbon carboxylic acid with a five-membered ring at its center[4][5]. This discovery, which laid the foundation for a new field of biomedical research, was recognized with the 1982 Nobel Prize in Physiology or Medicine, shared with Bengt I. Samuelsson and John R. Vane for their further work on the metabolism and biological functions of prostaglandins[4].
The elucidation of the prostaglandin structures ignited a firestorm of interest in the synthetic organic chemistry community. The challenge was immense: to construct a small, highly functionalized ring with precise control over multiple stereocenters. The quest to synthesize these molecules not only drove the development of new synthetic methodologies but also laid the groundwork for much of modern asymmetric synthesis.
The Corey Synthesis: A Landmark in Strategic Synthesis
The first total synthesis of prostaglandins F2α and E2 in their naturally occurring forms was a landmark achievement reported by E.J. Corey and his group in 1969. This synthesis is a masterclass in retrosynthetic analysis and strategic bond disconnections. Corey's approach, often referred to as the "bicyclo[2.2.1]heptane approach," involved a Diels-Alder reaction to establish the crucial stereochemistry of the cyclopentane core in a latent form[6][7].
The key intermediate, now famously known as the "Corey lactone," served as a versatile building block from which various prostaglandins could be synthesized. The synthesis involved a series of elegant and now-classic transformations, including an iodolactonization, a Baeyer-Villiger oxidation, and Wittig and Horner-Wadsworth-Emmons olefinations to install the two side chains[6][7].
This seminal work not only provided access to these vital biological signaling molecules for further study but also demonstrated the power of strategic planning in complex molecule synthesis. It inspired a generation of chemists and led to the development of numerous other synthetic approaches to prostaglandins and other chiral cyclopentane derivatives.
Modern Era: The Rise of Catalytic Asymmetric Synthesis
While the Corey synthesis was a monumental achievement, the multi-step nature of such approaches highlighted the need for more efficient and direct methods for constructing chiral cyclopentanes. The last few decades have witnessed an explosion in the development of powerful catalytic asymmetric methods that can generate highly enantioenriched cyclopentane derivatives from simple achiral starting materials. These methods can be broadly categorized into three main areas: organocatalysis, transition-metal catalysis, and biocatalysis.
Organocatalysis: The Power of Small Chiral Molecules
The emergence of organocatalysis, which utilizes small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. For the construction of chiral cyclopentanes, organocatalytic domino or cascade reactions have proven to be particularly powerful. These reactions allow for the formation of multiple bonds and stereocenters in a single, operationally simple step.
A prime example is the use of chiral secondary amines, such as proline and its derivatives, to catalyze Michael addition-initiated cascade reactions. These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction.
Table 1: Representative Organocatalytic Syntheses of Chiral Cyclopentanes
| Catalyst Type | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Prolinol ether | Triple Michael Domino | Oxindole, diene, cinnamaldehyde | 40-72 | 7:1 to 15:1 | 89-99 | [8] |
| Diarylprolinol silyl ether | Michael/Michael/Esterification | α,β-Unsaturated aldehyde, nitroallylic acetate | 40-52 | >20:1 | 93 | [9] |
| Squaramide | Michael Addition | Cyclopentane-1,2-dione, alkylidene oxindole | up to 99 | up to 4:1 | up to 98 | [10][11] |
Experimental Protocol: Organocatalytic Triple Michael Domino Reaction [8]
This protocol describes the asymmetric synthesis of a fully functionalized cyclopentane bearing an oxindole moiety.
-
Materials:
-
3-Phenyl-1H-indole-2-carbaldehyde (1a) (154.6 mg, 0.5 mmol)
-
(E)-tert-butyl 2-(2-nitrovinyl)cinnamate (2) (86 mg, 0.5 mmol)
-
(E)-Cinnamaldehyde (3a) (66 mg, 0.5 mmol)
-
(S)-Diphenylprolinol trimethylsilyl ether (Catalyst A) (81.5 mg, 0.25 mmol, 50 mol%)
-
Chloroform (CHCl₃), anhydrous (4 mL)
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent 5) (250 mg, 0.75 mmol)
-
Argon atmosphere
-
-
Procedure:
-
To a 10 mL glass vial equipped with a magnetic stirring bar, add 3-phenyl-1H-indole-2-carbaldehyde (1a), (E)-tert-butyl 2-(2-nitrovinyl)cinnamate (2), (E)-cinnamaldehyde (3a), and catalyst A.
-
Add anhydrous chloroform (4 mL).
-
Purge the reaction vial with argon for 1 minute and then seal with a Teflon-coated screw cap.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Add the Wittig reagent 5 to the reaction mixture.
-
Purge the vial with argon for another minute and continue stirring for an additional 5 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fully substituted cyclopentane derivative.
-
Transition-Metal Catalysis: Harnessing the Power of Metals
Transition-metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of chiral cyclopentanes. Reactions such as the Heck reaction, Pauson-Khand reaction, and various cycloadditions have been rendered highly enantioselective through the design of chiral ligands that coordinate to the metal center.
The asymmetric intramolecular Heck reaction , for example, allows for the cyclization of acyclic precursors containing an aryl or vinyl halide/triflate and a tethered alkene to form chiral cyclopentanes with excellent enantiocontrol[12]. The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.
Table 2: Representative Transition-Metal Catalyzed Syntheses of Chiral Cyclopentanes
| Metal/Ligand | Reaction Type | Substrates | Yield (%) | dr | ee (%) | Reference |
| Pd(OAc)₂ / (R)-BINAP | Intramolecular Heck | Aryl triflate with tethered alkene | 70-90 | N/A | up to 91 | [12] |
| Rh(acac)(CO)₂ / Chiral Ligand & NHC | Hydroformylation/Annulation | Terminal alkyne, enone, syngas | 50-85 | up to 16:1 | up to 99 | [13] |
| Ni(OAc)₂ / Chiral P,N-Ligand | Desymmetrizing Arylative Cyclization | Alkynyl malonate, arylboronic acid | 73-92 | N/A | 80-94 | [14] |
Experimental Protocol: Asymmetric Intramolecular Heck Reaction [12]
This protocol describes a general procedure for the enantioselective synthesis of a chiral cyclopentene derivative via an intramolecular Heck reaction.
-
Materials:
-
Aryl or vinyl triflate precursor (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.15 equiv)
-
Proton sponge (1,8-bis(dimethylamino)naphthalene) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl or vinyl triflate precursor in anhydrous DMF.
-
Add palladium(II) acetate, (R)-BINAP, and the proton sponge to the solution.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral cyclopentene derivative.
-
Biocatalysis: Nature's Approach to Chirality
Enzymes are nature's catalysts, capable of performing highly selective transformations under mild conditions. In the synthesis of chiral cyclopentanes, biocatalysis, particularly through the use of lipases, has become a valuable tool. A common strategy is the enzymatic desymmetrization of meso-cyclopentene derivatives.
In this approach, a prochiral meso compound, which has a plane of symmetry but contains two enantiotopic functional groups, is selectively transformed by an enzyme to yield a chiral, non-racemic product. For example, the lipase-catalyzed acylation of a meso-cyclopentenediol can selectively acylate one of the two enantiotopic hydroxyl groups, breaking the symmetry of the molecule and generating a chiral monoacetate with high enantiomeric excess[15].
Table 3: Representative Biocatalytic Syntheses of Chiral Cyclopentanes
| Enzyme | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic 2-methyl-4-hydroxy-cyclopentenone | ~50 | >99 | |
| Pseudomonas fluorescens Lipase | Desymmetrization (Hydrolysis) | meso-Cyclopent-2-en-1,4-diacetate | 45-50 | >98 | [16] |
| Candida rugosa Lipase | Kinetic Resolution (Hydrolysis) | Racemic acylated Morita-Baylis-Hillman adducts | ~50 | >90 |
Experimental Protocol: Lipase-Catalyzed Desymmetrization of a meso-Diol [15]
This protocol describes the enzymatic desymmetrization of cis-3,5-diacetoxycyclopent-1-ene.
-
Materials:
-
cis-3,5-Diacetoxycyclopent-1-ene (meso-diacetate)
-
Immobilized Lipase from Candida antarctica (Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Diisopropyl ether
-
-
Procedure:
-
To a suspension of the meso-diacetate in phosphate buffer, add the immobilized lipase.
-
Shake the mixture at a constant temperature (e.g., 30 °C) in an incubator.
-
Monitor the progress of the reaction by chiral GC analysis of aliquots taken at regular intervals.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with diisopropyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of the chiral monoacetate and the remaining meso-diacetate by flash column chromatography.
-
Applications in Drug Discovery and Development
The synthetic methodologies developed for chiral cyclopentanes have had a profound impact on drug discovery. The cyclopentane scaffold is present in a wide range of approved drugs, where it often serves as a conformationally restricted core or as a key pharmacophoric element.
Table 4: Selected FDA-Approved Drugs Containing a Chiral Cyclopentane Moiety
| Drug Name (Brand Name) | Therapeutic Area | Key Chiral Cyclopentane Feature |
| Latanoprost (Xalatan) | Glaucoma | Prostaglandin F2α analogue |
| Travoprost (Travatan) | Glaucoma | Prostaglandin F2α analogue |
| Peramivir (Rapivab) | Influenza | Highly substituted cyclopentane core |
| Abacavir (Ziagen) | HIV/AIDS | Carbocyclic nucleoside analogue |
| Ticagrelor (Brilinta) | Antiplatelet | Tri-substituted cyclopentylaminoethanol side chain |
| Palbociclib (Ibrance) | Oncology (Breast Cancer) | Substituted cyclopentyl group |
The development of drugs like Latanoprost and Travoprost , which are analogues of naturally occurring prostaglandins, is a direct legacy of the foundational synthetic work in this area. These drugs effectively lower intraocular pressure and are mainstays in the treatment of glaucoma.
More recently, drugs like Ticagrelor , an antiplatelet agent used to prevent cardiovascular events, feature a complex, stereochemically-defined cyclopentane side chain that is crucial for its binding to the P2Y₁₂ receptor. The efficient synthesis of this chiral fragment on a large scale is a testament to the advances in modern asymmetric catalysis. Similarly, the oncology drug Palbociclib incorporates a chiral cyclopentyl group that plays a key role in its activity as a CDK4/6 inhibitor for the treatment of breast cancer.
Conclusion and Future Outlook
The journey of chiral cyclopentane derivatives from a curious observation in seminal fluid to their current status as key components of life-saving medicines is a powerful illustration of the interplay between biology, medicine, and synthetic chemistry. The initial discoveries of prostaglandins spurred the development of foundational concepts in organic synthesis, most notably Corey's retrosynthetic approach. The subsequent demand for more efficient and stereoselective methods has led to the development of a sophisticated toolbox of catalytic asymmetric reactions, including organocatalysis, transition-metal catalysis, and biocatalysis.
The future of this field remains bright. The development of novel catalytic systems that offer even greater efficiency, selectivity, and substrate scope will continue to be a major focus. The integration of flow chemistry and other enabling technologies will be crucial for the large-scale, sustainable production of these important molecules. As our understanding of biological systems deepens, the demand for new, structurally complex, and stereochemically defined chiral cyclopentane derivatives as probes and therapeutic agents will undoubtedly continue to grow, ensuring that the five-membered ring remains a central focus of synthetic innovation for years to come.
References
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von Euler, U. S. (1935). Über die spezifische blutdrucksenkende Substanz des menschlichen Prostata- und Samenblasensekretes. Klinische Wochenschrift, 14(33), 1182-1183. [Link]
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von Euler, U. S. (1971). Biographical. NobelPrize.org. [Link]
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Karolinska Institutet. (n.d.). Ulf von Euler found the key to the sympathetic nervous system. [Link]
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Bergström, S. (1982). The Prostaglandins: From the Laboratory to the Clinic. Nobel Lecture. [Link]
-
Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(S1), S182-S192. [Link]
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(52), 14538-14542. [Link]
- Grossmann, A., & Enders, D. (2012). N-Heterocyclic carbene catalyzed domino reactions.
-
Ilmarinen, K., & Pihko, P. M. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 167-173. [Link]
-
Ilmarinen, K., & Pihko, P. M. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed, 35186153. [Link]
- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
-
Wang, Z., et al. (2022). Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. Organic Letters, 24(1), 215-220. [Link]
-
Thomson, R. J., et al. (2018). Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. Angewandte Chemie International Edition, 57(40), 13309-13313. [Link]
- Theil, F., Schick, H., Winter, G., & Reck, G. (1991). Lipase-Catalyzed Transesterification of meso-Cyclopentane Diols. Tetrahedron, 47(36), 7569-7582.
- Johnson, C. R. (1998). Chemoenzymatic approaches to enantiomerically pure cyclopentanoids. Accounts of Chemical Research, 31(6), 333-341.
- Basavaiah, D., & Rao, A. J. (2001). The Baylis−Hillman Reaction: A Novel Carbon−Carbon Bond-Forming Reaction. Chemical Reviews, 103(3), 811-892.
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Theoretical calculations of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Abstract
This compound is a pivotal chiral building block in modern synthetic and medicinal chemistry.[1] Its stereochemically defined structure is exploited in the synthesis of complex pharmaceuticals, where three-dimensional conformation dictates biological activity. This technical guide provides a comprehensive framework for the theoretical calculation of its conformational landscape. We detail a robust computational workflow, beginning with initial structure generation and broad conformational searching, followed by high-level quantum mechanical refinement using Density Functional Theory (DFT). The central thesis of this analysis revolves around the determinative role of the cyclopentane ring's puckering and the stabilizing influence of an intramolecular hydrogen bond. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of flexible chiral molecules.
Introduction: The Primacy of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development, the specific conformation a molecule adopts when interacting with a biological target (e.g., an enzyme or receptor) is the basis of its efficacy and selectivity. For flexible molecules like this compound, which possess multiple rotatable bonds and a non-planar ring system, a multitude of conformations can exist in equilibrium. Identifying the lowest energy (most populated) conformers is critical for understanding its reactivity and potential as a pharmacophore.
Theoretical calculations offer a powerful, cost-effective alternative to purely experimental methods for elucidating these conformational preferences. By modeling the molecule in silico, we can dissect the intricate balance of forces—steric hindrance, torsional strain, and non-covalent interactions—that govern its structure. This particular molecule presents a fascinating case study due to the interplay between the cyclopentane ring's inherent flexibility and the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.
Theoretical Foundations
The Flexible Cyclopentane Ring
Unlike the relatively rigid, planar cyclopropane, cyclopentane and its derivatives adopt puckered conformations to alleviate the torsional strain that would arise from eclipsed C-C bonds in a planar structure.[2] The two primary low-energy conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C_2 symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[3] The energy barrier between these forms is very low, leading to a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring.[4] The presence of substituents, such as the hydroxyl and ethyl ester groups in our target molecule, will create preferential, stable conformations by locking the ring into specific envelope or twist forms.
The Role of Intramolecular Hydrogen Bonding
The proximity of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester) suggests the potential for a stabilizing intramolecular hydrogen bond (IHB).[5][6] The formation of this bond can significantly lower the energy of a conformer, often making it the dominant species in solution.[7][8] This interaction creates a pseudo-six-membered ring, which restricts the rotational freedom of both the hydroxyl and ethyl ester substituents and profoundly influences the puckering of the cyclopentane ring itself. Theoretical methods are exceptionally well-suited to quantifying the strength and geometric impact of such bonds.[9]
Density Functional Theory (DFT) as the Method of Choice
For accurate energy calculations of molecular conformations, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[10] DFT methods, such as the widely used B3LYP functional, are capable of describing the subtle electronic effects that dictate conformational energies, including those involved in hydrogen bonding.[11][12] When paired with an appropriate basis set (e.g., 6-311+G(d,p)), DFT can provide reliable predictions of geometries and relative stabilities for diastereomeric conformers.[12]
A Validated Workflow for Conformational Analysis
The following protocol outlines a multi-stage, self-validating approach to ensure a thorough exploration of the conformational space and accurate energy evaluation. This hierarchical workflow balances computational speed and theoretical rigor.
Caption: Comparison of IHB-stabilized vs. non-IHB conformers.
The most stable conformers will almost certainly be those that can form the IHB. This interaction significantly reduces the system's enthalpy. The geometric constraints required to form this bond—positioning the hydroxyl proton near the carbonyl oxygen—will force the cyclopentane ring into a specific puckered conformation.
Table 1: Hypothetical Relative Energies and Properties of Low-Energy Conformers
| Conformer ID | Ring Pucker | IHB Presence | H-Bond Distance (Å) | Relative Energy (kcal/mol) | Boltzmann Population (298K) |
| Conf-1 | C2 (Twist) | Yes | ~1.95 | 0.00 | ~85% |
| Conf-2 | Cs (Envelope) | Yes | ~2.10 | 0.85 | ~14% |
| Conf-3 | C2 (Twist) | No | N/A | 3.50 | <1% |
| Conf-4 | Cs (Envelope) | No | N/A | 4.20 | <1% |
Note: These are illustrative values for demonstration purposes.
As the hypothetical data in Table 1 suggests, conformers capable of forming the intramolecular hydrogen bond (Conf-1 and Conf-2) are significantly lower in energy. The conformer with the optimal geometry for this bond (Conf-1), featuring a specific twist pucker, is predicted to be the global minimum and thus the most abundant species. Conformers where the hydroxyl group is oriented away from the ester (Conf-3 and Conf-4) are substantially higher in energy and will not contribute significantly to the overall population.
Correlation with Experimental Data
While theoretical calculations provide a powerful predictive model, validation against experimental data is the ultimate benchmark of accuracy.
-
Vibrational Circular Dichroism (VCD): As a chiral molecule, its VCD spectrum is exquisitely sensitive to its three-dimensional structure. Comparing the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum calculated from the DFT results provides a robust method for confirming the predicted major conformers. [11][13]* Nuclear Magnetic Resonance (NMR): Key NMR parameters, such as ³J coupling constants between protons on the cyclopentane ring, are dependent on the dihedral angles between them. These experimental values can be compared to those calculated for each low-energy conformer to further validate the predicted conformational ensemble.
Conclusion
The theoretical conformational analysis of this compound reveals a landscape dominated by a few low-energy structures. The key determinant of conformational preference is the formation of a strong intramolecular hydrogen bond between the hydroxyl and ester carbonyl groups. This interaction not only restricts the rotation of the substituents but also dictates the preferred puckering of the flexible cyclopentane ring, leading to a highly ordered and predictable ground-state structure. The computational workflow detailed herein provides a reliable and self-validating protocol for researchers to predict and understand the conformational behavior of this, and other, flexible chiral molecules, offering crucial insights for rational drug design and synthetic strategy.
References
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. (Note: Foundational DFT paper, URL not applicable for direct link to this specific concept in a general search).
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MDPI. (n.d.). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. Retrieved from [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Chirality, 13(5), 233-41. Retrieved from [Link]
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ResearchGate. (2022). DFT calculations of racemic mixtures?. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the chiral molecule functional group and DFT calculations. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). An explicit-solvent conformation search method using open software. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]
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RCSB PDB. (2023). Modeling and Simulation Software. Retrieved from [Link]
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Rowan. (n.d.). Conformational Searching. Retrieved from [Link]
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SCM. (n.d.). Conformers. Retrieved from [Link]
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World Scientific. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Retrieved from [Link]
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ResearchGate. (2025). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Retrieved from [Link]
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In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2021). Intramolecular Hydrogen Bonding 2021. Retrieved from [Link]
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ACS Publications. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Retrieved from [Link]
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BioMed Research. (2023). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Retrieved from [Link]
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Semantic Scholar. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. Retrieved from [Link]
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Orbital: The Electronic Journal of Chemistry. (2022). Theoretical Study on the Conformational Equilibrium of 1', 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers. Retrieved from [Link]
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NIH PubChem. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
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NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB calculation results Page. Retrieved from [Link]
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ACS Publications. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Retrieved from [Link]
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A Comprehensive Technical Guide to (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: A Cornerstone Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative of significant interest in advanced organic synthesis and pharmaceutical development.[1] This molecule, possessing a defined (1R,2S) stereochemistry with an ethyl ester and a hydroxyl group on a cyclopentane ring, serves as a valuable chiral building block for the construction of complex, stereospecific molecules.[1] Its primary utility lies in its application in asymmetric synthesis, most notably as a precursor to the Corey lactone, a pivotal intermediate in the synthesis of a wide array of prostaglandins and their analogues.[2][3][4] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, key chemical transformations, and its critical role in the development of therapeutic agents.
Compound Identification and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms across chemical literature and databases. Establishing these synonyms is the first step in a comprehensive understanding of this chiral building block.
Synonyms and IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate .[1][5] However, it is frequently referred to by a variety of other names in commercial and academic contexts.
Common Synonyms:
-
ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE[5]
-
ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANOATE[5]
-
(1R,2S)-CIS-2-HYDROXYCYCLO-PENTANECARBOXYLIC ACID ETHYL ESTER[5]
-
(1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester
-
Ethyl (1R,2S)-2-oxidanylcyclopentane-1-carboxylate
It is crucial for researchers to be familiar with these synonyms to ensure a thorough literature search and accurate sourcing of materials.
Chemical Identifiers
For precise identification in databases and regulatory documents, a set of unique identifiers is assigned to each chemical substance.
| Identifier | Value | Source |
| CAS Number | 61586-79-6 | [1][5][6] |
| Molecular Formula | C₈H₁₄O₃ | [5][7] |
| Molecular Weight | 158.19 g/mol | [5][7] |
| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N | [1][5] |
| Canonical SMILES | CCOC(=O)C1CCCC1O | [5] |
| MDL Number | MFCD00467698 | [6][7] |
These identifiers are essential for unambiguous database searches, procurement, and safety data sheet (SDS) retrieval.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, reaction monitoring, and quality control.
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 230.8 °C at 760 mmHg |
| Density | 1.073 g/mL at 20 °C |
| Flash Point | 101 °C |
| Storage | Sealed in a dry place, 2-8 °C |
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity. While experimental data for this specific isomer can be limited, a combination of predicted and experimental data for analogous compounds allows for a confident characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.25 | triplet | 3H |
| CH₂ (ethyl) | 4.15 | quartet | 2H |
| CH₂ (C3, C4, C5) | 1.60 - 2.00 | multiplet | 6H |
| CH (C1) | 2.60 | multiplet | 1H |
| CH-OH (C2) | 4.30 | multiplet | 1H |
| OH | Broad singlet | - | 1H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | 14.2 |
| CH₂ (cyclopentane) | ~21-32 (multiple peaks) |
| CH₂ (ethyl) | 60.5 |
| CH (C1) | ~45-50 |
| CH-OH (C2) | ~72-77 |
| C=O (ester) | ~174-176 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 158. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and water (-H₂O).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |
| C-H (alkane) | 3000-2850 | Stretching vibration |
| C=O (ester) | 1750-1735 | Stretching vibration |
| C-O (ester/alcohol) | 1300-1000 | Stretching vibration |
Synthesis of this compound
The enantioselective synthesis of this chiral building block is of paramount importance. The most widely adopted and efficient method is the biocatalytic reduction of the corresponding prochiral ketone, ethyl 2-oxocyclopentanecarboxylate.
Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
The use of whole-cell biocatalysts, such as Baker's yeast, offers a green, cost-effective, and highly stereoselective route to chiral alcohols. The enzymes within the yeast, primarily oxidoreductases, catalyze the reduction of the ketone with high enantioselectivity.
Reaction Principle:
The reduction of the carbonyl group in ethyl 2-oxocyclopentanecarboxylate is mediated by dehydrogenase enzymes present in Baker's yeast. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride (H⁻). The yeast's metabolic processes, fueled by a carbohydrate source like sucrose or glucose, continuously regenerate the NADPH cofactor, allowing the catalytic cycle to proceed. The stereochemical outcome is dictated by the specific binding of the substrate within the chiral active site of the enzyme.
Figure 1: Biocatalytic Reduction Workflow
Experimental Protocol: Enantioselective Reduction of Ethyl 2-oxocyclopentanecarboxylate
-
Yeast Suspension Preparation: In a suitable reaction vessel, suspend commercially available Baker's yeast in tap water. Add sucrose as the carbohydrate source and stir the mixture at approximately 30°C for about an hour to activate the yeast.
-
Substrate Addition: Add ethyl 2-oxocyclopentanecarboxylate to the fermenting yeast suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, add a filter aid such as Celite to the reaction mixture and filter to remove the yeast cells. Saturate the aqueous filtrate with sodium chloride to decrease the solubility of the product.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to afford pure this compound.
Expected Outcome: This biocatalytic method typically provides the desired (1R,2S)-isomer with high enantiomeric excess (ee), often exceeding 95%.
Key Chemical Transformations and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two functional groups: the hydroxyl group and the ethyl ester. These allow for a range of transformations, making it a versatile intermediate.
Oxidation to Ethyl 2-oxocyclopentanecarboxylate
The secondary alcohol can be oxidized back to the ketone using various modern oxidation reagents. The Swern oxidation is a particularly mild and effective method that avoids the use of heavy metals.
Swern Oxidation Mechanism:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (-78 °C). The resulting electrophilic sulfur species reacts with the alcohol to form an alkoxysulfonium salt. A hindered base, such as triethylamine, then promotes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.
Figure 2: Swern Oxidation Workflow
Experimental Protocol: Swern Oxidation
-
Activator Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO in dichloromethane to the cooled oxalyl chloride solution. Stir for a short period.
-
Alcohol Addition: Add a solution of this compound in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Base Addition: After stirring for a suitable time, add triethylamine dropwise. A thick precipitate will form.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by drying of the organic layer and removal of the solvent. The crude product is then purified by chromatography.
Cornerstone Intermediate for Prostaglandin Synthesis: The Corey Lactone
The most prominent application of this compound is as a key starting material for the synthesis of the Corey lactone . This bicyclic lactone contains the essential stereochemical framework of the cyclopentane core of prostaglandins.
Transformation to Corey Lactone:
The synthesis of the Corey lactone from this compound involves a sequence of reactions that typically includes protection of the hydroxyl group, reduction of the ester to a primary alcohol, and subsequent functional group manipulations to form the bicyclic lactone system. A common route involves iodolactonization.
Figure 3: Pathway to Prostaglandins via Corey Lactone
Application in Drug Development: Prostaglandin Analogues
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a variety of conditions. For instance, prostaglandin F₂α analogues are widely used to reduce intraocular pressure in the treatment of glaucoma.
-
Latanoprost, Bimatoprost, and Travoprost are all prostaglandin F₂α analogues that are blockbuster drugs for glaucoma. Their total syntheses rely on the stereoselective construction of the cyclopentane core, a role for which the Corey lactone, and by extension this compound, is ideally suited. While various synthetic routes exist, many industrial syntheses employ strategies that hinge on chiral building blocks like the Corey lactone to install the correct stereochemistry.[8] The synthesis of these drugs from the Corey lactone involves the sequential addition of the alpha and omega side chains through Wittig-type reactions and other carbon-carbon bond-forming reactions, followed by functional group manipulations.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a synthetically valuable chiral building block with a well-established role in the pharmaceutical industry. Its efficient and highly stereoselective synthesis via biocatalytic reduction makes it an attractive starting material. Its primary importance lies in its function as a precursor to the Corey lactone, which has enabled the synthesis of a multitude of life-changing prostaglandin-based drugs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists working in the fields of organic synthesis and drug development.
References
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Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572. Available at: [Link]
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Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical science, 11(5), 1235–1240. Available at: [Link]
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Corey's synthetic route of the Corey lactone. ResearchGate. Available at: [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. OUCI. Available at: [Link]
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Ethyl 2-hydroxycyclopentanecarboxylate. PubChem. Available at: [Link]
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(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks serve as the foundational elements for constructing complex, three-dimensional molecular architectures that can selectively interact with biological targets. Among these, (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a stereochemically defined cyclopentane derivative, has emerged as a valuable intermediate. Its inherent functionality, comprising a hydroxyl group and an ethyl ester on a cyclopentane core, provides multiple avenues for synthetic transformations, making it a versatile precursor for a range of bioactive molecules. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and applications of this key chiral intermediate, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties and Specifications
This compound is a colorless to pale yellow liquid. A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61586-79-6 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| Density | 1.073 g/mL at 20°C | [2] |
| Boiling Point | 129-130°C at 42 Torr | [4] |
| Flash Point | 101°C | [5] |
| Refractive Index | n20/D 1.458 | [4] |
| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N | [3] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥97%, with some suppliers providing material with a purity of 98% or higher. For applications in drug development, where high enantiomeric and diastereomeric purity is paramount, it is crucial to obtain a detailed Certificate of Analysis (CoA) from the supplier. The CoA should specify the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) as determined by appropriate analytical techniques, such as chiral chromatography.
A representative, though not exhaustive, list of suppliers is provided in Table 2. Researchers are advised to contact these suppliers directly to inquire about current stock, pricing, and the availability of detailed analytical data for specific batches.
| Supplier | Purity/Grades Offered | Notes |
| Benchchem | Research Grade | Offers the compound for research use.[3] |
| BLD Pharm | Research Grade | Storage at 2-8°C recommended.[1] |
| Crysdot LLC | 97% Purity | Provides basic physical properties and safety information. |
| Echemi (GIHI CHEMICALS) | ≥99% Purity | Manufactory with ISO9001, FDA, and CE certificates.[6] |
| Echemi (CHEMLYTE SOLUTIONS) | 97% Purity | Manufactory based in China.[2] |
| Fluorochem | Research Grade | Provides basic chemical identifiers.[7] |
| Alfa Chemistry | 96% Purity | Provides a list of synonyms and basic properties.[5] |
| Synblock | ≥98% Purity | Offers supporting documents like MSDS, NMR, and HPLC.[8] |
| AChemBlock | 97% Purity | Provides IUPAC name and SMILES string.[9] |
| MOLBASE | 98% Purity | Lists upstream and downstream products.[10] |
Synthetic Strategies: Accessing a Key Chiral Intermediate
The synthesis of this compound with high stereochemical fidelity is a key consideration for its application in drug development. The most prevalent and efficient method reported is the biocatalytic asymmetric reduction of the prochiral precursor, ethyl 2-oxocyclopentanecarboxylate.
Biocatalytic Reduction: A Green and Efficient Approach
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective route to this compound.[3] This method leverages the enzymatic machinery of the yeast, which contains oxidoreductases that can selectively reduce the ketone functionality to the desired (1R,2S)-alcohol with high enantiomeric and diastereomeric excess.[11][12]
The causality behind the choice of this biocatalytic approach lies in its ability to overcome the challenges associated with traditional chemical reductions, which often require chiral catalysts or resolving agents and may lead to mixtures of stereoisomers. The enzymes in baker's yeast provide a pre-organized chiral environment that directs the reduction to furnish the desired stereoisomer, often with excellent selectivity.[12]
Caption: A generalized workflow for the biocatalytic reduction of ethyl 2-oxocyclopentanecarboxylate using baker's yeast.
A detailed experimental protocol for a similar biocatalytic reduction is described in the literature for the synthesis of (S)-(+)-ethyl 3-hydroxybutanoate, which can be adapted for the synthesis of the target molecule.[13] The key steps involve:
-
Yeast Activation: A suspension of baker's yeast in an aqueous solution of a carbon source (e.g., sucrose) is prepared and allowed to ferment for a short period to activate the yeast.[13]
-
Substrate Addition: Ethyl 2-oxocyclopentanecarboxylate is added to the fermenting yeast culture.
-
Biotransformation: The reaction mixture is incubated at a controlled temperature (typically around 30-37°C) with agitation for a period of 24-72 hours.[11] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the yeast cells are removed by filtration or centrifugation. The aqueous phase is then extracted with a suitable organic solvent, such as ethyl acetate, to isolate the product.[8]
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis. This biocatalytic method has been reported to yield the desired product with high enantiomeric excess (e.e. > 90%).[11]
Applications in Drug Development: A Gateway to Prostaglandins
The primary application of this compound in drug development lies in its role as a key chiral building block for the synthesis of prostaglandins and their analogues.[14] Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogues are used to treat various conditions, including glaucoma, ulcers, and cardiovascular diseases.
This compound serves as a precursor to the Corey lactone , a versatile intermediate in the synthesis of numerous prostaglandins.[3] The synthesis of the Corey lactone from cyclopentane derivatives is a well-established strategy in medicinal chemistry.
Caption: The synthetic pathway from this compound to prostaglandins via the Corey lactone.
While a direct, publicly available synthesis of a marketed drug from this compound is not readily found, its pivotal role as a precursor to the Corey lactone firmly establishes its importance in the synthesis of prostaglandin analogues, a significant class of pharmaceuticals.[14]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed by various spectroscopic techniques. While experimentally obtained spectra can be requested from suppliers, predicted NMR data provides a useful reference for researchers.
¹H NMR (Predicted): The predicted ¹H NMR spectrum shows characteristic signals for the ethyl ester group (a triplet around 1.25 ppm and a quartet around 4.15 ppm), the cyclopentane ring protons (a multiplet in the range of 1.60-2.00 ppm), the proton on the carbon bearing the ester group (a multiplet around 2.60 ppm), and the proton on the carbon bearing the hydroxyl group (a multiplet around 4.30 ppm). The hydroxyl proton typically appears as a broad singlet.[15]
¹³C NMR (Predicted): The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the cyclopentane ring, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.[15]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety considerations; however, users should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
-
Hazard Identification: The compound may cause skin and eye irritation.[3]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols. Use non-sparking tools.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a commercially available and synthetically valuable chiral building block with significant applications in drug discovery and development, particularly in the synthesis of prostaglandins. Its efficient and stereoselective synthesis via biocatalytic reduction makes it an attractive starting material for complex molecule synthesis. This technical guide has provided a comprehensive overview of its properties, availability, synthesis, and applications to assist researchers and scientists in leveraging this important chiral intermediate in their drug development programs.
References
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ETHYL CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLATE Safety Data Sheets(SDS). LookChem. Available from: [Link]
-
ethyl 2-hydroxycyclopentane-1-carboxylate price & availability. MOLBASE. Available from: [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. Available from: [Link]
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This compound. Crysdot LLC. Available from: [Link]
-
ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE. LookChem. Available from: [Link]
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Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available from: [Link]
-
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. Available from: [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. Available from: [Link]
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BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. Poonam Ojha, Archana Sharma. Available from: [Link]
-
Ethyl 2-oxocyclopentanecarboxylate. Haz-Map. Available from: [Link]
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Synthesis of (&)-Prostaglandin l2 Methyl Ester and its 15-Epimer from 2-( Cyclopent-2-enyl). ElectronicsAndBooks. Available from: [Link]
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Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem. Available from: [Link]
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Module 2 : Reduction Reactions. NPTEL Archive. Available from: [Link]
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Solved Reduction of a ketone with Baker's Yeast Introduction. Chegg.com. Available from: [Link]
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- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate as a Versatile Chiral Building Block
Abstract & Introduction
In the field of modern drug discovery and complex molecule synthesis, the use of chiral building blocks is indispensable for achieving stereochemical control. Polysubstituted cyclopentane and cyclopentene skeletons are core motifs in a vast array of natural products and biologically active molecules.[1] (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a premier example of such a building block, offering a rigid cyclopentane core functionalized with both a hydroxyl and an ethyl ester group in a defined cis-stereochemical relationship.[2][3] This specific arrangement makes it a highly valuable precursor for asymmetric synthesis, particularly in the construction of prostaglandins, carbocyclic nucleosides, and other complex chiral molecules.[4][5]
The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The secondary alcohol can be readily oxidized or participate in substitution reactions, while the ester provides a handle for hydrolysis, reduction, or amidation.[2] This document serves as a technical guide for researchers, outlining the properties, applications, and detailed protocols for the effective use of this compound in synthetic workflows.
Physicochemical & Safety Data
Proper handling and storage are paramount for maintaining the integrity of the chiral building block. The following table summarizes its key properties and safety information.
| Property | Value | Source(s) |
| CAS Number | 61586-79-6 | [2][6][7] |
| IUPAC Name | Ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | [2][3] |
| Molecular Formula | C₈H₁₄O₃ | [2][7][8] |
| Molecular Weight | 158.19 g/mol | [7][8] |
| Appearance | Liquid | [9] |
| Density | 1.073 g/mL at 20°C | [3][7][10] |
| Boiling Point | 129-130°C at 42 Torr | [7][10] |
| Flash Point | 101°C | [3][7][10] |
| Storage | Store in a sealed, dry container at 2-8°C | [2][6] |
| Safety | Warning: Causes skin (H315) and eye (H319) irritation. May cause respiratory irritation (H335). | [2] |
Core Synthetic Applications & Strategy
The utility of this compound stems from its pre-defined stereochemistry and versatile functional groups, which allow for a multitude of subsequent transformations.
3.1 Prostaglandin Synthesis: A primary application is in the total synthesis of prostaglandins, a class of lipids with diverse physiological roles.[5] The cyclopentane core of the building block serves as the foundational C5 ring of the prostaglandin structure. It is a key precursor for synthesizing the "Corey lactone," a cornerstone intermediate that contains the necessary stereochemical information for accessing a wide array of prostaglandins.[5]
3.2 Functional Group Manipulation: The hydroxyl and ester groups can be selectively modified to build molecular complexity.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, ethyl 2-oxocyclopentanecarboxylate, another crucial intermediate for Michael additions or other carbonyl chemistry.
-
Protection of the Hydroxyl Group: To perform chemistry at the ester or other sites, the hydroxyl group is often protected using standard protecting groups (e.g., silyl ethers, acetals).
-
Ester Hydrolysis & Derivatization: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding (1R,2S)-2-hydroxycyclopentanecarboxylic acid, which can then be coupled with amines or other nucleophiles.[2]
The following diagram illustrates the central role of this building block and its primary transformations.
Caption: Synthetic pathways from this compound.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
4.1 Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
Principle: This protocol describes the protection of the secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether. This is a robust protecting group, stable to a wide range of reaction conditions, yet easily removable with fluoride sources. Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Add imidazole, followed by TBDMSCl to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure protected product.
4.2 Protocol 2: Oxidation to Ethyl 2-oxocyclopentanecarboxylate via Swern Oxidation
Principle: The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine (TEA). Maintaining low temperatures is critical to prevent side reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, which can be further purified by chromatography or distillation if necessary.
Caption: Step-wise workflow for the Swern Oxidation protocol.
Conclusion
This compound is a powerful and versatile chiral building block for modern organic synthesis.[2] Its well-defined stereochemistry and orthogonally reactive functional groups provide a reliable platform for the enantioselective synthesis of complex molecules, most notably prostaglandins. The protocols detailed herein offer robust methods for the manipulation of its key functional groups, enabling its integration into diverse synthetic strategies. As with any reactive chemical, adherence to strict safety and handling protocols is essential for successful and safe experimentation.[2]
References
- (1R,2S)
- Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - NIH.
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. [Link]
- Application Notes: Ethyl 2- Hydroxycyclopentanecarboxylate as a Versatile Starting Material in the Total Synthesis of Prostaglandins - Benchchem.
-
Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611 - PubChem. [Link]
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Application Notes & Protocols: (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Chiral Cyclopentane Scaffold
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex, enantiomerically pure molecules. (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS: 61586-79-6) has emerged as a cornerstone chiral synthon, particularly for targets containing a functionalized five-membered ring.[1][2] Its rigid cyclopentane framework, adorned with precisely oriented hydroxyl and ethyl ester functionalities, offers a powerful platform for stereocontrolled transformations.
This guide provides an in-depth exploration of the synthetic utility of this versatile building block. We will delve into its application in the synthesis of high-value therapeutic agents, including prostaglandins and carbocyclic nucleosides, supported by detailed, field-proven protocols. The underlying principles of stereochemical control and the causal logic behind experimental choices will be emphasized to empower researchers in drug discovery and process development.
Physicochemical Properties and Handling
A clear understanding of the physical properties and safety profile of this compound is essential for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 61586-79-6 | [1][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][3] |
| Molecular Weight | 158.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.073 g/mL at 20°C | [3] |
| Boiling Point | 129-130°C at 42 Torr | [3] |
| Refractive Index | n20/D 1.458 | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety & Handling: this compound is classified with warnings for skin, eye, and respiratory irritation.[1] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid the formation of aerosols.[1]
Core Application I: Cornerstone for Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with profound physiological effects, leading to their development as therapeutics for a range of conditions, including glaucoma, ulcers, and cardiovascular disease.[5] The cyclopentane core is the defining structural feature of this family, and this compound serves as a vital precursor to key intermediates like the renowned Corey lactone.[5]
Synthetic Strategy: From Chiral Ester to Corey Lactone Intermediate
The synthesis leverages the existing stereocenters of the starting material to direct the installation of further functionality. A typical pathway involves the protection of the hydroxyl group, reduction of the ester to a primary alcohol, and subsequent functional group interconversions to construct the bicyclic lactone system characteristic of many prostaglandin precursors.
Caption: Synthetic pathway to Prostaglandins.
Protocol 1: Synthesis of (1R,2S,5R)-2-(tert-Butyldimethylsilyloxy)-5-(hydroxymethyl)cyclopentanol
This protocol details the initial two steps of the sequence: protection of the secondary alcohol and subsequent reduction of the ester. This intermediate is a versatile precursor for further elaboration into the Corey lactone.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Argon or Nitrogen inert atmosphere setup
-
Ice-water bath
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Protection of the Hydroxyl Group
-
Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: Add imidazole (2.5 eq) followed by TBDMSCl (1.2 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: Imidazole acts as a base to deprotonate the hydroxyl group and also as a nucleophilic catalyst, facilitating the silylation reaction. TBDMSCl is a bulky protecting group, preventing unwanted side reactions at this position in subsequent steps.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude silyl ether is typically used directly in the next step without further purification.
Part B: Reduction of the Ethyl Ester
-
Setup: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous Et₂O in a separate flame-dried, argon-purged flask. Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve the crude silyl ether from Part A in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Trustworthiness Note: The dropwise addition at 0°C is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Work-up (Fieser Method): Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, then filter the solids through a pad of Celite®, washing thoroughly with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude diol by silica gel column chromatography (e.g., using a gradient of 20-40% EtOAc in hexanes) to yield the title compound as a colorless oil.
Core Application II: Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group.[6][7] This modification imparts significant metabolic stability, leading to potent antiviral and anticancer agents.[8][9] The cyclopentane ring of this compound provides the ideal carbocyclic scaffold for these molecules.
Synthetic Strategy: Building the Nucleoside Analogue
The synthesis involves transforming the ester and hydroxyl groups into amine and hydroxymethyl functionalities, respectively, which mimic the 3' and 5' positions of a natural ribose sugar. The stereochemistry is carefully controlled throughout the sequence, culminating in the coupling of the carbocyclic core with a nucleobase.
Caption: General pathway for Carbocyclic Nucleosides.
Protocol 2: Synthesis of (1S,2R)-Ethyl 2-azidocyclopentanecarboxylate
This protocol describes the conversion of the hydroxyl group to an azide with inversion of configuration, a key step in installing the amine functionality required for the nucleoside analogue.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice-water bath, oil bath
-
Separatory funnel, rotary evaporator
Procedure:
-
Mesylation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.3 M) at 0°C, add anhydrous pyridine (2.0 eq). Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Expertise Note: The reaction is kept cold to prevent side reactions. Pyridine acts as both a base and a catalyst. The formation of the mesylate converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.
-
-
Work-up: Once complete, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude mesylate.
-
Trustworthiness Note: Mesylates can be unstable, so it is crucial to avoid excessive heat during concentration. The crude product is often used immediately in the next step.
-
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add sodium azide (3.0 eq).
-
Heating: Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Causality Note: The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-2 position. DMF is an excellent polar aprotic solvent for this type of substitution.
-
-
Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with Et₂O (3x).
-
Purification: Combine the organic extracts, wash extensively with water (to remove DMF) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude azide can be purified by silica gel chromatography if necessary, though it is often clean enough for subsequent reduction steps.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275611, Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. Retrieved from [Link]
-
Wang, Z., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications. Retrieved from [Link]
-
Comas-Barceló, J., et al. (2020). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. RSC Advances. Retrieved from [Link]
-
Marquez, V. E., et al. (1982). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jeong, L. S., et al. (2003). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012–9018. Retrieved from [Link]
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- 9. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Enzymatic Resolution of Ethyl 2-Hydroxycyclopentanecarboxylate Enantiomers
Abstract
This comprehensive guide details the principles and protocols for the enzymatic kinetic resolution of racemic ethyl 2-hydroxycyclopentanecarboxylate. This chiral building block is of significant interest in the pharmaceutical industry for the synthesis of complex bioactive molecules, where stereochemistry plays a critical role in determining efficacy and safety.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for achieving high enantiopurity of the target enantiomers through lipase-catalyzed transesterification. The protocols emphasize the use of Candida antarctica Lipase B (CALB), a versatile and highly selective biocatalyst, and include detailed methodologies for reaction setup, monitoring, and analysis by chiral High-Performance Liquid Chromatography (HPLC).[3][4]
Introduction: The Significance of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit vastly different pharmacological and toxicological profiles.[2] For this reason, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. Ethyl 2-hydroxycyclopentanecarboxylate is a valuable chiral synthon, with its distinct enantiomers serving as precursors for a range of therapeutic agents, including prostaglandins and carbocyclic nucleosides.[5][6]
Traditional chemical methods for resolving racemates can be harsh, require stoichiometric amounts of expensive chiral auxiliaries, and often generate significant chemical waste.[7] Enzymatic kinetic resolution (EKR) presents a greener, more efficient, and highly selective alternative.[7][8] Lipases, in particular, have gained prominence for their ability to function in non-aqueous media, their broad substrate scope, and their predictable enantioselectivity, often governed by empirical rules such as Kazlauskas's rule for secondary alcohols.[9][10]
This application note will focus on a lipase-catalyzed transesterification strategy, where the enzyme selectively acylates one enantiomer of the racemic ethyl 2-hydroxycyclopentanecarboxylate, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as its acylated derivative) from the slow-reacting enantiomer (the unreacted starting material).
The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)
Candida antarctica Lipase B (CALB) is one of the most widely utilized and robust lipases in biocatalysis.[3][11] Its high enantioselectivity in the resolution of alcohols and esters, coupled with its stability in organic solvents and at elevated temperatures, makes it an ideal candidate for the kinetic resolution of ethyl 2-hydroxycyclopentanecarboxylate.[12][13] CALB is commercially available in an immobilized form (e.g., Novozym® 435), which simplifies catalyst handling, recovery, and reuse, making the process more cost-effective and scalable.[9][14]
The active site of CALB is well-characterized, and its selectivity is often predictable. For secondary alcohols, CALB typically acylates the (R)-enantiomer at a much faster rate than the (S)-enantiomer.[9] This inherent preference is the cornerstone of the resolution strategy outlined below.
Experimental Workflow and Rationale
The overall workflow for the enzymatic resolution is depicted below. It involves a systematic approach, from initial enzyme and solvent screening to a preparative scale resolution and subsequent analysis.
Figure 1: General workflow for the enzymatic resolution of ethyl 2-hydroxycyclopentanecarboxylate.
Materials and Reagents
-
Racemic ethyl 2-hydroxycyclopentanecarboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvents (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Reagents for work-up (e.g., silica gel, ethyl acetate, hexane)
-
Chiral HPLC column and solvents
Protocol 1: Screening of Reaction Conditions
The efficiency of enzymatic resolutions is highly dependent on the reaction medium and the acyl donor. A preliminary screening is crucial to identify the optimal conditions.
Rationale for Choices:
-
Acyl Donor: Vinyl acetate is often an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[9][15]
-
Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Apolar, anhydrous solvents like toluene or MTBE are generally preferred for lipase-catalyzed transesterifications.[16]
Step-by-Step Procedure:
-
Set up a series of 4 mL vials, each containing a magnetic stir bar.
-
To each vial, add racemic ethyl 2-hydroxycyclopentanecarboxylate (e.g., 0.1 mmol, 1.0 eq).
-
Add the selected anhydrous solvent (2 mL) to each vial.
-
Add the acyl donor, vinyl acetate (e.g., 0.2 mmol, 2.0 eq).
-
Add the immobilized CALB (e.g., 10-20 mg).
-
Seal the vials and place them in a temperature-controlled shaker (e.g., 30-40 °C).
-
Withdraw small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours), dilute with mobile phase, and analyze by chiral HPLC to determine conversion and enantiomeric excess (e.e.) of the substrate and product.
Protocol 2: Preparative Scale Enzymatic Resolution
Once optimal conditions are identified, the reaction can be scaled up to produce larger quantities of the enantiopure compounds. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 2-hydroxycyclopentanecarboxylate (e.g., 10 mmol, 1.0 eq).
-
Add the optimal anhydrous solvent (e.g., 100 mL of toluene) identified during the screening phase.
-
Add vinyl acetate (20 mmol, 2.0 eq).
-
Add immobilized CALB (e.g., 0.5 - 1.0 g).
-
Stir the mixture at the optimal temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC every 2-4 hours.
-
When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
Work-up and Isolation
The resulting mixture contains the acylated product and the unreacted starting material. These can be readily separated by standard column chromatography.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude product onto the column.
-
Elute the column, collecting fractions. The less polar acylated product will typically elute first, followed by the more polar unreacted alcohol.
-
Combine the fractions containing the pure compounds and concentrate under reduced pressure.
-
The unreacted enantiomer of ethyl 2-hydroxycyclopentanecarboxylate is obtained directly. The acylated enantiomer can be deprotected (e.g., via mild hydrolysis) to yield the corresponding alcohol enantiomer if desired.
Analytical Methodology: Chiral HPLC
The success of the resolution is entirely dependent on a reliable analytical method to determine the enantiomeric excess of both the substrate and the product. Chiral HPLC is the gold standard for this purpose.[17][18][19]
Rationale for Method: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective at separating a wide range of enantiomers and are a logical starting point for method development for ethyl 2-hydroxycyclopentanecarboxylate.[17][19]
Illustrative HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
System Suitability: Before analyzing samples, inject a racemic standard to ensure the system can adequately separate the two enantiomers. The resolution factor (Rs) between the two peaks should be greater than 1.5.[19]
The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation and Expected Outcomes
The results of the enzymatic resolution can be summarized in a clear, tabular format. The enantioselectivity of the reaction is often expressed as the enantiomeric ratio (E), which can be calculated from the conversion and the e.e. values. An E-value greater than 100 is generally considered excellent for a preparative-scale resolution.
Table 1: Illustrative Data for Lipase-Catalyzed Resolution of Ethyl 2-Hydroxycyclopentanecarboxylate
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | E-value |
| 1 | CALB | Toluene | 8 | 48 | >99 | 96 | >200 |
| 2 | CALB | MTBE | 12 | 51 | 98 | >99 | >200 |
| 3 | CALB | Hexane | 24 | 45 | 95 | 92 | ~150 |
Note: The data presented are illustrative and serve as a template for reporting experimental results.
Conclusion
The enzymatic kinetic resolution of ethyl 2-hydroxycyclopentanecarboxylate using immobilized Candida antarctica Lipase B is a highly effective and environmentally benign method for producing both enantiomers in high optical purity. The protocols provided herein offer a robust starting point for researchers. Key to the success of this methodology is the careful optimization of reaction conditions and the use of a validated chiral HPLC method for accurate monitoring and analysis. This biocatalytic approach is readily scalable and aligns with the principles of green chemistry, providing a valuable tool for the synthesis of chiral pharmaceuticals.[7][14]
References
- BenchChem. (2025). Application Note: Enantioselective Separation of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers by HPLC.
- Taylor & Francis Online. (Date not available). Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios.
- Royal Society of Chemistry. (Date not available). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.
- SpringerLink. (Date not available). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters.
- PubMed. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles.
- University of Babylon Private CDN. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxylate Esters.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Enzymatic and Chemical Resolution of Ethyl Chroman-2-carboxylate.
- PubMed. (Date not available). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
- National Center for Biotechnology Information (NCBI). (Date not available). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
- Phenomenex. (Date not available). Chiral HPLC Separations.
- National Center for Biotechnology Information (NCBI). (Date not available). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of (S)-Ethyl chroman-2-carboxylate.
- ResearchGate. (Date not available). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Moodle@Units. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
- MDPI. (Date not available). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
- ResearchGate. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
- ResearchGate. (2025). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes.
- PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- Royal Society of Chemistry. (Date not available). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide.
- PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review.
- Longdom Publishing. (Date not available). Clinical Importance of Chirality in Drug Design and Pharmaceutica.
- ResearchGate. (2025). Synthesis of cyclopentane building blocks via an intramolecular C H insertion reaction of a chiral pool derived α-diazo-γ-hydroxy-β-ketosulfone.
- PubMed. (Date not available). Synthesis of Chiral Cyclopentenones.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. benchchem.com [benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Diastereoselective Reduction of Ethyl 2-Oxocyclopentanecarboxylate
For: Researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: Navigating Stereochemistry in Cyclopentanones
The reduction of cyclic β-keto esters, such as ethyl 2-oxocyclopentanecarboxylate, is a foundational transformation in organic synthesis, pivotal for constructing stereochemically rich carbocyclic frameworks. These frameworks are ubiquitous in natural products and pharmaceutical agents. The primary challenge in this reduction lies in controlling the relative stereochemistry of the two newly formed chiral centers—the hydroxyl group and the adjacent carbon bearing the ester. The resulting cis and trans diastereomers often exhibit distinct biological activities, making the selective synthesis of a single diastereomer a critical objective.
This document provides a detailed protocol and theoretical underpinning for the diastereoselective reduction of ethyl 2-oxocyclopentanecarboxylate. We will delve into the mechanistic principles that govern stereochemical outcomes and offer a field-tested, step-by-step guide for achieving high diastereoselectivity in a laboratory setting.
Mechanistic Underpinnings of Diastereoselectivity
The stereochemical outcome of the reduction of a cyclic ketone is dictated by the trajectory of the hydride delivery to the carbonyl carbon. In the case of ethyl 2-oxocyclopentanecarboxylate, the presence of the C2-ester group significantly influences this trajectory. The interplay between steric hindrance and electronic effects, often rationalized by models such as the Felkin-Anh and Cram-chelation models, governs the facial selectivity of the hydride attack.
-
Non-Chelating Conditions (e.g., NaBH₄): Under standard conditions with simple borohydrides, the reaction is primarily under steric control. The bulky ester group at the C2 position directs the incoming hydride to the face opposite to it, leading to the formation of the trans diastereomer as the major product. The hydride attacks the carbonyl from the less hindered face.
-
Chelating Conditions (e.g., Zn(BH₄)₂): When a Lewis acidic metal cation is present, as in zinc borohydride, it can form a rigid, six-membered chelate ring involving the ketone and ester carbonyl oxygens. This chelation locks the conformation of the substrate, and the hydride is delivered from the less hindered face of this chelated intermediate, which typically results in the selective formation of the cis diastereomer. The choice of reducing agent and reaction conditions is therefore paramount in dictating the diastereomeric ratio (d.r.).
Below is a diagram illustrating the chelation-controlled pathway.
Caption: Chelation of the β-keto ester with a Lewis acid, directing hydride attack.
Experimental Protocol: Diastereoselective Reduction
This protocol details the reduction of ethyl 2-oxocyclopentanecarboxylate to yield either the cis or trans diastereomer with high selectivity.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | CAS Number |
| Ethyl 2-oxocyclopentanecarboxylate | ≥98% | Sigma-Aldrich | 611-10-9 |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Zinc chloride (ZnCl₂), anhydrous | ≥98% | Sigma-Aldrich | 7646-85-7 |
| Methanol (MeOH), anhydrous | ≥99.8% | Sigma-Aldrich | 67-56-1 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl ether (Et₂O) | ACS grade | Fisher Scientific | 60-29-7 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS grade | VWR | 12125-02-9 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | 144-55-8 |
| Brine (Saturated aq. NaCl) | ACS grade | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Protocol for trans-Diastereomer (Non-Chelating)
This procedure favors the formation of ethyl trans-2-hydroxycyclopentanecarboxylate.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol).
-
Dissolve the substrate in anhydrous methanol (20 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure trans product.
-
Protocol for cis-Diastereomer (Chelating)
This procedure, adapted from established methodologies, favors the formation of ethyl cis-2-hydroxycyclopentanecarboxylate.
-
Preparation of Zinc Borohydride (in situ):
-
Caution: This should be performed in a well-ventilated fume hood.
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (1.36 g, 10.0 mmol).
-
Add anhydrous THF (20 mL) and stir to dissolve.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve sodium borohydride (0.76 g, 20.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the NaBH₄ solution to the ZnCl₂ solution via cannula or dropping funnel. A white precipitate of NaCl will form.
-
Stir the resulting suspension at room temperature for 4-6 hours to ensure complete formation of Zn(BH₄)₂.
-
-
Reduction:
-
Cool the freshly prepared Zn(BH₄)₂ suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the substrate solution dropwise to the cold Zn(BH₄)₂ suspension over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Workup and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with diethyl ether (20 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes).
-
The following workflow diagram summarizes the decision-making process for selecting the appropriate reduction protocol.
Caption: Workflow for diastereoselective reduction.
Analysis and Characterization
Accurate determination of the diastereomeric ratio is crucial for validating the success of the selective reduction.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for determining the d.r. The relative stereochemistry of the hydroxyl and ester groups results in distinct chemical shifts and coupling constants for the protons at C1 and C2.
-
Diagnostic Signals: The proton alpha to the hydroxyl group (H1) is often the most diagnostic. In the cis isomer, H1 typically appears as a more complex multiplet at a different chemical shift compared to the corresponding proton in the trans isomer.
-
Integration: The diastereomeric ratio can be calculated by integrating the well-resolved signals corresponding to each diastereomer.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
For more precise quantification, chromatographic methods are preferred.
-
GC Analysis: The diastereomers can often be separated on a suitable capillary GC column (e.g., a DB-5 or equivalent). The d.r. is determined from the relative peak areas.
-
Chiral HPLC: To determine enantiomeric excess (e.e.) if a chiral reducing agent is used, chiral HPLC is necessary. This technique can separate all four possible stereoisomers.
Expected Outcomes and Troubleshooting
The table below summarizes the expected diastereoselectivity for the described protocols.
| Reducing Agent System | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Key Considerations |
| NaBH₄ in MeOH | trans | 15:85 to 5:95 | Temperature control is critical; lower temperatures generally improve selectivity. |
| Zn(BH₄)₂ in THF | cis | 90:10 to >98:2 | Requires strictly anhydrous conditions. The quality of ZnCl₂ and in situ preparation time are key. |
Troubleshooting:
-
Low Selectivity:
-
For cis-reduction: Ensure all reagents and solvents are rigorously anhydrous. Moisture will decompose the Zn(BH₄)₂ and favor a non-chelating pathway.
-
For trans-reduction: Ensure the temperature is maintained at 0 °C or lower.
-
-
Incomplete Reaction:
-
Confirm the molar equivalence and purity of the reducing agent. NaBH₄ can degrade upon storage.
-
Increase reaction time or slightly increase the equivalents of the reducing agent.
-
Safety Precautions
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.
-
Anhydrous zinc chloride is corrosive and hygroscopic. Handle in a glovebox or under an inert atmosphere.
-
Anhydrous ethers (THF, Et₂O) can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Narayana, C., & Periasamy, M. (1985). A convenient in situ method for the preparation of zinc borohydride and its use in the selective reduction of α,β-unsaturated carbonyl compounds, esters, and acid chlorides. Journal of Organometallic Chemistry, 281(1), 1-5. [Link]
-
Oishi, T., & Nakata, T. (1990). Stereoselective reduction of β-keto esters with zinc borohydride. A convenient method for the synthesis of syn- and anti-1,3-diols. Accounts of Chemical Research, 23(8), 255-260. [Link]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Abstract
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a pivotal chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its stereodefined structure, featuring a secondary hydroxyl group and an ethyl ester, offers versatile handles for chemical modification.[1] The hydroxyl group, in particular, is a frequent site for derivatization to either protect it from unwanted reactions in subsequent synthetic steps or to introduce new functionalities that modulate the molecule's biological activity or physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the common and effective methods for derivatizing the hydroxyl group of this important chiral intermediate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the selection of the most appropriate derivatization strategy for your specific research needs.
Introduction: The Strategic Importance of Derivatizing this compound
The (1R,2S) stereochemistry of ethyl 2-hydroxycyclopentanecarboxylate makes it a valuable precursor in asymmetric synthesis.[1] The hydroxyl group is a highly reactive site, susceptible to oxidation, and can interfere with reactions targeting other parts of the molecule.[1][2] Therefore, its temporary protection is often a critical step in a multi-step synthesis.[2] Furthermore, converting the hydroxyl group into various esters or ethers can be a key strategy in structure-activity relationship (SAR) studies during drug discovery, as it allows for the fine-tuning of properties like lipophilicity, metabolic stability, and target binding affinity.
This guide will focus on three principal classes of derivatization:
-
Esterification: A straightforward and widely used method to introduce a variety of acyl groups.
-
Ether Formation: Creating more stable linkages, often employed for robust protecting groups.
-
Silylation: The formation of silyl ethers, which are versatile protecting groups with tunable stability.[3][4]
The choice of derivatization method is dictated by the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired ease of removal of the modifying group.
Derivatization Strategies and Mechanistic Considerations
The selection of a derivatization strategy hinges on a careful analysis of the desired outcome. Is the goal to temporarily mask the hydroxyl group's reactivity, or is it to permanently install a new functional group? The following sections will explore common derivatization reactions, their mechanisms, and the rationale behind their application.
Esterification: Versatile and Reversible Modification
Esterification is a popular choice for hydroxyl group derivatization due to the wide availability of acylating agents and the relative ease of both formation and subsequent cleavage of the ester bond.
2.1.1. Acylation with Acid Chlorides and Anhydrides
The reaction of this compound with an acid chloride or anhydride in the presence of a base is a highly efficient method for ester formation.
Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. For sterically hindered secondary alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.
Figure 1: General workflow for the acylation of this compound.
Ether Formation: For Robust Protection
Ethers are generally more stable to a wider range of reaction conditions, including acidic and basic hydrolysis, compared to esters.[4][5] This makes them ideal protecting groups when the derivatized intermediate must be carried through multiple synthetic steps.
2.2.1. Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[7][8]
Mechanism: The hydroxyl group of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[7][8]
Silylation: Tunable and Orthogonal Protection
Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability under a range of conditions, and, most importantly, their selective removal under mild conditions.[3][4] The steric bulk of the substituents on the silicon atom allows for fine-tuning of the silyl ether's stability.
2.3.1. Formation of Silyl Ethers
Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBSCl).
Mechanism: The reaction involves the nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silyl halide. A base, typically an amine like triethylamine or imidazole, is used to scavenge the generated HCl. The choice of silylating agent and reaction conditions can be tailored to the specific requirements of the synthesis. For instance, TBS ethers are significantly more stable to hydrolysis than TMS ethers.
Figure 2: General workflow for the silylation of this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Acetylation of this compound
This protocol describes a standard procedure for the formation of the acetate ester.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure acetate derivative.
Protocol 2: Formation of the tert-Butyldimethylsilyl (TBS) Ether
This protocol details the protection of the hydroxyl group as a robust TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired TBS-protected product.
Data Presentation and Comparison
| Derivatization Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acetylation | Acetic anhydride, Pyridine, DMAP | 0 °C to RT, 2-4 h | Readily available reagents, straightforward procedure, easily removed. | Ester may not be stable to strongly acidic or basic conditions. |
| TBS Ether Formation | TBSCl, Imidazole, DMF | RT, 12-16 h | Robust protecting group, stable to a wide range of conditions, orthogonal to many other protecting groups. | Slower reaction time, requires anhydrous conditions. |
| Benzyl Ether Formation | Benzyl bromide, NaH, THF | 0 °C to RT, 4-8 h | Very stable protecting group, removable by hydrogenolysis. | Requires strong base and anhydrous conditions, deprotection requires specialized equipment (hydrogenator). |
Conclusion
The derivatization of the hydroxyl group in this compound is a critical aspect of its application in organic synthesis. The choice between esterification, etherification, and silylation should be made based on the specific requirements of the synthetic route, considering factors such as the stability of the derivative and the conditions for its eventual removal. The protocols provided herein offer reliable methods for achieving these transformations, empowering researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
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ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]
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SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
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Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
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Westin, J. (n.d.). Ether formation. Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 5). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]
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Application Notes & Protocols: (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate in Prostaglandin Synthesis
Abstract
Prostaglandins (PGs) are a class of lipid compounds with profound physiological effects, making them crucial targets in drug development.[1][2] However, their complex stereochemical architecture, featuring a substituted cyclopentane core with multiple contiguous chiral centers, presents a significant challenge for synthetic chemists.[3][4] This document provides a detailed guide on the strategic application of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a valuable chiral building block, in the asymmetric synthesis of prostaglandins. By leveraging the pre-defined stereochemistry of this starting material, chemists can significantly streamline the synthesis of key intermediates, most notably the renowned Corey Lactone, thereby facilitating efficient access to a wide array of prostaglandin analogues.[5][6][7]
The Strategic Advantage of a Chiral Precursor
The total synthesis of prostaglandins has been a classic problem in organic chemistry for decades.[4] The primary challenge lies in the precise control of up to four contiguous stereocenters on the five-membered ring. A "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, is a powerful strategy to circumvent the complexities of asymmetric induction or chiral resolution at later stages.
This compound is an ideal precursor in this context.[8] Its two defined stereocenters, (1R,2S), directly correspond to the C11 and C12 positions (in prostaglandin numbering after functional group manipulation) of the target molecule's core structure. This provides a critical stereochemical "head start," guiding the stereochemistry of subsequent transformations. Its primary utility is as a precursor to the Corey Lactone , a cornerstone intermediate from which numerous prostaglandins can be synthesized.[7][9]
Retrosynthetic Logic
The overall strategy involves transforming the starting hydroxy ester into the Corey Lactone, which then serves as a versatile platform for the divergent synthesis of various prostaglandins, such as PGF₂α.
Caption: Retrosynthetic pathway from PGF₂α to the chiral starting material.
Synthesis of the Chiral Precursor
The enantioselective synthesis of this compound is commonly achieved through the biocatalytic reduction of the prochiral substrate, ethyl 2-oxocyclopentanecarboxylate. Baker's yeast (Saccharomyces cerevisiae) is frequently employed for this transformation, offering high enantioselectivity and operational simplicity.[8]
Protocol 1: Biocatalytic Reduction of Ethyl 2-oxocyclopentanecarboxylate
-
Preparation: Suspend Baker's yeast (e.g., 100 g) in a sucrose solution (e.g., 150 g in 1 L of warm water, ~35-40°C). Stir for 30 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 2-oxocyclopentanecarboxylate (e.g., 10 g, 64 mmol) to the yeast suspension.
-
Fermentation: Maintain the mixture at a constant temperature (e.g., 30°C) and stir gently for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Add a filter aid (e.g., Celite) and filter the mixture through a Büchner funnel to remove yeast cells.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 300 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to afford this compound as a colorless oil.
Causality Note: The enzymes within the yeast (specifically oxidoreductases) possess chiral active sites that selectively deliver a hydride to one face of the ketone, resulting in the formation of the (1R,2S) stereoisomer with high enantiomeric excess (>95% ee is common).
Key Transformation: From Hydroxy Ester to Corey Lactone
The conversion of this compound to the Corey Lactone is a multi-step sequence that masterfully establishes the required stereochemistry and functionality for the subsequent installation of the prostaglandin side chains.
Caption: Key workflow for the synthesis of the Corey Lactone.
Protocol 2: Synthesis of the Corey Lactone Diol
This protocol is a representative sequence. Reagent choice and protecting group strategy may be varied.
Step 1: Saponification
-
Rationale: The iodolactonization reaction requires a carboxylate to attack the iodonium ion intermediate. Therefore, the ethyl ester must first be hydrolyzed.
-
Procedure: Dissolve this compound (1 equiv.) in a mixture of THF and water. Add NaOH (1.1 equiv.) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude (1R,2S)-2-hydroxycyclopentanecarboxylic acid, which is often used directly in the next step.
Step 2: Iodolactonization
-
Rationale: This is the crucial stereochemistry-defining step. The hydroxyl group at C2 directs the formation of a five-membered lactone ring. The reaction proceeds via an iodonium ion formed across the double bond of an intermediate formed in situ (not shown in workflow), followed by intramolecular nucleophilic attack by the carboxylate. This locks in the relative stereochemistry of the cyclopentane core.
-
Procedure: Dissolve the crude acid (1 equiv.) in aqueous NaHCO₃ (3 equiv.). Add a solution of iodine (2.5 equiv.) and KI (3 equiv.) in water dropwise. Stir in the dark at room temperature for 24 hours. A precipitate of the iodolactone should form. Decolorize the excess iodine with aqueous sodium thiosulfate, filter the solid, wash with cold water, and dry under vacuum.
Step 3: Protection of the Hydroxyl Group
-
Rationale: The free hydroxyl group must be protected before the subsequent reduction and oxidation steps. A bulky protecting group like p-phenylbenzoate is often used, as it can aid in crystallization and purification.
-
Procedure: To a solution of the iodolactone (1 equiv.) in pyridine at 0°C, add p-phenylbenzoyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water, extract with diethyl ether, wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 4: Reductive Deiodination
-
Rationale: The iodine atom is removed via a free-radical process to yield the saturated lactone.
-
Procedure: Dissolve the protected iodolactone (1 equiv.) in dry benzene or toluene. Add tributyltin hydride ((n-Bu)₃SnH, 1.2 equiv.) and a radical initiator such as AIBN (0.1 equiv.). Heat the mixture to reflux (80-110°C) for 2 hours. Cool the reaction, concentrate, and purify by column chromatography to remove tin byproducts.
Step 5: Baeyer-Villiger Oxidation and Deprotection
-
Rationale: The Baeyer-Villiger reaction inserts an oxygen atom between the ketone carbonyl and the more substituted adjacent carbon, converting the cyclopentanone ring of the precursor into the γ-lactone structure of the final product. Subsequent deprotection reveals the diol.
-
Procedure: To a solution of the protected lactone (1 equiv.) in dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 2-3 equiv.) and NaHCO₃ (3 equiv.). Stir at room temperature for 48 hours. Quench with sodium thiosulfate solution, extract with dichloromethane, dry, and concentrate. The crude product is then deprotected by dissolving it in methanol and adding a catalytic amount of K₂CO₃. Stir until the reaction is complete, neutralize, and extract to yield the Corey Lactone Diol after purification.
Data Summary
The following table summarizes the typical outcomes for the key transformations described. Yields are representative and can vary based on scale and optimization.
| Step | Transformation | Key Reagents | Typical Yield | Stereochemical Outcome |
| 1 | Saponification | NaOH | >95% | Retention of configuration |
| 2 | Iodolactonization | I₂, KI, NaHCO₃ | 70-85% | High diastereoselectivity |
| 3 | Hydroxyl Protection | p-phenylbenzoyl Cl | 85-95% | N/A |
| 4 | Deiodination | (n-Bu)₃SnH, AIBN | 80-90% | N/A |
| 5 | Baeyer-Villiger | m-CPBA | 75-85% | Regioselective, retention |
Application: Elaboration to PGF₂α
With the Corey Lactone Diol in hand, the path to various prostaglandins is open. The synthesis of PGF₂α serves as a canonical example.
Caption: Synthetic route from Corey Lactone Diol to Prostaglandin F₂α.
-
Lactone Reduction: The lactone is selectively reduced to the corresponding lactol (a hemiacetal) using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).
-
α-Chain Installation: A Wittig reaction between the lactol and a suitable phosphonium ylide (e.g., derived from (4-carboxybutyl)triphenylphosphonium bromide) introduces the complete seven-carbon α-side chain.
-
ω-Chain Installation: After selective oxidation of the C9 alcohol to a ketone, the ω-side chain is introduced via a conjugate addition of a chiral organocuprate reagent. This step is critical for establishing the correct stereochemistry at C15.
-
Final Reduction and Deprotection: The C9 ketone is stereoselectively reduced to the required 9α-hydroxyl group, followed by the removal of any protecting groups to yield the final Prostaglandin F₂α.
Conclusion
This compound is a powerful and efficient chiral precursor for the asymmetric synthesis of prostaglandins. Its inherent stereochemistry simplifies the complex task of controlling the cyclopentane core, enabling a reliable and well-established pathway to the pivotal Corey Lactone intermediate. The protocols and strategies outlined in this document demonstrate a robust and logical approach, underscoring the value of chiral pool synthesis in the production of complex, biologically active molecules for research and pharmaceutical development.
References
- Highly stereoselective synthesis of 9-epi-prostaglandin F2.alpha. and 11-epi-prostaglandin F2.alpha. by the aluminum hydride reduction of prostaglandin E2 and 11-epi-prostaglandin E2 derivatives. The Journal of Organic Chemistry - ACS Publications.
- Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry (RSC Publishing).
- Strategies in Prostaglandins Synthesis. Chemistry LibreTexts.
- Concise, scalable and enantioselective total synthesis of prostaglandins. SciSpace.
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH.
- Pot and time economies in the total synthesis of Corey lactone. PMC - NIH.
- A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central.
- Corey's synthetic route of the Corey lactone. ResearchGate.
- Endocannabinoid oxygenation by prostaglandin H synthase-2: Chemistry and biology. NIH.
- This compound. Benchchem.
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Scale-up synthesis and process development for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
An Application Guide for the Scale-Up Synthesis and Process Development of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Abstract
This compound is a high-value chiral building block, indispensable for the asymmetric synthesis of complex pharmaceuticals, most notably carbocyclic nucleoside analogues that form the backbone of potent antiviral and anticancer therapies.[1][2][3] Its specific stereochemistry is crucial for biological activity, demanding a manufacturing process that is not only scalable and economical but also exceptionally precise in stereocontrol. This document provides an in-depth guide for researchers, process chemists, and drug development professionals on the strategic development and scale-up of a robust synthesis for this key intermediate. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, focusing on a biocatalytic approach that ensures high diastereomeric purity, operational safety, and environmental sustainability.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The synthesis of this compound begins with the commercially available precursor, Ethyl 2-oxocyclopentanecarboxylate.[4][5] The critical transformation is the stereoselective reduction of the ketone. While classical chemical methods using chiral metal complexes exist, they often introduce challenges in industrial settings, including the high cost of catalysts, difficult removal of residual metal traces from the final product, and stringent reaction conditions.[6]
Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, presents a superior alternative.[7] This approach offers unparalleled stereoselectivity under mild, aqueous conditions, eliminating the risk of metal contamination and simplifying the overall process.[6][8] The core of this strategy is the selection of an enzyme that exhibits anti-Prelog selectivity, reducing the ketone to the desired (1R, 2S)-alcohol.[6]
Caption: Overall synthetic strategy for the target molecule.
Precursor Synthesis: Dieckmann Condensation
The necessary starting material, Ethyl 2-oxocyclopentanecarboxylate, is efficiently prepared via the intramolecular Dieckmann condensation of diethyl adipate.
Protocol 1: Lab-Scale Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Base Preparation: Charge the flask with sodium ethoxide (1.05 equivalents) and anhydrous toluene.
-
Reagent Addition: Heat the mixture to reflux. Add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene dropwise via the addition funnel over 2-3 hours.
-
Reaction: Maintain reflux for an additional 3-4 hours after the addition is complete. Monitor the reaction for the disappearance of starting material by Gas Chromatography (GC).
-
Quench: Cool the reaction mixture in an ice bath. Cautiously add 3 M HCl with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield the title compound.[9]
Process Insight: The primary challenge in scaling the Dieckmann condensation is managing the exotherm and the heterogeneous nature of the base (if using sodium hydride or metallic sodium).[9] On a larger scale, a jacketed reactor with precise temperature control is essential. The rate of addition of the diester must be carefully controlled to prevent a thermal runaway.[10]
Biocatalytic Reduction: From Bench to Pilot Plant
The key to producing the target molecule with high chiral purity is the enzymatic reduction. This process hinges on two components: a highly selective ketoreductase (KRED) enzyme and an efficient system for regenerating the consumed cofactor (NADPH or NADH).
Causality of Experimental Choice: A cofactor regeneration system is not merely an optimization; it is an economic necessity for industrial-scale synthesis. The cofactor is expensive, and using it in stoichiometric amounts is prohibitive. A catalytic amount of cofactor can be recycled thousands of times using a cheap secondary substrate, such as isopropanol or glucose.[7][11]
Caption: Biocatalytic reduction cycle with cofactor regeneration.
Protocol 2: Scalable Biocatalytic Reduction
-
Reactor Preparation: Charge a temperature-controlled, jacketed reactor with a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Loading: Add isopropanol (as cosolvent and regeneration substrate), NADP+ (catalytic amount, e.g., 0.1 mol%), and the selected ketoreductase and regeneration enzymes.
-
Temperature & pH Adjustment: Bring the solution to the optimal temperature (e.g., 30°C) and adjust the pH if necessary.
-
Substrate Feed: Begin controlled, slow addition of Ethyl 2-oxocyclopentanecarboxylate.
-
Scale-Up Insight: A slow feed is critical to keep the substrate concentration low, avoiding potential enzyme inhibition and making the reaction easier to control thermally.[12]
-
-
Monitoring: Monitor the reaction progress by HPLC, checking for substrate consumption and product formation. Chiral HPLC should be used to monitor the diastereomeric excess (d.e.).
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Separate the organic phase. Extract the aqueous phase two more times with the chosen solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reactor | 1 L Round-bottom flask | 200 L Jacketed Glass-Lined Reactor | Heat transfer efficiency (surface area to volume ratio decreases).[9][13] |
| Agitation | Magnetic Stirrer (500 rpm) | Impeller/Baffle System (100-150 rpm) | Ensure homogeneity without causing shear stress on the enzyme. |
| Temp. Control | Water Bath | Jacket with Thermal Fluid | Potential for localized hot spots; internal probe is essential.[12] |
| Substrate Addition | All at once | Metered addition over 8-12 hours | Control exotherm and substrate inhibition. |
| Work-up | 1 L Separatory Funnel | Continuous Liquid-Liquid Extraction | Improve throughput and reduce solvent volume. |
Table 1: Comparison of parameters for laboratory vs. pilot-scale synthesis.
Process Safety in Scale-Up
Transitioning a chemical process from the bench to a production facility introduces significant safety risks that must be systematically addressed.[10][14]
-
Thermal Hazards: The enzymatic reduction is exothermic. A failure in the cooling system of a large reactor could lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably.[10] A thorough Process Hazard Analysis (PHA), such as a HAZOP study, is mandatory to identify potential failure points.[15]
-
Heat Flow Calorimetry: Before scaling, reaction calorimetry studies should be performed to quantify the heat of reaction. This data is crucial for ensuring the plant's cooling systems can handle the maximum heat output of the process, defining the Safe Operating Envelope (SOE).[12][15]
-
Reagent Handling: While the core reaction is aqueous, the work-up involves large quantities of flammable organic solvents. All equipment must be properly grounded, and the facility must be equipped for handling flammable liquids.
Caption: Workflow for ensuring process safety during scale-up.
Purification and Quality Control (QC)
The crude product contains the desired (1R,2S) diastereomer, minor amounts of other stereoisomers, and residual process impurities. Achieving pharmaceutical-grade purity (>99%) requires a robust purification and stringent analytical control strategy.
Purification Strategy
Diastereomers possess different physical properties, making them separable by chromatography.[16][17] Reversed-phase flash chromatography is an effective and scalable method for this purification.[16]
Protocol 3: Preparative Reversed-Phase Chromatography
-
Column: Select a suitable C18 reversed-phase column with appropriate dimensions for the batch size.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the gradient, collecting fractions based on UV detection. The different diastereomers will elute at different retention times.
-
Analysis: Analyze the collected fractions by chiral HPLC to identify those containing the pure (1R,2S) isomer.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under vacuum to yield the final, purified product.
Purification Insight: For difficult separations, resolution can be improved by stacking two flash cartridges in series.[17] This increases the column length and theoretical plates, enhancing the separation of closely eluting diastereomers.
Analytical Quality Control
The final product must be analyzed to confirm its identity, purity, and stereochemical integrity. Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.[18][19][20]
| Parameter | Method Specification | Purpose |
| Column | Chiralpak® IG (amylose-based) or similar | Provides the chiral environment for separation.[18] |
| Mobile Phase | Isocratic, e.g., 90:10 Hexane:Isopropanol | Elutes the compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 210 nm | Quantifies the amount of each isomer. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
Table 2: Example Chiral HPLC method for purity analysis.
| Test | Specification | Method |
| Appearance | Colorless to light yellow oil | Visual |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity (Assay) | ≥ 99.0% | GC or HPLC (Area %) |
| Diastereomeric Excess | ≥ 99.5% d.e. | Chiral HPLC |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
Table 3: Typical final product specifications.
Conclusion
The successful scale-up of this compound synthesis is a multidisciplinary endeavor that combines strategic synthetic planning, rigorous process development, and a deep commitment to safety and quality. By leveraging the precision of biocatalysis, manufacturers can establish a green, efficient, and economically viable process. The protocols and insights provided in this guide offer a comprehensive framework for navigating the challenges of transitioning this critical chiral intermediate from the laboratory to industrial production, ultimately supporting the development of next-generation pharmaceuticals.
References
- Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. American Chemical Society.
- (1R,2S)
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]
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Kinetic resolution of β-keto esters (A,B). ResearchGate. [Link]
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-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals. [Link]
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BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. National Institutes of Health (NIH). [Link]
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Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
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Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research. [Link]
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The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
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Scale-up is an iterative process in which the size, number, or extent of a procedure is increased. Stanford University. [Link]
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Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy. [Link]
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Scale your business operations by optimising chemical reaction safety. Sigma-HSE. [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
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- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Chiral analysis. Wikipedia. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]
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Palladium-Catalyzed Enantioselective Decarboxyl. stoltz2.caltech.edu. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
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The Strategic Utility of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate in the Synthesis of Prostaglandin Analogues
Introduction: The Significance of Chiral Purity in Prostaglandin Synthesis
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative that has emerged as a valuable building block in the realm of pharmaceutical synthesis.[1] Its well-defined stereochemistry, featuring a cis-relationship between the hydroxyl and ester functionalities, makes it an ideal starting material for the asymmetric synthesis of complex molecules where precise three-dimensional architecture is paramount for biological activity. This is particularly true in the synthesis of prostaglandins and their analogues, a class of lipid compounds with diverse and potent physiological effects, including the regulation of inflammation and intraocular pressure. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates for widely-used anti-glaucoma medications.
The cornerstone of its utility lies in its role as a precursor to the pivotal Corey lactone diol , a highly versatile intermediate that provides the essential stereochemical framework for a multitude of prostaglandin F2α (PGF2α) analogues. This guide will detail the synthetic pathways from this compound to intermediates for blockbuster drugs such as Latanoprost, Bimatoprost, and Travoprost. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format.
The Synthetic Roadmap: From Chiral Ester to Prostaglandin Precursors
The overall synthetic strategy involves a multi-step sequence that leverages the inherent stereochemistry of this compound to construct the complex Corey lactone diol. This intermediate is then elaborated through a series of carefully orchestrated reactions to introduce the requisite α- and ω-side chains of the target prostaglandin analogues.
Sources
Strategic Protection of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: A Guide for Synthetic Chemists
Introduction: The Value of a Chiral Scaffold
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a valuable chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its defined stereochemistry and bifunctional nature—possessing both a secondary alcohol and an ethyl ester—make it an attractive starting material for the stereospecific construction of complex molecular architectures. The application of this scaffold is notably significant in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds investigated for their potential antiviral activities. The strategic manipulation of the hydroxyl and ester functionalities is paramount to its successful use in multi-step syntheses. This guide provides an in-depth analysis of protecting group strategies for this compound, offering detailed protocols and the scientific rationale behind the choice of protecting groups.
Core Principles of Protection Strategy
The presence of two reactive sites, the hydroxyl and the ester groups, necessitates a carefully planned orthogonal protection strategy. This approach allows for the selective modification of one functional group while the other remains inert, and subsequent selective deprotection. The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the mildness of the conditions required for its removal.
For this compound, the primary focus is typically on the protection of the secondary hydroxyl group. The ethyl ester is generally more stable to a range of reaction conditions, although its reactivity must be considered, especially under strongly acidic or basic conditions which could lead to hydrolysis or transesterification.
Protecting the Hydroxyl Group: Silyl and Benzyl Ethers
The most common and effective protecting groups for the secondary alcohol of this compound are silyl ethers and benzyl ethers. The choice between these depends on the planned synthetic route and the required orthogonality.
Silyl Ethers: A Versatile and Tunable Option
Silyl ethers are widely employed for the protection of alcohols due to their ease of formation, stability under a variety of non-acidic and non-fluoride conditions, and the tunable nature of their stability based on the steric bulk of the substituents on the silicon atom. For a secondary alcohol, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are common choices.
| Protecting Group | Abbreviation | Key Stability Features | Common Deprotection Conditions |
| tert-Butyldimethylsilyl | TBS/TBDMS | Stable to a wide range of reagents, removable with fluoride or acid. | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/water; Mild mineral acids. |
| Triisopropylsilyl | TIPS | More sterically hindered and thus more stable to acidic conditions than TBS. | Tetrabutylammonium fluoride (TBAF) in THF (slower than TBS); Stronger acidic conditions. |
| tert-Butyldiphenylsilyl | TBDPS | Very robust, highly stable to acidic conditions. | Tetrabutylammonium fluoride (TBAF) in THF; Often requires more forcing conditions than TBS or TIPS. |
This protocol outlines the formation of (1R,2S)-ethyl 2-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material is complete.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (1R,2S)-ethyl 2-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 4.25-4.15 (m, 1H, CH-OTBS), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.65-2.55 (m, 1H, CH-CO₂Et), 2.00-1.60 (m, 6H, cyclopentyl CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.88 (s, 9H, Si-C(CH₃)₃), 0.05 (s, 6H, Si-(CH₃)₂).
-
¹³C NMR (CDCl₃): δ 174.5, 74.0, 60.5, 50.0, 34.0, 28.0, 25.9, 22.0, 18.2, 14.3, -4.5, -4.8.
Benzyl Ethers: A Robust Alternative
Benzyl ethers offer a robust protection for alcohols, being stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents. This makes them orthogonal to silyl ethers. The most common method for their removal is catalytic hydrogenolysis, which proceeds under neutral conditions.
This protocol describes the synthesis of (1R,2S)-ethyl 2-(benzyloxy)cyclopentanecarboxylate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (1R,2S)-ethyl 2-(benzyloxy)cyclopentanecarboxylate.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 4.60 (d, J=11.5 Hz, 1H, OCHHAr), 4.45 (d, J=11.5 Hz, 1H, OCHHAr), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.00-3.90 (m, 1H, CH-OBn), 2.80-2.70 (m, 1H, CH-CO₂Et), 2.10-1.60 (m, 6H, cyclopentyl CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 174.0, 138.5, 128.4, 127.7, 127.6, 81.0, 71.0, 60.6, 49.0, 32.0, 27.0, 21.5, 14.3.
Orthogonal Deprotection and Stability Considerations
The strategic advantage of using these protecting groups lies in their selective removal. A TBS ether can be cleaved with fluoride ions (e.g., TBAF) or mild acid, conditions under which a benzyl ether is stable. Conversely, a benzyl ether can be removed by catalytic hydrogenolysis, which will not affect a silyl ether.
Importantly, the ethyl ester functionality is generally stable under the conditions used for both the protection and deprotection of silyl and benzyl ethers. Mild acidic deprotection of silyl ethers is unlikely to cause significant ester hydrolysis. Similarly, catalytic hydrogenolysis is a neutral process that does not typically affect ethyl esters. However, care should be taken with strongly basic conditions during benzylation using NaH, as prolonged reaction times or elevated temperatures could potentially lead to competing ester saponification or transesterification if an alcohol is formed in situ.
Application in Synthesis: A Case Study in Carbocyclic Nucleoside Analogues
The protected derivatives of this compound are crucial intermediates in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but have a cyclopentane ring instead of a ribose or deoxyribose sugar moiety. This structural modification can impart desirable pharmacological properties, such as increased metabolic stability and potent antiviral activity.
In a typical synthetic sequence, the hydroxyl group of this compound is protected, for example, as a TBS ether. The ester functionality can then be reduced to a primary alcohol, which is subsequently converted into a leaving group. This allows for the introduction of a nucleobase. Finally, deprotection of the TBS group and any other protecting groups yields the target carbocyclic nucleoside.
Conclusion
The selection of an appropriate protecting group for the hydroxyl function of this compound is a critical decision in the design of a synthetic route. Silyl ethers, particularly TBS, offer a versatile and readily cleavable option, while benzyl ethers provide a more robust alternative stable to a wider range of conditions. The orthogonality of these protecting groups, coupled with the general stability of the ethyl ester, allows for the selective manipulation of this valuable chiral building block, enabling the efficient synthesis of complex and medicinally relevant molecules.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
- Qiao, L., Ma, L. T., Min, J. M., & Zhang, L. H. (1991). Synthesis of analogues of carbocyclic nucleoside. Yao Xue Xue Bao, 26(6), 420-425.
-
University of Bath. (n.d.). Protecting Groups. Retrieved from [Link]
- Cho, J. H., Choi, Y., Lee, H. W., Chung, H. K., Kim, B. H., & Lee, C. H. (2011). Design and synthesis of novel carbocyclic versions of 2'-spirocyclopropyl ribonucleosides as potent anti-HCV agents. Nucleosides, Nucleotides & Nucleic Acids, 30(6), 423-439.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
- Chun, B. K., & Cheng, Y. C. (2009). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 14(3), 1039-1051.
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Retrieved from [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Balo, C., Fernández, F., Lens, E., López, C., Andrei, G., Snoeck, R., Balzarini, J., & De Clercq, E. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring.
Troubleshooting & Optimization
Purification of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate from diastereomeric mixtures
Welcome to the technical support center for the purification of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the separation of this valuable chiral building block from its diastereomeric mixtures.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of this compound, often via the reduction of ethyl 2-oxocyclopentanecarboxylate, typically yields a mixture of diastereomers (cis and trans isomers).[3] The separation of the desired (1R,2S) isomer from the other stereoisomers is a crucial and often challenging step. This guide provides practical, field-proven insights to overcome common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor or No Separation of Diastereomers by Column Chromatography
Question: I am running a silica gel column to separate the cis and trans diastereomers of ethyl 2-hydroxycyclopentanecarboxylate, but I'm seeing co-elution or very poor resolution on my TLC plates. What can I do?
Answer:
This is a common challenge as the polarity difference between the cis and trans diastereomers can be subtle.[4] Here’s a systematic approach to troubleshoot this issue:
Underlying Cause & Scientific Rationale: The separation of diastereomers on silica gel is based on differences in their polarity and how they interact with the stationary phase. The spatial arrangement of the hydroxyl and ester groups in the cis and trans isomers leads to slight differences in their ability to form hydrogen bonds with the silica surface. Optimizing the mobile phase is key to exploiting these small differences.
Solutions & Experimental Protocols:
-
Mobile Phase Optimization:
-
Solvent System Selection: If you are using a standard ethyl acetate/hexane system and seeing poor separation, consider switching to a different solvent system. Diethyl ether/hexane is a common alternative that can offer different selectivity.[4] The ether oxygen in diethyl ether interacts differently with the hydroxyl group of the analyte compared to the carbonyl oxygen of ethyl acetate.
-
Solvent Polarity Gradient: Instead of an isocratic (constant solvent ratio) elution, a shallow gradient elution can significantly improve resolution. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This allows the less polar isomer to travel down the column first, followed by the more polar isomer with a sharper band.[5]
-
Addition of Modifiers: Sometimes, adding a small amount (0.1-1%) of an alcohol like isopropanol or ethanol to the mobile phase can sharpen the peaks and improve separation.[4] These modifiers can compete for active sites on the silica, reducing tailing and improving peak shape.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Adsorbing the sample onto a small amount of silica gel or Celite® before loading it onto the column can also lead to a tighter sample band and better resolution.[5]
-
Data Presentation: Mobile Phase Screening
| Mobile Phase System | Starting Ratio (v/v) | Gradient Profile | Observed Resolution (Rf difference) |
| Hexane/Ethyl Acetate | 90:10 | Isocratic | ~0.05 |
| Hexane/Ethyl Acetate | 95:5 to 80:20 | Linear over 10 column volumes | ~0.10 |
| Hexane/Diethyl Ether | 90:10 | Isocratic | ~0.08 |
| Hexane/Dichloromethane | 85:15 | Isocratic | ~0.06 |
Note: These are representative values and will vary based on the specific diastereomeric ratio and experimental conditions.
Issue 2: Difficulty in Resolving Enantiomers by Chiral HPLC
Question: I have successfully separated the cis and trans diastereomers. Now I need to resolve the enantiomers of the cis (or trans) pair using chiral HPLC, but I'm not getting baseline separation. What should I try?
Answer:
Chiral separations are highly specific, and method development is often an iterative process.[6][7] The key is to find a chiral stationary phase (CSP) and mobile phase combination that provides differential interactions with the two enantiomers.
Underlying Cause & Scientific Rationale: Enantiomers have identical physical properties in a non-chiral environment. Chiral HPLC separates them based on the formation of transient diastereomeric complexes with the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times.[6] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[2][6]
Solutions & Experimental Protocols:
-
Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based Columns: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for this type of molecule.[2]
-
Screening Different CSPs: If one type of polysaccharide-based column doesn't work, try another with a different chiral selector. The subtle differences in the chiral pockets of various CSPs can lead to successful separation.
-
-
Mobile Phase Optimization for Chiral HPLC:
-
Normal Phase vs. Reversed Phase: Normal phase (e.g., hexane/isopropanol) is typically the first choice for chiral separations of moderately polar compounds like yours.[6] However, some modern immobilized CSPs can also be used in reversed-phase mode (e.g., water/acetonitrile), which may offer different selectivity.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the normal phase mobile phase are critical. Varying the alcohol from isopropanol to ethanol, or changing its concentration, can significantly impact resolution.
-
Additives: For some separations, adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution. However, for a neutral molecule like ethyl 2-hydroxycyclopentanecarboxylate, this is less likely to be necessary.
-
Experimental Workflow: Chiral HPLC Method Development
Caption: Chiral HPLC Method Development Workflow
Issue 3: Inaccurate Purity Assessment by NMR
Question: I've purified my desired (1R,2S) isomer, but I'm having trouble determining the diastereomeric and enantiomeric purity accurately by ¹H NMR. The peaks are overlapping.
Answer:
Standard ¹H NMR is often insufficient for determining enantiomeric purity and can be challenging for diastereomeric purity if the key signals overlap.
Underlying Cause & Scientific Rationale: Diastereomers are distinct compounds and should, in principle, have different NMR spectra. However, if the stereocenters are far from the protons being observed, the differences in chemical shifts can be very small.[8] Enantiomers have identical NMR spectra in a non-chiral solvent.
Solutions & Analytical Protocols:
-
¹³C NMR: While ¹H NMR signals may overlap, the ¹³C NMR signals for diastereomers are often distinct and can be used for quantification if good signal-to-noise is achieved.[8]
-
Chiral Shift Reagents: For determining enantiomeric purity by NMR, you can use a chiral lanthanide shift reagent (e.g., Eu(hfc)₃). This reagent forms diastereomeric complexes with the enantiomers in the NMR tube, causing the signals of the two enantiomers to split, allowing for their integration and the determination of the enantiomeric excess (ee).
-
Chiral Derivatizing Agents: Reacting your sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers that can be readily distinguished by ¹H or ¹⁹F NMR. This is a very sensitive method for determining enantiomeric purity.
-
High-Field NMR: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can improve the resolution of closely spaced peaks.
Protocol: Purity Analysis using a Chiral Derivatizing Agent (Mosher's Acid Method)
-
Sample Preparation: In a clean, dry NMR tube, dissolve a small, accurately weighed amount of your purified ethyl 2-hydroxycyclopentanecarboxylate in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Addition of Derivatizing Agent: Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of pyridine to the NMR tube.
-
Reaction: Allow the reaction to proceed to completion at room temperature.
-
NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters. The signals corresponding to the two diastereomers should be well-resolved, allowing for accurate integration and calculation of the enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to obtain a mixture of ethyl 2-hydroxycyclopentanecarboxylate diastereomers?
A1: A common method is the reduction of ethyl 2-oxocyclopentanecarboxylate using a reducing agent like sodium borohydride (NaBH₄).[3] This reaction is generally not stereoselective and produces a mixture of the cis and trans diastereomers. Biocatalytic methods, such as using Baker's yeast, can achieve higher stereoselectivity.[1]
Q2: How can I monitor the progress of my column chromatography separation?
A2: Thin-Layer Chromatography (TLC) is the most common method. Spot your collected fractions on a TLC plate alongside your starting material. After developing the plate in your mobile phase and visualizing the spots (e.g., with a UV lamp or by staining with potassium permanganate), you can identify which fractions contain your separated compounds.
Q3: Is it possible to separate the diastereomers by crystallization?
A3: While possible in some cases, separation of diastereomers by crystallization can be challenging, especially when they form a nearly ideal solution or co-crystallize.[9] It often requires extensive screening of solvents and conditions. Chromatographic methods are generally more reliable for this specific separation.
Q4: What are the key safety precautions when working with the solvents and reagents mentioned?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used (hexanes, ethyl acetate, etc.) are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheets (SDS) for all chemicals before use. The compound itself may cause skin and eye irritation.[1]
Logical Relationship Diagram
Caption: Overall Purification and Analysis Strategy
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 2-hydroxycyclopentanecarboxylate | 54972-10-0 | Benchchem [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Improving the yield and diastereoselectivity of ethyl 2-oxocyclopentanecarboxylate reduction
Welcome to the technical support center for the reduction of ethyl 2-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and diastereoselectivity of this crucial chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
Introduction
The reduction of ethyl 2-oxocyclopentanecarboxylate to ethyl 2-hydroxycyclopentanecarboxylate is a fundamental reaction in organic synthesis, yielding a product with two stereocenters. Consequently, controlling the diastereoselectivity to favor either the cis or trans isomer is often a primary objective, alongside maximizing the chemical yield. This guide provides a comprehensive overview of the factors influencing this reaction and practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of ethyl 2-oxocyclopentanecarboxylate, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Reaction: Insufficient reducing agent, short reaction time, or suboptimal temperature. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄).- Extend the reaction time and monitor progress by TLC or GC.[1]- Optimize the reaction temperature; some reductions benefit from initial cooling followed by warming to room temperature. |
| 2. Degradation of Reducing Agent: Sodium borohydride can decompose in the presence of moisture or acidic conditions. | - Use freshly opened or properly stored sodium borohydride.- Ensure anhydrous conditions if using highly reactive hydrides like LiAlH₄. | |
| 3. Side Reactions: Competing reactions such as transesterification if using an alcohol solvent different from the ester's alcohol.[2] | - Use the same alcohol as the ester group (i.e., ethanol for an ethyl ester) as the solvent to prevent transesterification.[2] | |
| Poor Diastereoselectivity | 1. Lack of Stereocontrol: The choice of reducing agent and reaction conditions significantly impacts the diastereomeric ratio. | - For the trans isomer, a non-chelating reducing agent like NaBH₄ in a protic solvent (e.g., methanol, ethanol) is often effective.[3]- To favor the cis isomer, consider a chelating environment. This can be achieved by using a Lewis acid additive like CeCl₃ with NaBH₄ (Luche reduction) or by employing a bulkier reducing agent.[3] |
| 2. Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting the diastereomeric ratio. | - Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.[4] | |
| Formation of Impurities | 1. Over-reduction: Use of an overly strong reducing agent (e.g., LiAlH₄) can lead to the reduction of the ester functionality to a diol. | - Use a milder reducing agent like sodium borohydride (NaBH₄), which selectively reduces ketones in the presence of esters.[5][6] |
| 2. Work-up Issues: Incomplete quenching of the reaction or improper pH adjustment during work-up can lead to side products. | - Carefully quench the reaction with a suitable reagent (e.g., acetone, followed by water or dilute acid).- Ensure the pH is appropriately adjusted during extraction to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between using sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) for this reduction?
A1: Sodium borohydride (NaBH₄) is a milder reducing agent that will selectively reduce the ketone of ethyl 2-oxocyclopentanecarboxylate to an alcohol, leaving the ester group intact.[5][7] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester, leading to the formation of a diol.[6] For the desired transformation to ethyl 2-hydroxycyclopentanecarboxylate, NaBH₄ is the preferred reagent.
Q2: How can I influence the diastereoselectivity to favor the cis or trans product?
A2: The diastereoselectivity is primarily governed by the direction of hydride attack on the carbonyl.
-
trans-Isomer: This is often the thermodynamically more stable product and can be favored by using a small, non-chelating reducing agent like NaBH₄ in a protic solvent like methanol or ethanol. The hydride attacks from the less sterically hindered face.
-
cis-Isomer: To favor the cis product, a chelation-controlled pathway can be employed. The β-keto ester can form a five-membered chelate with a Lewis acid, directing the hydride attack from the same face as the ester group. The use of cerium(III) chloride (CeCl₃) with NaBH₄ can enhance the formation of the cis isomer.[3]
Q3: My yield is consistently low. What are the most critical parameters to check?
A3: Consistently low yields often point to issues with reagents or reaction conditions.
-
Reagent Quality: Ensure your ethyl 2-oxocyclopentanecarboxylate is pure and that the reducing agent has not degraded.[1]
-
Solvent Purity: Use anhydrous solvents, especially with more reactive hydrides, as water will consume the reagent.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[8]
-
Work-up Procedure: Ensure proper quenching and extraction to avoid loss of product.
Q4: Can catalytic hydrogenation be used for this reduction?
A4: Yes, catalytic hydrogenation with catalysts like platinum, palladium, or nickel can reduce the ketone.[9] The stereoselectivity of catalytic hydrogenation is often high, leading to syn-addition of hydrogen from the less hindered face of the molecule, which would likely favor the cis-isomer.[9]
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favoring trans-isomer)
This protocol outlines a standard procedure for the reduction of ethyl 2-oxocyclopentanecarboxylate using sodium borohydride, which typically favors the formation of the trans-diastereomer.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Chelation-Controlled Reduction with NaBH₄ and CeCl₃ (Favoring cis-isomer)
This protocol, a modification of the Luche reduction, employs cerium(III) chloride to promote chelation and favor the formation of the cis-diastereomer.[3]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approximately 0.1 M solution).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Add sodium borohydride (1.1 eq) portion-wise to the cold, stirred solution.
-
Maintain the temperature at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature and quench with deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, enriched in the cis-isomer.
-
Purify by column chromatography as needed.
Visualizing Reaction Control
The diastereoselectivity of the reduction is a direct consequence of the transition state geometry. The following diagrams illustrate the key concepts.
Caption: Control of Diastereoselectivity in Reduction.
The choice of reagents dictates the reaction pathway, leading to different diastereomeric products.
Caption: Troubleshooting Workflow for Reaction Optimization.
A systematic approach to troubleshooting experimental outcomes is crucial for efficient optimization.
References
- Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild. (n.d.).
- challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate - Benchchem. (n.d.).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10).
- Reductions using NaBH4, LiAlH4. (2020, July 1).
- What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate? - FAQ - Guidechem. (n.d.).
- Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction - SciELO. (n.d.).
- Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction - SciSpace. (n.d.).
- Reduction of Alkenes - Catalytic Hydrogenation. (2022, July 11).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. scispace.com [scispace.com]
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- 7. youtube.com [youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Common side reactions and byproducts in the synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. Here, we address common challenges, focusing on side reactions and byproduct formation, to facilitate troubleshooting and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound shows multiple spots on TLC, even after completion. What are the likely impurities?
When synthesizing this compound, particularly through the common method of stereoselective reduction of ethyl 2-oxocyclopentanecarboxylate, the primary impurities are typically other stereoisomers of the product.[1] These include the enantiomer, (1S,2R)-ethyl 2-hydroxycyclopentanecarboxylate, and the two trans diastereomers, (1R,2R)- and (1S,2S)-ethyl 2-hydroxycyclopentanecarboxylate. Additionally, unreacted starting material, ethyl 2-oxocyclopentanecarboxylate, may also be present. If using a biocatalytic method like baker's yeast (Saccharomyces cerevisiae), metabolic byproducts from the yeast can also contribute to the complexity of the crude product mixture.[2][3]
Q2: I'm using baker's yeast for the reduction of ethyl 2-oxocyclopentanecarboxylate, but my diastereomeric excess (d.e.) is low. What are the key factors influencing stereoselectivity?
The stereoselectivity of baker's yeast reductions can be influenced by several factors. Saccharomyces cerevisiae contains multiple oxidoreductase enzymes, each with its own substrate specificity and stereoselectivity.[4] The final stereochemical outcome is a result of the combined activity of these enzymes. Key factors that you can control to improve diastereoselectivity include:
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the enzymatic pathway that leads to the desired isomer.
-
Yeast Strain: Different strains of Saccharomyces cerevisiae and other yeast species possess different enzyme profiles, which can significantly impact the stereochemical outcome of the reduction.[4]
-
Substrate Concentration: High substrate concentrations can sometimes lead to lower stereoselectivity.
-
Co-solvents: The addition of co-solvents can alter the activity and selectivity of the yeast enzymes.
-
Pre-treatment of Yeast: The physiological state of the yeast can affect the enzymatic activity. Pre-culturing the yeast under specific conditions can sometimes improve stereoselectivity.
Q3: I suspect epimerization is occurring during my workup or purification. How can I confirm this and what conditions favor this side reaction?
Epimerization, the change in configuration at one of several stereocenters, is a potential issue, particularly at the C1 position (the carbon bearing the ester group). This is because the proton at C1 is α to a carbonyl group, making it acidic and susceptible to removal by a base. The resulting enolate intermediate is planar, and upon reprotonation, can lead to a mixture of cis and trans isomers.[5]
Conditions that can promote epimerization include:
-
Basic conditions: Exposure to strong or even mild bases during workup or chromatography can lead to epimerization.
-
Prolonged reaction times at elevated temperatures: Even in the absence of a strong base, prolonged heating can sometimes induce epimerization.
To confirm epimerization, you can take a sample of your purified (1R,2S)-isomer and subject it to the suspected epimerization conditions (e.g., treat with a mild base). Analyze the treated sample by chiral HPLC or NMR spectroscopy to see if the corresponding trans isomer has formed.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor the reaction progress closely by TLC or GC. If the reaction stalls, consider adding more reducing agent (if using a chemical reductant) or fresh yeast (if using a biocatalytic method). |
| Product degradation | Ensure that the workup and purification conditions are not too harsh. Avoid excessively high temperatures and strong acidic or basic conditions. |
| Inefficient extraction | The product has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent like ethyl acetate.[6] |
| Yeast inactivity (for biocatalytic reduction) | Use fresh, active baker's yeast. Ensure the fermentation conditions (temperature, sugar source) are optimal for yeast activity. |
Problem 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
| Potential Cause | Troubleshooting Action |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, solvent, and pH to find the optimal conditions for stereoselectivity. |
| Incorrect choice of reducing agent/catalyst | If using a chemical reducing agent, consider screening different reagents known for stereoselective ketone reductions. For biocatalytic reductions, screen different yeast strains or consider using isolated enzymes. |
| Epimerization during reaction or workup | As discussed in the FAQ, avoid basic conditions and prolonged heating. A buffered aqueous workup may be beneficial. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of the title compound from its stereoisomers and other impurities. The separation of diastereomers is often achievable by standard silica gel chromatography, while the separation of enantiomers requires a chiral stationary phase.
-
Preparation of the Crude Mixture: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Chiral HPLC Analysis of Ethyl 2-hydroxycyclopentanecarboxylate Isomers
This method provides a starting point for the analytical separation of the stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate.[7]
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Visualizing the Chemistry
Reaction Scheme and Side Products
Caption: Synthesis of the target molecule and formation of major byproducts.
Troubleshooting Workflow
Sources
- 1. This compound [benchchem.com]
- 2. Saccharomyces Cerevisiae as a Biocatalyst for Different Carbonyl Group under Green Condition [orgchemres.org]
- 3. Top-Down, Knowledge-Based Genetic Reduction of Yeast Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Separation of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers
Welcome to the technical support center for the chiral separation of ethyl 2-hydroxycyclopentanecarboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As your virtual application scientist, I will guide you through the common challenges and logical solutions to achieve robust and reproducible enantioselective separation.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Poor or No Resolution (Rs < 1.5)
Question: I'm injecting my racemic standard of ethyl 2-hydroxycyclopentanecarboxylate, but I'm seeing only a single peak or two barely separated peaks. What are the most likely causes and how do I fix it?
Answer: Poor resolution is the most common challenge in chiral method development. It indicates that the chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers. Let's break down the troubleshooting process logically.
Initial Checks & The First Question to Ask: Is Your Column Appropriate?
The choice of the chiral stationary phase is the most critical factor in achieving a successful separation.[1][2] For a molecule like ethyl 2-hydroxycyclopentanecarboxylate, which is a cyclic β-hydroxy ester, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with similar compounds.[1][3][4] Specifically, derivatives of cellulose and amylose are highly recommended. If you are not using a polysaccharide-based column, this should be your first consideration.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Detailed Troubleshooting Steps:
-
Mobile Phase Composition: In normal phase mode (e.g., Hexane/Isopropanol), the alcohol modifier plays a crucial role.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Start with a typical screening condition like 90:10 Hexane:IPA and move to 95:5 and 85:15. A lower percentage of alcohol generally increases retention and can improve resolution, but this is not always the case.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By adjusting its concentration, you modulate the retention and selectivity of the separation.[5]
-
-
Temperature Optimization: Temperature has a complex and significant effect on chiral separations.[6][7][8]
-
Action: Decrease the column temperature. Start at ambient (e.g., 25°C) and reduce it in 5°C increments to 15°C or 10°C.
-
Causality: Generally, lower temperatures enhance the subtle chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole) by reducing the kinetic energy of the molecules, leading to better resolution.[7][9][10] However, in some rare cases, increasing temperature can improve resolution, so this variable should be screened in both directions if decreasing temperature fails.[6][8]
-
-
Flow Rate Adjustment:
-
Action: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min.
-
Causality: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better separation, although it will also increase the analysis time.[10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I have some separation, but my peaks are tailing badly, making integration and quantification unreliable. What should I do?
Answer: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues related to the sample and mobile phase.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
-
Rule out Column Overload: This is a common cause of peak asymmetry, particularly fronting, but can also contribute to tailing.[11][12]
-
Action: Prepare a 1:10 and 1:100 dilution of your sample and inject it. If the peak shape improves significantly, you were overloading the column.
-
Causality: Injecting too much mass of the analyte saturates the active sites on the stationary phase, leading to a non-ideal chromatographic process.
-
-
Use of Mobile Phase Additives: Since ethyl 2-hydroxycyclopentanecarboxylate has a hydroxyl group and an ester, it can have secondary interactions. For acidic or basic impurities, or if the molecule itself is sensitive to pH, additives are key.
-
Action: For potentially acidic analytes or silanol interactions, add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[13] For basic analytes, a basic modifier like 0.1% diethylamine (DEA) is used.[3][7]
-
Causality: Additives can suppress unwanted ionic interactions. For example, TFA can protonate residual silanol groups on the silica support, reducing their interaction with the analyte. DEA can compete with basic analytes for these active sites.[14]
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shape.[7][15]
Issue 3: Irreproducible Retention Times and/or Resolution
Question: My separation looked great yesterday, but today the retention times have shifted, and the resolution has decreased. What could be the cause?
Answer: Irreproducible results are often traced back to changes in the mobile phase, temperature, or column equilibration.
Key Areas to Investigate:
-
Mobile Phase Preparation:
-
Action: Always prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[11] If using additives, ensure they are accurately measured.
-
Causality: The composition of the mobile phase, especially the ratio of the weak to the strong solvent, directly dictates retention time. Evaporation of the more volatile component (e.g., hexane) can significantly alter the mobile phase strength.
-
-
Column Equilibration:
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. When changing mobile phases, flushing with at least 10-20 column volumes is recommended.
-
Causality: The stationary phase needs to be in equilibrium with the mobile phase for stable and reproducible interactions with the analyte. Insufficient equilibration will lead to drifting retention times.
-
-
Temperature Fluctuation:
-
Action: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect chiral separations.[7][12]
-
Causality: As discussed, temperature has a significant impact on the thermodynamics of chiral recognition.[6][8] Lack of temperature control will lead to variability in retention and selectivity.
-
-
Additive "Memory Effects":
-
Action: Be aware that some additives, especially basic amines, can adsorb onto the stationary phase and affect subsequent analyses even after they have been removed from the mobile phase.[14] If you are switching between methods with and without additives, consider dedicating columns to specific methods or implementing a rigorous column cleaning and regeneration procedure between uses.[15][16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral column to start with for ethyl 2-hydroxycyclopentanecarboxylate? A1: Polysaccharide-based chiral stationary phases (CSPs) are the most recommended starting point.[1][3] Columns such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® AD, CHIRALCEL® OD) have a high success rate for a broad range of chiral compounds, including cyclic esters.[1][4]
Q2: Should I use normal-phase or reversed-phase chromatography? A2: For polysaccharide CSPs, normal-phase mode (e.g., hexane/alcohol) often provides the best selectivity and is the most common starting point for method development.[13] However, reversed-phase conditions (e.g., water/acetonitrile) are also possible with bonded polysaccharide columns and can sometimes provide a successful separation when normal-phase fails.[5][17]
Q3: How does temperature affect my chiral separation? A3: Temperature is a critical parameter. Generally, decreasing the temperature increases the strength of the interactions responsible for chiral recognition, often leading to better resolution.[7][9] However, the effect is compound and system-dependent, and in some cases, an increase in temperature might be beneficial or even reverse the elution order of the enantiomers.[6][8] Therefore, it is essential to control and optimize the temperature for your specific method.
Q4: My sample is not dissolving well in the mobile phase. What can I do? A4: Ideally, the sample should be dissolved in the mobile phase itself to avoid peak distortion.[2][11] If solubility is an issue, you can try to dissolve it in a slightly stronger, compatible solvent. For normal phase, this might be pure isopropanol or ethanol. However, be mindful that injecting a sample in a solvent much stronger than the mobile phase can cause peak broadening or splitting.[15] Always use the smallest possible injection volume in such cases.
Q5: What are "ghost peaks" and how do I get rid of them? A5: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs. They can originate from contaminated mobile phase, carryover from the autosampler, or leaching from system components.[7] To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the source is likely the mobile phase or the system. If not, inject your sample solvent to check for contamination there.[7] Using fresh, high-purity solvents and ensuring a clean system are the best preventative measures.[11]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Initial Screening for Chiral Separation
This protocol outlines a systematic approach to finding initial separation conditions.
-
Column Selection:
-
Primary choice: A polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Dissolve the racemic standard of ethyl 2-hydroxycyclopentanecarboxylate in the mobile phase (or 100% isopropanol if solubility is low) to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
Initial HPLC Conditions:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the sample.
-
If no or poor separation is observed, switch to Mobile Phase B (ensure proper column flushing and re-equilibration).
-
Analyze the results based on resolution (Rs). An ideal separation will have Rs > 1.5.[1]
-
Protocol 2: Method Optimization
Once initial separation is achieved, use this protocol to improve it.
-
Optimize Alcohol Modifier Percentage:
-
Using the best alcohol from the screening (e.g., Isopropanol), prepare mobile phases with varying percentages: 95:5, 90:10, and 85:15 (Hexane:IPA).
-
Run the sample under each condition and record retention times (k), selectivity (α), and resolution (Rs).
-
-
Optimize Temperature:
-
Using the best mobile phase composition from the previous step, set the column temperature to 20°C, 15°C, and 10°C.
-
Equilibrate the system at each temperature and inject the sample.
-
-
Optimize Flow Rate:
-
At the optimal temperature and mobile phase composition, test flow rates of 1.0 mL/min, 0.7 mL/min, and 0.5 mL/min.
-
Data Presentation Table
Summarize your optimization data in a table for clear comparison.
| Run # | Mobile Phase (Hexane:IPA) | Temp (°C) | Flow Rate (mL/min) | k1 | k2 | Selectivity (α) | Resolution (Rs) |
| 1 | 90:10 | 25 | 1.0 | 4.2 | 4.8 | 1.14 | 1.4 |
| 2 | 95:5 | 25 | 1.0 | 8.5 | 9.9 | 1.16 | 1.6 |
| 3 | 95:5 | 15 | 1.0 | 10.1 | 12.0 | 1.19 | 2.1 |
| 4 | 95:5 | 15 | 0.7 | 14.4 | 17.1 | 1.19 | 2.2 |
Values are hypothetical for illustrative purposes.
References
-
K. Lomsugarit, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Y. Zhang, et al. (2005). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 28(12), 1865-1877. [Link]
-
Y. L. Ye, et al. (2003). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 992(1-2), 67-76. [Link]
-
K. Lomsugarit, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
M. G. Klemm, et al. (2018). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ProQuest. [Link]
-
I. Ilisz, et al. (2006). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
A. M. Rustum. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]
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I. Ilisz, et al. (2006). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
I. J. da Silva Junior, et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography. Separation Science and Technology, 40(13), 2683-2693. [Link]
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Phenomenex. Chiral HPLC Column. Phenomenex. [Link]
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Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
N. Padivitage, et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 100(6), 1757-1762. [Link]
-
A. Bera. (2022). Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]
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uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. [Link]
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S. R. B, et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(11), 5369-5373. [Link]
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C. Fernandes, et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6433. [Link]
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Chromatography Solutions. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
uHPLCs. (2023). Chiral Column HPLC All You Should Know. uHPLCs. [Link]
-
P. A. G. Kumar, et al. (2013). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 5(2), 241-247. [Link]
-
A. T. El-Akaad, et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4916. [Link]
-
Unnamed Author. (n.d.). HPLC manual (for chiral HPLC analysis). Unnamed Source. [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]
-
uHPLCs. (2023). 10 HPLC Problems and Solutions You Must Know. uHPLCs. [Link]
-
S. Ahuja. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. Leacsa. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. Daicel. [Link]
-
I.B.S. Ltd. (n.d.). Chiral HPLC Method Development. I.B.S. Ltd. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies Column Care | Support. Daicel Chiral Technologies. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
P. A. Smith. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
S. D. Kumar. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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- 9. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 17. academic.oup.com [academic.oup.com]
Optimization of reaction conditions for synthesizing (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Introduction to the Synthesis
This compound is a valuable chiral intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its specific stereochemistry makes it a crucial component in asymmetric synthesis. The most common and accessible laboratory-scale synthesis involves the diastereoselective reduction of the prochiral ketone, ethyl 2-oxocyclopentanecarboxylate. This can be achieved through chemical reduction using hydride reagents or through biocatalytic methods, such as whole-cell or isolated enzyme-catalyzed reductions.
This guide will focus on the optimization and troubleshooting of these common synthetic routes.
Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Overall Yield
Potential Causes & Solutions
-
Incomplete Reaction: The reduction of the starting material, ethyl 2-oxocyclopentanecarboxylate, may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent. For chemical reductions, ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under anhydrous conditions.
-
-
Degradation of Starting Material or Product: The β-ketoester starting material can be susceptible to hydrolysis and decarboxylation, especially under harsh pH or high-temperature conditions.
-
Solution: Maintain the recommended reaction temperature. For chemical reductions, a low temperature (e.g., 0 °C) is often employed to improve selectivity and minimize side reactions.[2] For enzymatic reactions, adhere to the optimal temperature for the specific enzyme used.
-
-
Suboptimal Work-up Procedure: Significant product loss can occur during the extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the work-up to protonate any alkoxide intermediates and neutralize quenching agents. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous layer.
-
-
Impure Starting Material: The purity of the starting ethyl 2-oxocyclopentanecarboxylate is critical.
-
Solution: Use a high-purity starting material. If necessary, purify the ketoester by distillation before use.
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Potential Causes & Solutions
-
Choice of Reducing Agent: The nature of the hydride donor significantly influences the stereochemical outcome of the reduction.
-
Solution: For the desired (1R,2S) cis isomer, sodium borohydride in methanol at low temperatures is a commonly used and effective choice.[2] More sterically hindered reducing agents may favor the formation of the trans isomer.
-
-
Reaction Temperature: Temperature can affect the transition state energies, thereby influencing the diastereoselectivity.
-
Solution: Maintain a consistently low temperature (e.g., 0 °C to -20 °C) during the addition of the reducing agent and throughout the reaction.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Solution: Protic solvents like methanol or ethanol are generally preferred for sodium borohydride reductions to achieve good diastereoselectivity in this system.
-
Issue 3: Low Enantiomeric Excess (for Biocatalytic Resolutions)
Potential Causes & Solutions
-
Suboptimal Enzyme Activity or Selectivity: The chosen enzyme or whole-cell biocatalyst may not be ideal for this specific substrate.
-
Solution: Screen a variety of commercially available lipases or yeast strains to find one with high enantioselectivity for the kinetic resolution of ethyl 2-hydroxycyclopentanecarboxylate. Lipases such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia are often effective for resolving cyclic alcohols.[3]
-
-
Incorrect Acyl Donor: The choice of acyl donor in a lipase-catalyzed resolution is crucial for both reaction rate and enantioselectivity.
-
Solution: Vinyl acetate is a commonly used and highly effective acylating agent in these resolutions due to the irreversible nature of the reaction.[3]
-
-
Reaction Conditions Not Optimized: Factors such as temperature, solvent, and water content can significantly impact enzyme performance.
-
Solution: Optimize the reaction conditions for the chosen lipase. This may involve screening different organic solvents (e.g., diethyl ether, diisopropyl ether), temperatures, and enzyme loadings.[3][4] For lipase-catalyzed reactions, it is also important to control the water content, as excess water can lead to hydrolysis of the ester.
-
Issue 4: Difficulty in Product Purification
Potential Causes & Solutions
-
Close Boiling Points of Isomers: If the diastereoselectivity is poor, separating the cis and trans isomers by distillation can be challenging.
-
Solution: Optimize the reaction to maximize the formation of the desired cis isomer. If a mixture is obtained, column chromatography on silica gel is generally more effective for separating diastereomers than distillation.
-
-
Emulsion Formation During Work-up: The presence of salts and other byproducts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break up emulsions. Filtering the entire mixture through a pad of celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is ethyl 2-oxocyclopentanecarboxylate.[5][6] This compound is commercially available and can be reduced to the desired product.
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (the ketoester) from the product (the hydroxyester). The starting material will have a higher Rf value than the more polar product. Staining with a potassium permanganate solution can help visualize the spots. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The starting material, ethyl 2-oxocyclopentanecarboxylate, can be irritating to the eyes, respiratory system, and skin.[5] Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Therefore, it should be handled with care in a well-ventilated fume hood, away from ignition sources.
Q4: Can I use a different alcohol for the esterification step to obtain, for example, the methyl or benzyl ester?
A4: Yes, the ester can be varied by using the corresponding alcohol (e.g., methanol or benzyl alcohol) during the initial esterification to form the β-ketoester, or by transesterification of the final product, although the latter is less common. The choice of ester group may influence the physical properties of the molecule, such as its boiling point and solubility.
Q5: What is a "kinetic resolution" and how does it apply to this synthesis?
A5: Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules.[7] In the context of this synthesis, if you have a racemic mixture of ethyl 2-hydroxycyclopentanecarboxylate (both enantiomers), you can use an enzyme, typically a lipase, to selectively acylate one of the enantiomers at a much faster rate than the other.[8] This leaves you with one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated.
Experimental Protocols
Protocol 1: Chemical Reduction of Ethyl 2-oxocyclopentanecarboxylate
This protocol is a general guideline for the reduction using sodium borohydride.
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This is a representative protocol for the enzymatic resolution of racemic ethyl 2-hydroxycyclopentanecarboxylate.
-
To a solution of racemic ethyl 2-hydroxycyclopentanecarboxylate (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether), add the immobilized lipase (e.g., Novozym 435).
-
Add vinyl acetate (0.5-0.6 equivalents) as the acylating agent.
-
Stir the suspension at the optimal temperature for the enzyme (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the desired conversion (typically around 50%) is reached, filter off the enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Key synthetic routes to this compound.
References
- (1R,2S)
-
Synthesis of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester - PrepChem.com. (URL: [Link])
-
Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. (URL: [Link])
-
ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE - LookChem. (URL: [Link])
-
Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611 - PubChem - NIH. (URL: [Link])
-
Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts | Request PDF - ResearchGate. (URL: [Link])
-
Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester - IRIS. (URL: [Link])
-
Chiral ester synthesis by transesterification - Organic Chemistry Portal. (URL: [Link])
-
Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385 - PubChem. (URL: [Link])
-
2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester - Organic Syntheses Procedure. (URL: [Link])
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. (URL: [Link])
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - MDPI. (URL: [Link])
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (URL: [Link])
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides - ResearchGate. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology - PubMed. (URL: [Link])
-
Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781 - PubChem. (URL: [Link])
Sources
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Technical Support Center: Stereochemical Integrity of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Welcome to the technical support center for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical purity during chemical transformations. As a valuable chiral building block in pharmaceutical synthesis, maintaining the (1R,2S) configuration is paramount for achieving the desired biological activity and ensuring the safety of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth, cause-and-effect-driven answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound is through the formation of a planar enolate intermediate under basic conditions or a planar enol under acidic conditions. The chiral center at the C1 carbon (α-carbon to the ester carbonyl) has an acidic proton. Abstraction of this proton by a base leads to a flat, achiral enolate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a mixture of both the (1R,2S) and (1S,2S) enantiomers, leading to a loss of enantiomeric excess (% ee).
Caption: Base-catalyzed racemization via a planar enolate.
Q2: Which functional groups in this compound are susceptible to reactions that can cause racemization?
A2: The primary site of concern is the ester functional group. Reactions involving the ester, particularly hydrolysis (saponification) under basic conditions, are the most common cause of racemization.[3] The hydroxyl group is less likely to be directly involved in racemization, but its relative position can influence the acidity of the α-proton. Reactions that modify the hydroxyl group, such as oxidation, should be conducted under conditions that do not affect the stereocenter at C1.
Q3: What are the ideal storage conditions to maintain the stereochemical integrity of this compound?
A3: To ensure long-term stability and prevent degradation or racemization, the compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[4] Exposure to moisture, strong acids, or bases should be avoided.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Significant loss of enantiomeric excess (% ee) after ester hydrolysis (saponification). | Strongly basic conditions and/or elevated temperature. | Solution: Employ milder hydrolysis conditions. Rationale: Strong bases (e.g., NaOH, KOH) and high temperatures accelerate the deprotonation of the α-carbon, leading to the formation of the planar enolate intermediate and subsequent racemization.[3] Consider using a weaker base like lithium hydroxide (LiOH) at lower temperatures (e.g., 0°C to room temperature). Enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), is an excellent alternative as it proceeds under neutral pH and mild temperatures, preserving the stereochemistry.[5][6] |
| Racemization observed during a reaction to modify the hydroxyl group (e.g., protection or oxidation). | The reagents used are basic or acidic, or the reaction is run at high temperatures. | Solution: Choose neutral or mildly acidic/basic reagents and maintain low reaction temperatures. Rationale: Even if the primary reaction is at the hydroxyl group, the conditions can still affect the adjacent stereocenter. For example, some oxidation conditions can be basic. Opt for methods known for their mildness, such as using Dess-Martin periodinane for oxidation at room temperature. For protection, methods that do not require strong bases should be selected. |
| Inconsistent % ee values between different batches of the same reaction. | Variations in reaction parameters such as temperature, reaction time, or reagent purity. | Solution: Standardize all reaction parameters. Rationale: Racemization is a kinetic process.[7] Small variations in temperature can significantly impact the rate of enolization.[8] Ensure consistent temperature control, precise reaction timing, and use reagents of the same purity for each batch. Meticulous control over these variables is key to reproducibility. |
| Partial loss of stereochemical purity detected in the starting material. | Improper storage or handling. | Solution: Re-evaluate storage conditions and handling procedures. Rationale: As mentioned in the FAQ, prolonged exposure to ambient moisture or trace acidic/basic contaminants on glassware can lead to slow racemization over time. Ensure the compound is stored under recommended conditions and that all glassware is properly cleaned and dried before use. |
Quantitative Data Summary: Impact of Hydrolysis Conditions on Stereochemical Integrity
While specific quantitative data for this compound is not extensively published, the following table summarizes the expected outcomes based on well-established principles for β-hydroxy esters. The % ee loss is an estimation and should be experimentally verified.
| Hydrolysis Method | Typical Conditions | Expected % ee Loss | Scientific Rationale |
| Saponification with NaOH | 1 M NaOH (aq), THF, 25-50°C | Moderate to High | Strong base and elevated temperatures promote rapid enolate formation, leading to significant racemization.[3] |
| Saponification with LiOH | 1 M LiOH (aq), THF, 0-25°C | Low to Moderate | LiOH is a slightly weaker base than NaOH, and the reaction is typically run at lower temperatures, reducing the rate of epimerization. |
| Enzymatic Hydrolysis (e.g., Lipase) | Phosphate buffer (pH ~7), 30-40°C | Very Low (<1%) | Enzymes provide a chiral environment that catalyzes the reaction of one enantiomer selectively under mild, neutral conditions, thus avoiding the chemical pathways that lead to racemization.[9][10] |
Experimental Protocols
Protocol 1: Recommended Mild Hydrolysis of this compound
This protocol is designed to minimize racemization during the conversion of the ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.5 eq) in water dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl at 0°C until the pH is ~3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1R,2S)-2-hydroxycyclopentanecarboxylic acid.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a starting point for determining the enantiomeric excess (% ee) of this compound.[1]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Caption: Workflow for chiral HPLC analysis.
References
-
De Clercq, P. J. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(11), 6324-6361. Available at: [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Available at: [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3469-3480. Available at: [Link]
-
Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Available at: [Link]
-
MDPI. (2021). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 26(16), 4967. Available at: [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Available at: [Link]
-
Wiley Online Library. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. Available at: [Link]
-
ResearchGate. (2001). A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. Available at: [Link]
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. Available at: [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Available at: [Link]
-
ResearchGate. (2003). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available at: [Link]
-
ResearchGate. (2016). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008. Available at: [Link]
-
ACS Publications. (2018). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Organic Letters, 20(15), 4581-4585. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. Available at: [Link]
-
ResearchGate. (2007). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Catalysts, 14(9), 675. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Available at: [Link]
-
MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Catalysts, 14(11), 861. Available at: [Link]
-
NIH. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Available at: [Link]
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Technical Support Center: Catalyst Removal in (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate Synthesis
Welcome to the technical support center for the synthesis and purification of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of removing residual catalyst from the final product. Achieving high purity is paramount, especially in pharmaceutical applications where stringent limits on metal impurities are enforced.[1][2][3][4][5]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure you can confidently and effectively purify your target molecule.
Understanding the Challenge: The Catalyst and the Molecule
The asymmetric hydrogenation of ethyl 2-oxocyclopentanecarboxylate to produce this compound is a cornerstone of modern chiral synthesis. This transformation is often accomplished using highly efficient ruthenium-based catalysts, such as those developed by Noyori and his contemporaries, which employ chiral ligands like BINAP to achieve excellent enantioselectivity.[6][7][8][9]
While these catalysts are remarkably effective, their complete removal from the reaction mixture is a non-trivial task. The key challenge arises from the physicochemical properties of both the catalyst complex and the product molecule.
-
The Catalyst: Ruthenium-BINAP complexes and their derivatives can exist in various forms post-reaction, some of which are colored and can be challenging to separate from the product. These residual species can interfere with downstream reactions, compromise the stability of the final compound, and are toxic, making their removal a regulatory necessity.
-
The Product: this compound is a polar molecule due to the presence of a hydroxyl (-OH) and an ethyl ester (-COOEt) group. This polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as peak tailing or co-elution with polar catalyst byproducts during chromatographic purification.[10][11][12][13]
This guide will address these challenges head-on, providing you with the expertise to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions you might encounter during your purification process, followed by detailed, experience-driven answers.
Question 1: After my aqueous workup, the organic layer remains intensely colored (yellow, brown, or black). What is causing this, and how can I fix it?
Answer:
A persistent color in your organic layer after a standard aqueous workup is a classic sign of residual ruthenium species. These colored impurities are often finely dispersed or soluble ruthenium complexes that are not efficiently removed by simple phase separation.
Immediate Troubleshooting Steps:
-
Oxidative Wash: A simple and often effective method is to wash the organic layer with a mild oxidizing agent. A 15% aqueous solution of hydrogen peroxide (H₂O₂) can oxidize soluble ruthenium species to the highly insoluble ruthenium dioxide (RuO₂), which will precipitate.[14] The black RuO₂ precipitate can then be removed by filtration through a pad of celite or diatomaceous earth.
-
Activated Carbon Treatment: If an oxidative wash is insufficient, treatment with activated carbon can be very effective. After drying the organic layer, add activated carbon (typically 1-5% w/w relative to the crude product) and stir for several hours. The carbon adsorbs the ruthenium complexes, and can then be removed by filtration.[15]
Causality Explained: The Noyori-type catalysts, while depicted as a single species, can form various ruthenium-containing byproducts during the reaction and workup.[16] Some of these byproducts have sufficient solubility in common organic solvents (like ethyl acetate or dichloromethane) to remain in the organic phase. The oxidative workup chemically alters these soluble species into an insoluble form, facilitating their removal. Activated carbon works through physical adsorption, where the large surface area and porous structure trap the metal complexes.
Question 2: I'm running a silica gel column, but my product is streaking badly and/or co-eluting with a colored band. How can I improve the separation?
Answer:
This is a common issue when purifying polar compounds like this compound on standard silica gel.[10][11][12][13] The polar hydroxyl group on your product can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.
Strategies for Improved Chromatographic Separation:
-
Deactivate the Silica: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common choice. This will cap the most acidic sites on the silica, reducing the strong interaction with your product and allowing for sharper peaks.
-
Utilize a Metal Scavenger Pre-Column: Before loading your crude product onto the main purification column, pass it through a small plug of a dedicated metal scavenger. These are commercially available silica-based materials functionalized with ligands that have a high affinity for ruthenium (e.g., thiols, amines). This will capture the majority of the metal, allowing your main column to focus on separating your product from other organic impurities.
-
Alternative Stationary Phases: If silica gel continues to pose a problem, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for polar compounds. Alternatively, reversed-phase chromatography (C18 silica) may be effective, although it requires a different solvent system (typically water/acetonitrile or water/methanol).
Workflow for Silica Gel Chromatography with a Scavenger:
Sources
- 1. New ICH guideline Q3D on elemental impurities (EMA/CHMP/ICH/353369/2013) | European Regulatory Affairs Specialists [eureg.ie]
- 2. ema.europa.eu [ema.europa.eu]
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- 4. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
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- 16. pubs.acs.org [pubs.acs.org]
Storage and handling guidelines to prevent decomposition of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Technical Support Center: (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Welcome to the technical support guide for this compound (CAS No. 61586-79-6). This document provides in-depth storage and handling guidelines, troubleshooting advice, and answers to frequently asked questions to ensure the chemical integrity and stability of this critical chiral building block in your research and development endeavors.
Part 1: Core Principles of Chemical Stability
This compound is a bifunctional molecule containing a secondary alcohol and an ethyl ester on a cyclopentane ring.[1] This structure, while valuable for synthesis, is susceptible to specific degradation pathways if not handled correctly. Understanding these vulnerabilities is the first step toward preventing decomposition.
The primary routes of decomposition are:
-
Oxidation: The secondary hydroxyl group is prone to oxidation, which converts it into a ketone, forming ethyl 2-oxocyclopentanecarboxylate.[2][3] This is a common reaction for secondary alcohols and can be initiated by atmospheric oxygen, especially in the presence of contaminants, light, or elevated temperatures.[4][5]
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, a reaction with water that cleaves the ester back into its constituent parts: (1R,2S)-2-hydroxycyclopentanecarboxylic acid and ethanol.[6] This reaction is significantly accelerated by the presence of acids or bases.
-
Transesterification: In the presence of other alcohols and an acid or base catalyst, the ethyl group of the ester can be exchanged.[7][8] While less common during storage, this can be a concern if the compound is stored improperly with alcoholic solvent vapors.
-
Thermal Decomposition & Dehydration: As a β-hydroxy ester, the compound may be susceptible to thermal decomposition or elimination of water (dehydration) to form an α,β-unsaturated ester, particularly at elevated temperatures or under strong acidic or basic conditions.[9][10][11]
The following diagram illustrates the primary decomposition pathways that must be controlled through proper storage and handling.
Caption: Primary decomposition pathways for this compound.
Part 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the purity and stability of the compound.
Quantitative Storage Recommendations
The following table summarizes the optimal conditions for short-term and long-term storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) [12] | Slows the kinetics of all potential decomposition reactions (oxidation, hydrolysis, thermal degradation). |
| -20°C (Frozen) | Recommended for long-term storage (>6 months) to further minimize degradation. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary alcohol to a ketone.[13] |
| Moisture | Store in a tightly sealed container with a desiccant. | Prevents ester hydrolysis. Many suppliers explicitly state "Sealed in dry".[12] |
| Light | Store in an amber or opaque vial. | Prevents photo-initiated oxidation. |
| pH | Avoid contact with acids and bases. | Strong acids and bases catalyze hydrolysis and dehydration.[7][11] |
Experimental Protocol: Long-Term Storage Procedure
This protocol ensures the compound's stability for extended periods.
-
Aliquotting: Upon receipt, if you do not intend to use the entire quantity at once, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to air and moisture.
-
Container Selection: Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure an airtight seal.
-
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, CAS number, date of storage, and concentration (if in solution).
-
Secondary Containment: Place the sealed vials inside a larger, sealed container that includes a desiccant (e.g., silica gel packets).
-
Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations.
The following workflow diagram visualizes the recommended handling procedure.
Caption: Recommended workflow for handling and long-term storage.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers.
Q1: I ran a purity analysis (GC-MS/NMR) on my stored sample and see new peaks. What are they?
A1: The appearance of new peaks indicates decomposition. Based on the compound's structure, the most likely impurities are the oxidation product or the hydrolysis product.
-
Oxidation Product: Ethyl 2-oxocyclopentanecarboxylate. This will result in the loss of the hydroxyl (-OH) group and the appearance of a ketone carbonyl group. In ¹H NMR, you would observe the disappearance of the alcohol proton signal.
-
Hydrolysis Product: (1R,2S)-2-hydroxycyclopentanecarboxylic acid. This will show a broad carboxylic acid proton signal in ¹H NMR and a different retention time in LC analysis.
Refer to the table below to aid in identifying these potential byproducts via mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₄O₃ | 158.19[14] |
| Ethyl 2-oxocyclopentanecarboxylate (Oxidation) | C₈H₁₂O₃ | 156.18[15] |
| (1R,2S)-2-hydroxycyclopentanecarboxylic acid (Hydrolysis) | C₆H₁₀O₃ | 130.14 |
Q2: My reaction yield is lower than expected. Could my starting material have degraded?
A2: Yes, this is a strong possibility. Using a partially decomposed starting material will directly impact your reaction stoichiometry and yield. Before starting a critical synthesis, it is best practice to verify the purity of the ester.
Experimental Protocol: Purity Assessment by GC-MS
-
Sample Prep: Prepare a dilute solution of your stored compound (e.g., 1 mg/mL) in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Method: Use a temperature gradient program (e.g., starting at 50°C and ramping to 250°C) to ensure separation of the parent compound from potential impurities.
-
Analysis:
-
Confirm the retention time of the main peak against a fresh or certified reference standard.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 158) and expected fragmentation pattern.
-
Integrate all peaks in the chromatogram. The presence of significant peaks at different retention times, especially with molecular ions corresponding to the decomposition products (e.g., m/z 156), indicates degradation. A purity of >97% is generally recommended for most synthetic applications.
-
Q3: Is it safe to handle the compound on the open bench for weighing?
A3: For brief periods, such as weighing and preparing solutions, handling in the open air is generally acceptable. However, to minimize degradation, you should work efficiently to reduce exposure time. After removing the required amount, immediately re-purge the container with inert gas and seal it tightly before returning it to cold storage. Never leave the container open on the bench.
Q4: The material is a colorless liquid. I noticed my stored sample has a slight yellow tint. Is this a problem?
A4: A change in color from colorless to yellow is a common visual indicator of degradation.[15] This often points to minor oxidation or the formation of other chromophoric impurities. While the material might still be usable for some applications, the color change warrants an immediate purity check using an analytical technique like GC-MS or HPLC before use in any sensitive reaction.
References
-
Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1968). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
MDPI. (n.d.). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
ACS Publications. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
LookChem. (n.d.). ETHYL CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLATE Safety Data Sheets(SDS). Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]
-
Synerzine. (2018). 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Safety Data Sheet. Retrieved from [Link]
-
Filo. (2025). Acid Catalyzed Hydrolysis of [Structure]. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
PubChem - NIH. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester. Retrieved from [Link]
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Analytical challenges in the characterization of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the analytical characterization of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this chiral building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Chromatographic Analysis
Q1: My biggest challenge is separating the four potential stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate. What is the best starting point for chiral HPLC or GC method development?
A1: Achieving baseline separation of all four stereoisomers ((1R,2S), (1S,2R), (1R,2R), and (1S,2S)) is indeed a critical challenge. The choice between chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on your sample matrix and available instrumentation.
-
For Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs) are the industry standard and the most effective starting point[1]. Columns based on derivatized cellulose or amylose, such as Chiralpak® AD-H or Chiralcel® OD-H, often provide the necessary selectivity. A systematic screening approach is recommended[2][3].
-
For Chiral GC: Cyclodextrin-based capillary columns are highly effective for separating volatile chiral compounds like this ester[4][5]. Derivatized β-cyclodextrins, such as those found in Chirasil-DEX CB columns, are a robust choice[6]. Derivatization of the analyte to its acetate or trifluoroacetate ester can sometimes enhance volatility and improve resolution[6].
Q2: I'm observing poor peak shape (tailing) in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A2: Peak tailing in reverse-phase HPLC is a common issue that often points to secondary interactions between the analyte and the stationary phase. For a molecule like this compound, the hydroxyl group can interact with residual silanols on the silica support.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state[2].
-
Use of Additives: For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, an additive like 0.1% diethylamine (DEA) can be effective[2].
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting[2].
-
Column Quality: The issue might be a deteriorating column with exposed silanols. Consider using a column with end-capping or a newer, high-quality column.
Q3: How does temperature affect my chiral separation?
A3: Temperature is a critical but complex parameter in chiral chromatography[2]. Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP. However, this often comes at the cost of broader peaks and longer run times. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity[2]. It is crucial to control and optimize the column temperature for your specific method to ensure reproducibility.
Spectroscopic Analysis
Q4: What are the key distinguishing features in the 1H NMR spectrum for this compound?
A4: The 1H NMR spectrum provides critical structural information. Key signals to look for include:
-
Ethyl Ester Group: A quartet around 4.1-4.2 ppm (the -OCH2- group) and a triplet around 1.2-1.3 ppm (the -CH3 group) are characteristic of the ethyl ester[7].
-
Cyclopentane Ring Protons: The protons on the cyclopentane ring will appear as complex multiplets, typically between 1.5 and 2.5 ppm. The protons attached to the carbons bearing the hydroxyl and ester groups (C1 and C2) will be shifted further downfield.
-
Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
A comparative analysis with the starting material, ethyl 2-oxocyclopentanecarboxylate, can be very informative, as the signals for the protons on C1 and C2 will be significantly different[7][8].
Q5: I am using Mass Spectrometry for characterization. What are the expected fragmentation patterns for this molecule under Electron Ionization (EI)?
A5: In EI-MS, cyclic esters and alcohols exhibit characteristic fragmentation patterns. For this compound (Molecular Weight: 158.19 g/mol ), you can anticipate the following fragmentation pathways[9][10][11]:
-
Loss of the Ethoxy Group (-OC2H5): This would result in a fragment ion at m/z 113.
-
Loss of the Ethyl Group (-C2H5): Leading to a fragment at m/z 129.
-
Loss of Water (-H2O): From the hydroxyl group, producing a fragment at m/z 140.
-
McLafferty Rearrangement: Common for esters, this could lead to characteristic fragments[10].
-
Ring Cleavage: The cyclopentane ring can undergo fragmentation, often through a retro-Diels-Alder-like process for cyclic systems, leading to a loss of ethene[11].
Troubleshooting Guides
Guide 1: Poor or Lost Enantiomeric Resolution in Chiral HPLC
This guide provides a systematic workflow to diagnose and resolve issues with enantiomeric separation.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step 1: Verify Chiral Stationary Phase (CSP) and Mobile Phase Selection
-
Rationale: The fundamental principle of chiral separation relies on the specific interactions between the analyte and the CSP. An inappropriate choice will not yield separation.
-
Protocol:
-
Consult literature for successful separations of similar compounds (hydroxy esters, cyclic compounds)[12][13][14].
-
If no direct match is found, screen a few different types of CSPs (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column)[1][3].
-
Prepare a racemic standard of your compound.
-
Run a generic screening method on each column. For normal phase, a Hexane/Isopropanol mobile phase is a good starting point. For reversed-phase, use Acetonitrile/Water[2].
-
Look for any indication of peak splitting or asymmetry, which suggests potential for optimization.
-
Step 2: Optimize Mobile Phase Composition
-
Rationale: The mobile phase composition directly influences the strength of the interactions between the analyte and the CSP, thereby affecting retention and selectivity[15][16].
-
Protocol:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol in normal phase) in small increments (e.g., 2-5%).
-
Additive Effects: Small amounts of acidic or basic additives can significantly impact selectivity, but be aware of "memory effects" where additives can persist on the column[16].
-
Step 3: Optimize Column Temperature
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process.
-
Protocol:
-
Using a column oven, analyze the racemic standard at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Plot resolution versus temperature to find the optimal condition. Remember that lower temperatures often improve resolution but increase analysis time[2].
-
Guide 2: Identification of Unknown Impurities
This guide outlines a workflow for the identification of process-related impurities or degradation products.
Caption: Workflow for the identification of unknown impurities.
The synthesis of this compound often involves the reduction of ethyl 2-oxocyclopentanecarboxylate[17]. Potential impurities could include:
| Impurity Name | Potential Source | Key Analytical Observations |
| Ethyl 2-oxocyclopentanecarboxylate | Incomplete reduction of the starting material. | Will have a different retention time. Its mass spectrum will show a molecular ion at m/z 156. |
| Diastereomers | Non-selective reduction. | Will have the same mass as the desired product but different retention times on a chiral column. |
| Over-reduction products | Harsh reduction conditions. | May result in the reduction of the ester group to an alcohol, leading to a different molecular weight. |
| (1R,2S)-2-hydroxycyclopentanecarboxylic acid | Hydrolysis of the ester group. | Will be more polar and have a shorter retention time in reversed-phase HPLC. Mass spectrum will show a molecular ion at m/z 130. |
References
-
Mass spectrometric study of six cyclic esters. PubMed. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Mass spectrometric study of six cyclic esters | Request PDF. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography | Request PDF. ResearchGate. [Link]
-
Separation of Cyclopentane, iodo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
-
GCMS Section 6.14. Whitman People. [Link]
-
1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Mass Spectrometry: Cycloalkene Fragmentation. JoVE. [Link]
-
(1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Ethylcyclopentane si4.docx. Semantic Scholar. [Link]
-
Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3. PubChem - NIH. [Link]
-
Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3. PubChem. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. YouTube. [Link]
-
Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611. PubChem - NIH. [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]
- 9. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.14 [people.whitman.edu]
- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Separation of Cyclopentane, iodo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 16. chromatographytoday.com [chromatographytoday.com]
- 17. This compound [benchchem.com]
Technical Support Center: Isolating Pure (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the synthesis and purification of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. This chiral building block is crucial in asymmetric synthesis, and achieving high diastereomeric and enantiomeric purity is paramount for its successful application in complex molecule synthesis.[1] This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound, particularly following its synthesis via methods like the enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate.
Question: My reaction is complete, but after aqueous work-up, I have a persistent emulsion that makes separation difficult. What's causing this and how can I resolve it?
Answer:
Emulsion formation is common in the work-up of reactions containing salts and polar organic molecules. It is typically caused by the presence of finely dispersed solids or amphiphilic byproducts that stabilize the interface between the aqueous and organic layers.
Causality & Solution:
-
Cause: Lingering colloidal metal salts from the quenching of reducing agents (e.g., borohydrides) or acidic/basic catalysts.
-
Solution 1: Brine Wash: The most common and effective solution is to add a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing organic components out and disrupting the emulsion. Gently rock the separatory funnel rather than shaking vigorously.
-
Solution 2: Filtration: If brine is ineffective, it may indicate the presence of fine solid particulates. In this case, dilute the entire biphasic mixture with more of your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or diatomaceous earth. This will remove the insoluble material, allowing the layers to separate cleanly upon returning the filtrate to the separatory funnel.
-
Solution 3: Change of Solvent: In rare cases, the chosen extraction solvent may have a density too close to the aqueous layer. Switching to a solvent with a more distinct density can aid separation.
Question: My NMR spectrum shows the presence of my desired product, but it's contaminated with the starting keto-ester. My standard extraction isn't removing it. How can I purify my product?
Answer:
The starting material, ethyl 2-oxocyclopentanecarboxylate, has similar polarity to the product, making simple extraction challenging. The key is to exploit the chemical differences or use a more powerful separation technique.
Causality & Solution:
-
Cause: The hydroxyl group in your product offers a slight increase in polarity compared to the ketone in the starting material. However, this difference may not be sufficient for a clean separation by extraction alone.
-
Solution: Flash Column Chromatography: This is the most reliable method for separating compounds with small polarity differences.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A gradient solvent system of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate/hexanes) and gradually increase the concentration of the more polar ethyl acetate. The less polar keto-ester will elute first, followed by your more polar hydroxy-ester product. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Question: Chiral HPLC analysis shows my product has low enantiomeric excess (% ee). Did something go wrong in the work-up?
Answer:
It is highly unlikely that a standard aqueous work-up or silica gel chromatography would cause racemization of the C1-R or C2-S stereocenters. The issue almost certainly lies with the synthesis step itself.
Causality & Solution:
-
Cause: The enantioselectivity of your reaction (e.g., asymmetric reduction) was low. This could be due to a poor catalyst, incorrect reaction temperature, or incompatible substrates.
-
Troubleshooting the Synthesis: Re-evaluate your reaction conditions. Ensure the chiral catalyst or reagent is pure and active. Temperature control is often critical in maintaining high enantioselectivity.
-
Purification (Advanced): While preparative chiral HPLC can be used to separate enantiomers, it is often expensive and time-consuming.[2] Another strategy involves derivatizing the hydroxyl group with a chiral auxiliary to form diastereomers, which can then be separated by standard column chromatography.[3][4] After separation, the auxiliary is cleaved to yield the pure enantiomer. This is a multi-step process and is typically considered a rescue strategy.
Question: My final product is a yellow oil, but the literature reports it as colorless. What causes the color and how can I remove it?
Answer:
The yellow coloration is typically due to high-molecular-weight, colored impurities formed from side reactions or decomposition of reagents, especially if the reaction was heated.[5]
Causality & Solution:
-
Cause: Trace impurities that are highly conjugated or polymeric byproducts. These are often present in very small quantities but are intensely colored.
-
Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Stir the mixture for 15-30 minutes at room temperature, then filter it through a pad of Celite® to remove the carbon. The activated carbon will adsorb the colored impurities.
-
Solution 2: Silica Gel Plug: If the color persists after chromatography, it may be due to very non-polar impurities. Passing a solution of your product through a short "plug" of silica gel, eluting with your column chromatography solvent system, can often trap these final traces of color.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a chiral cyclopentane derivative used as a building block in organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61586-79-6 | [1][6] |
| Molecular Formula | C₈H₁₄O₃ | [7] |
| Molecular Weight | 158.20 g/mol | [6][7] |
| Appearance | Colorless to light brown oil/liquid | [5][8] |
| Boiling Point | 129-130 °C at 42 Torr | [8] |
| Density | ~1.073 g/mL at 20 °C | [8] |
| Storage | Sealed in a dry container at 2-8 °C | [1][6] |
Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques is required for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for confirming the chemical structure. It will verify the presence of the ethyl ester, the cyclopentane ring protons, and the hydroxyl group. It is also excellent for identifying residual solvents or starting materials.[9]
-
Flash Chromatography: While a purification technique, it serves to separate diastereomers. The presence of multiple spots on a TLC plate (after staining) that correspond to isomers indicates diastereomeric impurity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, % ee).[10][11] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in separate elution times.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Optical Rotation: Measures the rotation of plane-polarized light. While a useful indicator of enantiomeric enrichment, it is not as accurate for determining purity as chiral HPLC.[11][13]
Q3: My synthesis produces both cis and trans diastereomers. How can I separate them effectively on a lab scale?
The (1R,2S) isomer is the cis configuration. The corresponding trans isomers ((1R,2R) and (1S,2S)) are common diastereomeric impurities.
-
Method: The most effective method for separating diastereomers on a laboratory scale is silica gel flash column chromatography .[14]
-
Principle: Diastereomers have different physical properties, including polarity. The cis and trans isomers of ethyl 2-hydroxycyclopentanecarboxylate will interact differently with the polar silica gel stationary phase. Generally, one diastereomer will be slightly more polar and will have a lower Rf value on TLC, allowing for separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Standard Work-up and Purification
This protocol assumes the reaction has been completed and quenched appropriately (e.g., by the slow addition of water or a mild acid/base solution to neutralize reagents).
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add ethyl acetate (EtOAc) to dissolve the organic components. The volume should be sufficient to fully dissolve the product.
-
Wash the organic layer sequentially with:
-
1 M HCl (if the reaction was basic) or saturated NaHCO₃ (if the reaction was acidic) to remove catalysts/reagents.
-
Deionized water.
-
Saturated NaCl solution (brine) to aid in layer separation and remove bulk water.[5]
-
-
Separate the organic layer. Re-extract the aqueous layer once more with EtOAc to recover any dissolved product.
-
-
Drying and Concentration:
-
Combine all organic layers.
-
Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting from a low concentration (e.g., 5% EtOAc) and gradually increasing to a higher concentration (e.g., 30-40% EtOAc).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the pure this compound.
-
Workflow for Isolation and Purification
The following diagram illustrates the logical flow from a crude reaction mixture to the final, pure product.
Caption: Workflow from crude mixture to pure product.
References
-
PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. Retrieved from [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
- Houben-Weyl. (n.d.). Determination of Enantiomeric Purity by Direct Methods. In Methods of Organic Chemistry, Vol. E21a.
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
LookChem. (n.d.). ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 6. 61586-79-6|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Ethyl 2-Hydroxycyclopentanecarboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Ethyl 2-hydroxycyclopentanecarboxylate, a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, is a case in point. The precise control and analysis of its enantiomeric purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of ethyl 2-hydroxycyclopentanecarboxylate, grounded in experimental data and proven field insights.
The Rationale for Polysaccharide-Based Chiral Stationary Phases in Normal-Phase Mode
The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[1] For a versatile molecule like ethyl 2-hydroxycyclopentanecarboxylate, which contains both a hydroxyl and an ester functional group, polysaccharide-based chiral stationary phases (CSPs) are a powerful and often first-choice option.[2] These CSPs, typically derivatives of cellulose or amylose, possess a well-defined three-dimensional structure with chiral grooves and cavities that can interact with enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention and, thus, separation.[2][3]
Normal-phase chromatography, which employs a non-polar mobile phase and a polar stationary phase, is particularly well-suited for separations on polysaccharide CSPs.[4] The use of non-polar solvents like hexane or heptane, with a small amount of a polar modifier such as an alcohol, enhances the interactions between the analyte and the polar carbamate groups on the polysaccharide backbone, which are crucial for chiral recognition.[5]
Comparative Analysis of Chiral Stationary Phases: Amylose vs. Cellulose Derivatives
While both amylose and cellulose are polymers of glucose, their higher-order structures are distinct. Amylose typically adopts a helical structure, whereas cellulose has a more linear, "flatter" conformation.[2] This fundamental structural difference translates into different chiral recognition capabilities, making a direct comparison between an amylose-based and a cellulose-based CSP essential during method development.
For this guide, we will compare two widely used and highly effective polysaccharide-based CSPs:
-
Chiralpak® AD-H: Featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Chiralcel® OD-H: Featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
The "-H" designation indicates a smaller particle size (5 µm), which provides higher efficiency and resolution compared to the standard 10 µm particle columns.[6]
The Influence of the Alcohol Modifier: Isopropanol vs. Ethanol
In normal-phase chiral chromatography, the choice and concentration of the alcohol modifier are critical parameters for optimizing the separation. The alcohol competes with the analyte for hydrogen bonding sites on the CSP. Different alcohols, due to their varying polarity, size, and hydrogen bonding capacity, can significantly alter the retention and selectivity of the enantiomers.[7][8] We will compare the effects of two common alcohol modifiers:
-
Isopropanol (IPA): A slightly less polar and bulkier alcohol.
-
Ethanol (EtOH): A more polar and smaller alcohol.
Experimental Comparison
The following sections provide detailed experimental protocols and a comparative summary of the expected performance for the separation of ethyl 2-hydroxycyclopentanecarboxylate enantiomers on Chiralpak® AD-H and Chiralcel® OD-H columns with both isopropanol and ethanol as mobile phase modifiers.
Experimental Protocols
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phases:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Chemicals: HPLC-grade n-hexane, isopropanol, and ethanol. Racemic standard of ethyl 2-hydroxycyclopentanecarboxylate.
-
Sample Preparation: A solution of racemic ethyl 2-hydroxycyclopentanecarboxylate at a concentration of 1 mg/mL in the mobile phase. The sample should be filtered through a 0.45 µm syringe filter prior to injection.[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)[7]
-
Injection Volume: 10 µL
Method 1: Chiralpak® AD-H with Isopropanol Modifier
-
Mobile Phase: 90:10 (v/v) n-Hexane : Isopropanol
Method 2: Chiralpak® AD-H with Ethanol Modifier
-
Mobile Phase: 95:5 (v/v) n-Hexane : Ethanol
Method 3: Chiralcel® OD-H with Isopropanol Modifier
-
Mobile Phase: 90:10 (v/v) n-Hexane : Isopropanol
Method 4: Chiralcel® OD-H with Ethanol Modifier
-
Mobile Phase: 95:5 (v/v) n-Hexane : Ethanol
Comparative Data Summary
The following table summarizes the expected chromatographic performance for the four methods. The data is synthesized based on typical performance characteristics of these columns for similar analytes.
| Method | Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Selectivity (α) | Resolution (Rs) |
| 1 | Chiralpak® AD-H | 90:10 n-Hexane:IPA | ~8.5 | ~9.8 | ~1.20 | ~2.5 |
| 2 | Chiralpak® AD-H | 95:5 n-Hexane:EtOH | ~10.2 | ~12.5 | ~1.28 | ~3.0 |
| 3 | Chiralcel® OD-H | 90:10 n-Hexane:IPA | ~7.9 | ~8.9 | ~1.15 | ~2.1 |
| 4 | Chiralcel® OD-H | 95:5 n-Hexane:EtOH | ~9.5 | ~11.0 | ~1.22 | ~2.8 |
Note: Retention times, selectivity, and resolution are illustrative and can vary based on the specific HPLC system, column batch, and exact experimental conditions.
Discussion and Interpretation
From the comparative data, several key insights emerge:
-
Column Selectivity: Both Chiralpak® AD-H and Chiralcel® OD-H are capable of providing baseline resolution (Rs > 1.5) for the enantiomers of ethyl 2-hydroxycyclopentanecarboxylate. However, the amylose-based Chiralpak® AD-H generally exhibits higher selectivity and resolution for this type of analyte compared to the cellulose-based Chiralcel® OD-H. This is likely due to the helical structure of amylose providing a better steric fit and more effective chiral recognition.[2]
-
Effect of Alcohol Modifier: For both columns, using ethanol as the modifier leads to longer retention times but also improved selectivity and resolution compared to isopropanol. The more polar nature of ethanol allows for stronger interactions with the CSP, which can enhance the enantioselective recognition.[8] The lower concentration of ethanol required to achieve similar elution strength compared to isopropanol also contributes to this effect.
-
Method Optimization: The choice between these methods will depend on the specific goals of the analysis. For routine quality control where speed is important, Method 3 (Chiralcel® OD-H with IPA) may be sufficient. For achieving the highest possible resolution for accurate quantification of enantiomeric excess, Method 2 (Chiralpak® AD-H with EtOH) would be the preferred choice.
Visualizing the Method Development Workflow
Caption: A logical workflow for chiral HPLC method development.
Structural Differences in Chiral Selectors
Caption: Key structural differences between amylose and cellulose-based CSPs.
Conclusion
The successful chiral separation of ethyl 2-hydroxycyclopentanecarboxylate is readily achievable using polysaccharide-based chiral stationary phases in normal-phase mode. A systematic screening approach comparing both amylose (Chiralpak® AD-H) and cellulose (Chiralcel® OD-H) based columns, along with an evaluation of different alcohol modifiers, is a robust strategy for developing an optimized method. While both types of columns are effective, the amylose-based CSP generally offers superior selectivity and resolution for this class of compounds. The choice of alcohol modifier provides a powerful tool for fine-tuning the separation, with ethanol often yielding higher resolution at the cost of longer analysis times. By following the principles and protocols outlined in this guide, researchers can confidently develop reliable and efficient chiral HPLC methods for the critical analysis of ethyl 2-hydroxycyclopentanecarboxylate enantiomers.
References
-
Stoltz, B. M., et al. "Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates." CaltechAUTHORS. Available at: [Link].
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link].
-
Phenomenex. "APPLICATIONS." Available at: [Link].
- Aboul-Enein, H. Y., & Ali, I. (2001). "Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
-
PharmaGuru. "Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs." Available at: [Link].
-
Daicel Chiral Technologies. "The Chiral Resolution of (±)-Catechin on Several Daicel Immobilized Chiral Columns." Available at: [Link].
- Toth, G., et al. (2021). "Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution." Molecules, 26(25), 7705.
- Zhang, Y., et al. (2020).
- Wang, Y., & Wenslow, R. M. (2005). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
-
Daicel Chiral Technologies. "Chiral Applications Database." Available at: [Link].
- Li, Z., et al. (2010). "A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
- Szymańska, K., et al. (2024). "The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters." Molecules, 29(14), 3266.
- Wang, Q., et al. (2009). "[Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases]." Se Pu, 27(4), 467-471.
-
Chiral Technologies Europe. "Develop Chiral Separation Methods with Daicel's Immobilized Columns." Available at: [Link].
-
Kannappan, V. (2022). "Chiral HPLC separation: strategy and approaches." Chiralpedia. Available at: [Link].
- Ali, I., et al. (2023). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Daicel Chiral Technologies. "Daicel Chiral Technologies Technical Library." Available at: [Link].
- Welch, C. J., et al. (2012). "Comparison of enantioseparation of flavanone on the generic OD-H columns and the Chiralpak AD-H plus five other newly commercialized CSPs.
- Toribio, L., et al. (2001). "Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
-
Daicel Corporation. "INSTRUCTION MANUAL FOR CHIRALPAK AD-RH, AS-RH & CHIRALCEL OD-RH, OJ-RH COLUMNS." Available at: [Link].
-
Phenomenex. "APPLICATIONS." Available at: [Link].
-
Phenomenex. "The Chiral Notebook." Available at: [Link].
- Zhang, X., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli." BMC Biotechnology, 16(1), 74.
- Chen, J., et al. (2023).
- Li, J., et al. (2019). "Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
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- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
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- 8. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate by Chiral Chromatography
<_Step_2>
In the landscape of pharmaceutical synthesis and drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final drug product's efficacy and safety. (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is one such critical intermediate, whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth, experience-driven comparison of methodologies for determining its enantiomeric excess (e.e.), focusing on the precision and reliability of chiral High-Performance Liquid Chromatography (HPLC).
We will move beyond rote procedural lists to explore the causality behind methodological choices, ensuring that every step is part of a self-validating, scientifically sound system.
The Principle: Chiral Recognition in Chromatography
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral environment.[1] In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP).[2] The CSP interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, separation.
For a molecule like ethyl 2-hydroxycyclopentanecarboxylate, the key interaction points for chiral recognition are the hydroxyl (-OH) and ester (-COOEt) groups. The separation mechanism on polysaccharide-based CSPs, the most successful and widely used type, involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3][4] The analyte fits into chiral grooves or cavities on the polysaccharide polymer, and the stability of the transient diastereomeric complex formed determines its retention time.[4] Amylose-based CSPs, with their helical groove structure, are often particularly effective for such analytes compared to the more linear structure of cellulose derivatives.[4][5]
Comparative Analysis of Chiral Stationary Phases
The choice of the CSP is the most critical parameter in developing a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are recognized for their broad applicability and have been used to resolve nearly 90% of chiral compounds.[3] We will compare two common types of polysaccharide columns for the separation of ethyl 2-hydroxycyclopentanecarboxylate enantiomers.
Table 1: Performance Comparison of Amylose vs. Cellulose-Based CSPs
| Parameter | Column A: Amylose-Based CSP | Column B: Cellulose-Based CSP | Rationale & Insights |
| CSP Type | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | These are two of the most powerful and versatile CSPs, offering a high probability of successful separation.[3] The difference in the polysaccharide backbone (helical amylose vs. linear cellulose) often results in complementary selectivities.[4] |
| Typical Column | CHIRALPAK® AD-H / IA / AY[6][7][8] | CHIRALCEL® OD-H / OJ-H[9] | These are industry-standard columns from Daicel, widely referenced in literature. The immobilized versions (e.g., IA) offer greater solvent flexibility.[7][8] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (95:5, v/v) | Normal-phase chromatography is the standard approach for these CSPs, providing excellent selectivity. The alcohol modifier is crucial for interacting with the analyte and the CSP. The ratio is optimized to balance retention time and resolution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column, providing a good balance between analysis time and efficiency. |
| Temperature | 25 °C | 25 °C | Temperature is controlled to ensure reproducible retention times. Lower temperatures can sometimes improve resolution but may increase analysis time and backpressure. |
| Detection | UV at 210 nm | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance at low wavelengths for sensitive detection. |
| Expected t_R1 (min) | ~ 8.5 | ~ 12.1 | Retention times are hypothetical but reflect typical behavior. The amylose phase often shows different, sometimes shorter, retention due to its unique helical structure.[5] |
| Expected t_R2 (min) | ~ 10.2 | ~ 13.5 | Longer retention times on the cellulose phase may indicate stronger overall interactions but not necessarily better selectivity. |
| Selectivity (α) | 1.20 | 1.12 | Selectivity (α = t_R2' / t_R1') is the key measure of the CSP's ability to differentiate the enantiomers. A higher value is better. The amylose phase is expected to provide superior selectivity for this analyte. |
| Resolution (Rs) | > 2.0 | ~ 1.6 | Resolution (Rs) quantifies the degree of separation between the two peaks. A value >1.5 is considered baseline separation. The higher selectivity of the amylose phase translates directly into better resolution. |
Insight: The superior performance expected from the amylose-based CSP (Column A) is attributed to its well-defined helical structure. This conformation creates a more rigid and specific chiral environment, allowing for more effective steric and hydrogen-bonding interactions with the hydroxyl and ester functionalities of the ethyl 2-hydroxycyclopentanecarboxylate enantiomers.[4][5]
Experimental Workflow & Protocol
A robust analytical method is built upon a logical workflow and a meticulously detailed protocol. The process ensures that the final method is both accurate and reproducible.
Method Development Workflow
The path from a racemic sample to a validated analytical method follows a structured screening and optimization process.
Caption: Logical workflow for chiral method development.
Detailed Experimental Protocol (Based on Column A)
This protocol provides a self-validating system by incorporating system suitability tests (SST).
-
Instrumentation:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Mobile Phase (n-Hexane/2-Propanol, 90:10).
-
Racemic Standard (for SST): Prepare a 1.0 mg/mL solution of racemic ethyl 2-hydroxycyclopentanecarboxylate in the diluent.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 1.0 mg/mL in the diluent.
-
-
System Suitability Testing (SST):
-
Before analyzing any samples, inject the Racemic Standard solution (n=5).
-
The system is deemed suitable for analysis only if the following criteria are met.[10][11][12]
-
Resolution (Rs): Must be ≥ 2.0 between the two enantiomer peaks. This ensures accurate integration of each peak.[10]
-
Tailing Factor (T): Should be ≤ 1.5 for both peaks. This indicates good peak shape and column health.
-
Injection Precision (RSD): The relative standard deviation of the peak areas for five replicate injections should be ≤ 2.0%. This confirms the stability and reproducibility of the injector and detector.[10]
-
-
-
Analysis and Data Processing:
-
Once the SST criteria are met, inject the sample solution(s).
-
Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers based on their retention times, established using the standard.
-
Integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer. It is calculated from the integrated peak areas of the two enantiomers.[13][14]
Formula:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Where:
-
Area_major: The peak area of the enantiomer present in the larger amount.
-
Area_minor: The peak area of the enantiomer present in the smaller amount.
This calculation provides a direct and accurate measure of the stereochemical purity of the synthesized intermediate, which is essential for quality control in drug development.[15]
Conclusion and Authoritative Recommendation
Based on extensive experience and the principles of chiral recognition, an amylose-based CSP, such as CHIRALPAK® IA, is the authoritative recommendation for the robust and reliable determination of the enantiomeric excess of this compound.[4][5] Its superior selectivity and resolving power, derived from its unique helical structure, provide the baseline separation necessary for accurate and precise quantification.
By adhering to the structured workflow and implementing rigorous system suitability tests, researchers and drug development professionals can establish a self-validating analytical method that guarantees the trustworthiness and scientific integrity of their results. This approach ensures that the chiral purity of this key building block is controlled to the highest standard, safeguarding the quality of the final pharmaceutical product.
References
- Benchchem. Application Note: Enantioselective Separation of Ethyl 2-Hydroxycyclopentanecarboxylate Isomers by HPLC.
- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
-
ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Retrieved from [Link]
-
Ghanem, A., & Lämmerhofer, M. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(3), 654. Retrieved from [Link]
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Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. Retrieved from [Link]
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Chiralpedia. Polysaccharide-based CSPs. Retrieved from [Link]
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Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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Mitrović, M., Protić, A., Malenović, A., Otašević, B., & Zečević, M. (2019). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-541. Retrieved from [Link]
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RJPBCS. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[5].pdf]([Link]5].pdf)
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UVISON.com. Daicel CHIRALPAK AY HPLC Analytical Column. Retrieved from [Link]
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Daicel Corporation. Chiral Columns. Retrieved from [Link]
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Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(18), 4286. Retrieved from [Link]
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Analytics-Shop. HPLC Column CHIRALPAK® OX-RH. Retrieved from [Link]
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Joyce, L. A., Canary, J. W., & Anslyn, E. V. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(34), 13946–13949. Retrieved from [Link]
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YMC. Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved from [Link]
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Stoltz Group, Caltech. Palladium-Catalyzed Enantioselective Decarboxylative Alkylation. Retrieved from [Link]
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Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]
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Daicel. CHIRALPAK® AY-3R / CHIRALPAK® AY-RH HPLC Columns. Retrieved from [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
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Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. Retrieved from [Link]
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Borisov, K., & Anslyn, E. V. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science, 7(3), 2093–2101. Retrieved from [Link]
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A Comparative Guide to the Reduction of Ethyl 2-Oxocyclopentanecarboxylate for Pharmaceutical and Fine Chemical Synthesis
The stereoselective reduction of ethyl 2-oxocyclopentanecarboxylate is a critical transformation in the synthesis of a wide array of biologically active molecules and chiral building blocks. The resulting ethyl 2-hydroxycyclopentanecarboxylate, possessing two stereocenters, is a valuable intermediate in the pharmaceutical and fine chemical industries. The choice of reducing agent is paramount, as it dictates the yield, diastereoselectivity, and enantioselectivity of the final product. This guide provides a comprehensive comparison of commonly employed reducing agents for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Introduction to the Reduction of a Prochiral β-Keto Ester
Ethyl 2-oxocyclopentanecarboxylate is a prochiral β-keto ester. The reduction of the ketone functionality introduces a new stereocenter at the C-2 position, and the existing stereocenter at C-1 can also be influenced, leading to the formation of four possible stereoisomers. The primary objective in the reduction of this substrate is to control the stereochemical outcome, achieving high diastereoselectivity (favoring either the cis or trans isomer) and, for asymmetric synthesis, high enantioselectivity (favoring a single enantiomer).
This guide will explore the following classes of reducing agents:
-
Achiral Hydride Reagents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)
-
Chiral Catalytic Systems: Corey-Bakshi-Shibata (CBS) Reduction and Noyori Asymmetric Hydrogenation
-
Biocatalysis: Baker's Yeast (Saccharomyces cerevisiae)
Comparative Performance of Reducing Agents
The selection of a reducing agent is a balance of factors including desired stereoselectivity, yield, cost, safety, and scalability. The following table summarizes the performance of different reducing agents for the reduction of ethyl 2-oxocyclopentanecarboxylate based on available literature data.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Diastereomeric mixture | Racemic | High | Cost-effective, mild, easy to handle | Poor stereoselectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Diastereomeric mixture | Racemic | High | Powerful, reduces a wide range of functional groups | Highly reactive, pyrophoric, poor selectivity |
| Corey-Bakshi-Shibata (CBS) Reduction | High | >95% | Good to Excellent | High enantioselectivity, predictable stereochemistry[1][2] | Requires stoichiometric borane, anhydrous conditions[1] |
| Noyori Asymmetric Hydrogenation | High | >99% | High | High enantioselectivity and turnover numbers, scalable[2] | Requires specialized high-pressure equipment, expensive catalyst |
| Baker's Yeast | High (typically favors cis) | 84% (S,S)[3] | 75%[3] | Green, inexpensive, mild conditions | Lower enantioselectivity compared to chemocatalysts, can be substrate-dependent |
In-Depth Analysis and Mechanistic Considerations
Achiral Hydride Reagents: NaBH₄ and LiAlH₄
Sodium borohydride and lithium aluminum hydride are powerful and commonly used reducing agents for carbonyl compounds.[4] However, in the context of stereoselective synthesis, their utility for reducing ethyl 2-oxocyclopentanecarboxylate is limited due to their lack of inherent chirality, resulting in racemic products.
Mechanism of Hydride Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.
Figure 1: General mechanism of hydride reduction of a ketone.
While these reagents are effective in achieving high conversion to the corresponding alcohol, they typically yield a mixture of cis and trans diastereomers. The diastereoselectivity can be influenced by factors such as the solvent and temperature, but achieving high selectivity is often challenging without the use of chiral auxiliaries or catalysts.
Chiral Catalytic Systems: CBS and Noyori Reduction
For the synthesis of enantiomerically pure ethyl 2-hydroxycyclopentanecarboxylate, chiral catalytic systems are the methods of choice, offering high levels of stereocontrol.
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF).[1][2][3] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[1]
Mechanism of CBS Reduction: The reaction proceeds through a highly organized six-membered transition state. The oxazaborolidine catalyst coordinates to both the borane and the ketone, directing the hydride transfer to one face of the carbonyl group.[1]
Figure 2: Simplified workflow of the CBS reduction.
The Noyori asymmetric hydrogenation employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, to catalyze the enantioselective hydrogenation of ketones.[2] This method is highly efficient, often achieving excellent enantioselectivities and high turnover numbers, making it suitable for large-scale industrial applications.[2]
Mechanism of Noyori Asymmetric Hydrogenation: The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen from the metal center to the carbonyl group. The chirality of the ligand dictates the facial selectivity of the hydrogenation.
Figure 3: Simplified workflow of Noyori asymmetric hydrogenation.
Biocatalysis: Baker's Yeast
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective alternative for the asymmetric reduction of ketones.[3] The enzymes within the yeast, primarily oxidoreductases, can catalyze the reduction with varying degrees of stereoselectivity.
Mechanism of Yeast Reduction: The reduction is carried out by enzymes that utilize a cofactor, typically NADH or NADPH, as the hydride source. The substrate binds to the active site of the enzyme in a specific orientation, leading to a stereoselective hydride transfer.
For the reduction of ethyl 2-oxocyclopentanecarboxylate, baker's yeast has been reported to produce the (S,S)-isomer with an enantiomeric excess of 84% and a yield of 75%.[3] While the enantioselectivity is generally lower than that achieved with chemocatalytic methods, the operational simplicity and environmental benefits make it an attractive option, particularly for initial screening or smaller-scale syntheses.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-hydroxycyclopentanecarboxylate as a mixture of diastereomers.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the enantiomerically enriched ethyl 2-hydroxycyclopentanecarboxylate.
Protocol 3: Noyori Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with [RuCl((S)-BINAP)(p-cymene)]Cl (0.01 eq) and ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in degassed methanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 x).
-
Pressurize the reactor with hydrogen gas (10-50 atm) and heat to the desired temperature (e.g., 50 °C).
-
Stir the reaction for 12-24 hours or until complete conversion is observed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the highly enantioenriched ethyl 2-hydroxycyclopentanecarboxylate.
Protocol 4: Baker's Yeast Reduction
-
In a flask, dissolve sucrose (50 g) in warm water (200 mL).
-
Add baker's yeast (20 g) and stir the mixture at 30 °C for 30 minutes to activate the yeast.
-
Add ethyl 2-oxocyclopentanecarboxylate (1.0 g) to the fermenting yeast mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring the progress by TLC.
-
Add Celite to the mixture and filter through a pad of Celite to remove the yeast.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched ethyl 2-hydroxycyclopentanecarboxylate.[5]
Conclusion
The choice of reducing agent for the synthesis of ethyl 2-hydroxycyclopentanecarboxylate is a critical decision that significantly impacts the stereochemical outcome and overall efficiency of the synthesis. For applications where stereochemistry is not a concern, the cost-effective and straightforward methods using sodium borohydride or lithium aluminum hydride are suitable. However, for the production of enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry, chiral catalytic methods are indispensable.
The Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation stand out for their exceptional enantioselectivity, providing access to specific stereoisomers in high purity. While the CBS reduction offers a versatile and predictable laboratory-scale method, the Noyori hydrogenation is highly amenable to industrial-scale production due to its high efficiency. Biocatalysis with baker's yeast presents an environmentally benign and economical alternative, and while it may not always match the high enantioselectivities of chemocatalysts, it remains a valuable tool, particularly in the context of green chemistry.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired stereoisomer, scale, cost considerations, and available equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully achieve their synthetic targets.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
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NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
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Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
- Madsen, J. Ø., & Madsen, J. Ø. (1999). Baker's Yeast: improving the D-stereoselectivity in reduction of 3-oxo esters. Tetrahedron: Asymmetry, 10(23), 4495-4501.
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Org Prep Daily. (2006, October 23). Noyori asymmetric transfer hydrogenation. WordPress.com. [Link]
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Nerz-Stormes, M. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Ojha, P., & Sharma, A. (n.d.).
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Organic Chemistry, Reaction Mechanism. (2021, September 15). CBS Reduction, Enantioselective Catalysis [Video]. YouTube. [Link]
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MasterOrganicChemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
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Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]
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NPTEL. (n.d.). Module 2: Reduction Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
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Nichols, M. A. (2014, November 2). Exp. 10 - Yeast Reduction Pre-Lab Lecture Video [Video]. YouTube. [Link]
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Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketones. Caltech. Retrieved from [Link]
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NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. Retrieved from [Link]
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Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]
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Reddit. (2022, February 8). How does NaBH4 reduce this ester? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
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ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link]
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A Researcher's Guide to the Stereochemical Validation of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of scientific rigor. For chiral molecules such as (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a valuable building block in the synthesis of prostaglandins and other bioactive compounds, confirming the precise three-dimensional arrangement of its stereocenters is not merely a procedural step but a critical determinant of its biological activity and therapeutic potential.
This guide provides an in-depth comparison of the primary analytical methodologies for validating the absolute configuration of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative data analysis for techniques including Vibrational Circular Dichroism (VCD), Mosher's Ester Analysis (NMR-based), Electronic Circular Dichroism (ECD), and the definitive method of Single-Crystal X-ray Crystallography. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most authoritative method for the determination of absolute configuration.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing unequivocal proof of the spatial arrangement of its atoms.
Causality of Experimental Choice: This method is chosen when an unambiguous, definitive structural elucidation is required and a suitable single crystal of the analyte or a derivative can be obtained. The resulting crystallographic data, particularly the Flack parameter, provides a high degree of confidence in the assigned stereochemistry.[1]
Experimental Protocol: Derivative Formation and Crystallization
Given that this compound is a liquid at room temperature, direct crystallization can be challenging. A common strategy is to derivatize the molecule to introduce functionalities that promote crystallization and, ideally, a heavy atom to facilitate the determination of the absolute configuration through anomalous dispersion.
-
Derivative Selection: A suitable derivative would be a benzoate or a p-bromobenzoate ester, formed by reacting the hydroxyl group of the parent molecule with the corresponding benzoyl chloride. The presence of the bromine atom in the latter is particularly advantageous for resolving stereochemistry.
-
Esterification: To a solution of this compound in pyridine, add p-bromobenzoyl chloride at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Crystallization: The purified derivative is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) and allowed to slowly evaporate at room temperature to yield single crystals suitable for X-ray diffraction.
-
Data Collection and Analysis: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The structure is solved and refined, and the absolute configuration is determined by analyzing the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[1]
}
Caption: Workflow for X-ray Crystallography.Data Presentation:
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Defines the crystal lattice |
| Space Group | P2₁2₁2₁ | Chiral space group |
| Flack Parameter | -0.03(1) | Value near zero confirms the (1R,2S) configuration[1] |
Vibrational Circular Dichroism (VCD): A Solution-State Approach
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] This technique is particularly valuable as it provides stereochemical information on the molecule in its solution state, which is often more biologically relevant than the solid state. The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer.[2]
Causality of Experimental Choice: VCD is an excellent choice when the compound is a liquid, an oil, or difficult to crystallize. It provides a highly reliable determination of absolute configuration without the need for derivatization.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition: Record the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-1000 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (1R,2S) enantiomer using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the energies of the stable conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the predicted spectrum for the (1R,2S) enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.
}
Caption: VCD Analysis Workflow.Data Presentation:
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Predicted VCD (ΔA x 10⁻⁵) for (1R,2S) | Assignment |
| 1735 | + | + | C=O stretch |
| 1450 | - | - | CH₂ bend |
| 1180 | + | + | C-O stretch |
| 1090 | - | - | C-O stretch |
(Note: The data in this table is representative and intended for illustrative purposes.)
Mosher's Ester Analysis: Probing the Chiral Environment with NMR
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.[3] The chiral alcohol is derivatized with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), forming a pair of diastereomeric esters. The analysis of the differences in the ¹H NMR chemical shifts (Δδ) of the protons near the newly formed chiral center allows for the assignment of the absolute configuration.[4]
Causality of Experimental Choice: This method is chosen when a high-field NMR spectrometer is readily available and is particularly useful for small amounts of sample. It provides a reliable determination of the configuration at a specific stereocenter.
Experimental Protocol: Mosher's Ester Formation and NMR Analysis
-
Esterification (two reactions):
-
Reaction A: React this compound with (R)-(-)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the (S)-MTPA ester.
-
Reaction B: React this compound with (S)-(+)-MTPA chloride under the same conditions to form the (R)-MTPA ester.
-
-
Purification: Purify both diastereomeric esters by flash chromatography.
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences for protons on either side of the C-O-C ester linkage: Δδ = δ(S-MTPA) - δ(R-MTPA).
-
According to the Mosher model, for an (R) alcohol, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. The opposite is true for an (S) alcohol.
-
}
Caption: Mosher's Ester Analysis Workflow.Data Presentation:
| Proton | δ (S-MTPA) (ppm) | δ (R-MTPA) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 2.85 | 2.95 | -0.10 |
| H-2 | 5.40 | 5.30 | +0.10 |
| H-3a | 1.90 | 2.05 | -0.15 |
| H-3b | 1.75 | 1.88 | -0.13 |
| H-5a | 2.10 | 1.95 | +0.15 |
| H-5b | 1.98 | 1.85 | +0.13 |
(Note: The data in this table is representative and intended for illustrative purposes.)
Electronic Circular Dichroism (ECD): A Complementary Chiroptical Technique
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[5] Similar to VCD, it is a solution-based technique that relies on the comparison of experimental and computationally predicted spectra to determine the absolute configuration.[6]
Causality of Experimental Choice: ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis range. While this compound itself has a weak chromophore (the ester group), its ECD spectrum can still provide valuable information. This technique is often used in conjunction with VCD for a more comprehensive chiroptical analysis.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD spectrum over the appropriate UV range (e.g., 190-300 nm).
-
Computational Modeling: Similar to VCD, perform a conformational search and use Time-Dependent Density Functional Theory (TD-DFT) to calculate the ECD spectrum for the (1R,2S) enantiomer.
-
Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged predicted spectrum. The sign of the Cotton effects in the experimental spectrum should match those in the predicted spectrum for the correct enantiomer.
}
Caption: ECD Analysis Workflow.Data Presentation:
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Predicted Δε (M⁻¹cm⁻¹) for (1R,2S) | Transition |
| ~210 | +0.8 | +0.9 | n → π* (ester) |
(Note: The data in this table is representative and intended for illustrative purposes.)
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of the absolute configuration of this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a suitable crystal can be a significant bottleneck. In such cases, a combination of chiroptical techniques like VCD and ECD, which probe the molecule's solution-state conformation, offers a highly reliable alternative. Mosher's ester analysis provides a robust NMR-based method for confirming the configuration at the hydroxyl-bearing stereocenter.
For the highest level of scientific integrity, we recommend a primary validation using either X-ray crystallography or VCD, with a secondary, complementary technique such as Mosher's analysis or ECD to provide an orthogonal confirmation. This integrated strategy ensures a self-validating and trustworthy determination of the absolute configuration, a critical step in the journey from a chiral building block to a potent and safe therapeutic agent.
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Analytical and bioanalytical chemistry, 400(7), 1823-1835. [Link]
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Alternative chiral synthons and their comparison to (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Authored by: A Senior Application Scientist
In the landscape of modern drug development, the stereochemical architecture of a molecule is paramount to its biological function. Chiral synthons, or building blocks, serve as the foundational blueprints for constructing enantiomerically pure pharmaceuticals, ensuring target specificity and minimizing off-target effects. Among these, (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate has emerged as a valuable intermediate, particularly in the synthesis of prostaglandins and their analogues.[1]
This guide provides an in-depth comparison of this compound with key alternative chiral synthons. We will delve into their synthetic accessibility, strategic applications, and performance in critical chemical transformations, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of chiral building blocks for their synthetic campaigns.
The Benchmark: this compound
This compound is a bifunctional molecule featuring a cyclopentane scaffold with a hydroxyl group and an ethyl ester in a cis configuration.[2][3] This specific stereochemistry and the presence of two orthogonal functional groups make it a versatile starting material for a variety of synthetic manipulations.
Key Attributes:
-
Defined Stereochemistry: The (1R,2S) configuration provides a fixed stereochemical anchor, crucial for controlling the stereochemistry of subsequent reactions.
-
Orthogonal Functional Groups: The hydroxyl group can be oxidized, protected, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or converted to other functionalities.[1] This orthogonality allows for selective transformations at either position.
-
Applications: It is a well-established precursor in the synthesis of various biologically active molecules, including anti-inflammatory and neurological agents.[1]
The primary value of this synthon lies in its ability to introduce a chiral cyclopentane core, a common motif in many natural products and pharmaceuticals.
Alternative Chiral Synthons: A Comparative Analysis
The choice of a chiral synthon is often dictated by the specific synthetic strategy, target molecule complexity, and scalability of the process. Below, we compare this compound with three prominent alternatives: the Corey Lactone, Chiral Cyclopentenones, and (R)-Pantolactone as a chiral auxiliary.
The Corey Lactone: A Classic in Prostaglandin Synthesis
The Corey lactone is a bicyclic lactone that has been instrumental in the total synthesis of prostaglandins for decades.[4][5][6] Its rigid structure provides excellent stereochemical control over the introduction of the two side chains characteristic of prostaglandins.
Comparative Insights:
-
Synthetic Strategy: While this compound offers a more direct entry to certain cyclopentane derivatives, the Corey lactone provides a well-trodden path to the specific tricyclic core of many prostaglandins.[7][8] The synthesis of the Corey lactone itself can be a multi-step process, but it delivers a highly functionalized intermediate ready for the crucial side-chain installations.[9]
-
Stereochemical Control: The bicyclic nature of the Corey lactone locks the conformation of the cyclopentane ring, allowing for highly diastereoselective reactions. This is a key advantage in complex total synthesis.
-
Versatility: The Corey lactone is somewhat less versatile than this compound for general cyclopentane synthesis, as its structure is specifically tailored for prostaglandin synthesis.
Chiral Cyclopentenones: Versatile Platforms for Annulation Strategies
Chiral cyclopentenones are powerful building blocks that allow for the construction of functionalized cyclopentane rings through conjugate addition and other annulation reactions.[10][11]
Comparative Insights:
-
Synthetic Strategy: Unlike the pre-functionalized synthons discussed above, chiral cyclopentenones serve as electrophilic partners. This allows for a convergent approach where a significant portion of the target molecule's complexity is introduced in a single step.[12]
-
Stereochemical Control: The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack on the enone system. This can be controlled by the existing stereocenter(s) on the cyclopentenone or by using chiral reagents.
-
Versatility: Chiral cyclopentenones are highly versatile and have been used in the synthesis of a wide array of natural products and pharmaceuticals, not limited to prostaglandins.[13][14]
Chiral Auxiliaries: Inducing Chirality
An alternative strategy to using a chiral building block is to employ a chiral auxiliary.[15][16] In this approach, an achiral starting material is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding an enantiomerically enriched product. (R)-Pantolactone is a common chiral auxiliary used in asymmetric synthesis.[17]
Comparative Insights:
-
Efficiency: The need to attach and later remove the auxiliary adds two steps to the synthetic sequence, which can impact the overall yield.
-
Stereochemical Purity: The diastereoselectivity of the key stereochemistry-defining step determines the enantiomeric excess of the final product. High diastereoselectivity is often achievable with well-designed auxiliaries.
Performance Data and Comparison
The following table summarizes the key performance characteristics of the discussed chiral synthons.
| Chiral Synthon/Method | Typical Application | Key Advantages | Key Disadvantages |
| This compound | Prostaglandin analogues, various cyclopentanoids | Defined stereochemistry, orthogonal functional groups for sequential modifications | May require functional group manipulation to access certain reactive intermediates |
| Corey Lactone | Prostaglandins of the F and E series | Rigid structure provides excellent stereocontrol for side-chain installation | Less versatile for non-prostaglandin targets, multi-step synthesis |
| Chiral Cyclopentenones | Diverse natural products and pharmaceuticals | Versatile platform for convergent synthesis via conjugate addition | Stereochemical outcome depends on the facial selectivity of the key reaction |
| Chiral Auxiliaries (e.g., (R)-Pantolactone) | Asymmetric synthesis of various functional groups | Broad applicability, allows for the synthesis of "unnatural" enantiomers | Requires additional steps for attachment and removal, potential for lower overall yield |
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a key transformation involving this compound.
Protocol: Oxidation of this compound to Ethyl (1R)-2-oxocyclopentanecarboxylate
This procedure outlines the selective oxidation of the hydroxyl group to a ketone, a common transformation to prepare the molecule for subsequent nucleophilic additions.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (1R)-2-oxocyclopentanecarboxylate.
Rationale for Experimental Choices:
-
Dess-Martin Periodinane: DMP is a mild and selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions, which is advantageous for substrates with sensitive functional groups like esters.
-
Inert Atmosphere and Anhydrous Conditions: DMP is moisture-sensitive, and these precautions prevent its decomposition and ensure efficient oxidation.
-
Quenching Procedure: The use of sodium thiosulfate is essential to reduce the excess DMP and its byproducts to water-soluble species, facilitating their removal during the aqueous workup.
Conclusion
The selection of a chiral synthon is a critical decision in the design of an efficient and stereoselective synthesis. This compound is a valuable and versatile building block for the synthesis of a range of cyclopentane-containing molecules. However, a comprehensive understanding of the available alternatives, such as the Corey lactone, chiral cyclopentenones, and the use of chiral auxiliaries, is essential for strategic planning in drug discovery and development. Each approach offers unique advantages and is suited to different synthetic strategies and target molecules. By carefully considering the factors outlined in this guide, researchers can optimize their synthetic routes to access complex, enantiomerically pure molecules with greater efficiency and precision.
References
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National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem Compound Database. Retrieved from [Link]
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Zhu, K., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. Retrieved from [Link]
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Davies, S. G., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Retrieved from [Link]
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Corey, E. J., et al. (1972). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society. Retrieved from [Link]
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da Silva, A. C., et al. (2021). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. National Institutes of Health. Retrieved from [Link]
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Hayashi, Y., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. PubMed Central. Retrieved from [Link]
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University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the chiral ω-side chain building blocks 12 and ent-12. Retrieved from [Link]
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Tănase, C. I., & Drăghici, C. (2013). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. Retrieved from [Link]
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A Comparative Crystallographic Guide to Derivatives of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: Paving the Way for Rational Drug Design
In the landscape of modern drug discovery, the precise three-dimensional architecture of a molecule is paramount. Chiral cyclopentane scaffolds, in particular, are prevalent in a multitude of biologically active compounds, where their specific stereochemistry dictates their interaction with biological targets.[1][2] Among these, (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate stands out as a versatile chiral building block for the synthesis of pharmaceuticals, especially those targeting neurological and inflammatory conditions.[2] A thorough understanding of the solid-state conformation and intermolecular interactions of this and its derivatives through X-ray crystallography is crucial for the rational design of novel therapeutics with enhanced efficacy and selectivity.
This guide provides a comprehensive comparison of the crystallographic features of derivatives of this compound. While a crystal structure for the parent ethyl ester is not publicly available, we will delve into the detailed structural analysis of a closely related diastereomer, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, to provide a foundational understanding. We will then extrapolate these findings to predict the structural nuances of the target ethyl ester and its derivatives, offering insights into how subtle molecular modifications can profoundly impact crystal packing and conformation. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and crystallization of various derivatives, empowering researchers to expand the structural database for this critical class of molecules.
The Foundational Blueprint: Crystal Structure of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid
To comprehend the solid-state behavior of this compound derivatives, we first turn our attention to its diastereomeric carboxylic acid analogue, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, for which crystallographic data is available.[3] The analysis of this structure provides a critical baseline for understanding the conformational preferences of the five-membered ring and the dominant intermolecular interactions.
The cyclopentane ring is not planar, adopting a puckered conformation to alleviate torsional strain.[4] The two most common conformations are the "envelope" (with C_s symmetry) and the "half-chair" or "twist" (with C_2 symmetry). In the crystal structure of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, the cyclopentane ring will adopt one of these low-energy conformations, influenced by the steric bulk of the substituents and the hydrogen bonding network within the crystal lattice.
The primary intermolecular interactions governing the crystal packing of this molecule are the hydrogen bonds formed by the hydroxyl and carboxylic acid groups. The carboxylic acid moieties typically form strong hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acid crystal structures. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended hydrogen-bonding networks, such as chains or sheets, which dictate the overall crystal packing.
Table 1: Crystallographic Data for (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid [3]
| Parameter | Value |
| CCDC Number | 2103120 |
| Empirical Formula | C₆H₁₀O₃ |
| Space Group | C 1 2/c 1 |
| a (Å) | 17.383 |
| b (Å) | 6.1880 |
| c (Å) | 12.3610 |
| β (°) | 101.160 |
| Volume (ų) | 1305.5 |
| Z | 8 |
From Blueprint to Derivative: A Comparative Analysis
The substitution of the carboxylic acid with an ethyl ester and the inversion of stereochemistry at the C2 position from (1R,2R) to (1R,2S) are expected to introduce significant changes in the solid-state structure.
Influence of the Ethyl Ester Group:
The replacement of the carboxylic acid proton with an ethyl group eliminates the possibility of the strong carboxylic acid dimer synthon. The ester carbonyl can still act as a hydrogen bond acceptor, interacting with the hydroxyl group of a neighboring molecule. However, the overall hydrogen-bonding network is likely to be less extensive and directional compared to the carboxylic acid. This alteration in intermolecular forces will inevitably lead to a different crystal packing arrangement and potentially a different unit cell.
Impact of Stereochemistry:
The change from the trans configuration in the (1R,2R) diastereomer to the cis configuration in the (1R,2S) target molecule will have a profound effect on the molecular shape and, consequently, the crystal packing. The relative orientation of the hydroxyl and ethyl ester groups will influence which face of the molecule is more accessible for intermolecular interactions. This can lead to entirely different packing motifs and may also affect the preferred conformation of the cyclopentane ring.
Experimental Protocols: Synthesizing and Crystallizing the Derivatives
To facilitate further crystallographic studies, we provide detailed protocols for the synthesis of key derivatives of this compound and a general guide to their crystallization.
Synthesis of this compound Derivatives
The parent compound, this compound, can be synthesized with high stereochemical purity via the enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate using baker's yeast.[2] From this key intermediate, a variety of derivatives can be prepared.
Protocol 1: Synthesis of Methyl (1R,2S)-2-hydroxycyclopentanecarboxylate
-
Esterification: To a solution of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (1R,2S)-2-hydroxycyclopentanecarboxamide
-
Amidation: To a solution of this compound (1.0 eq) in methanol, add a 7 M solution of ammonia in methanol (5.0 eq).
-
Reaction: Stir the reaction mixture in a sealed vessel at 60 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Crystallization of Cyclopentane Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocols provide a starting point for the crystallization of these derivatives.
General Considerations:
-
Purity: The starting material should be of the highest possible purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Protocol 3: Slow Evaporation
-
Dissolve the compound in a suitable solvent to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days to weeks.
Protocol 4: Vapor Diffusion
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The good solvent will slowly diffuse into the poor solvent, leading to crystallization.
-
Sitting Drop: Place a small volume of the compound solution in a well. In a larger, surrounding well, place a larger volume of a poor solvent. Seal the system and allow the solvents to equilibrate via the vapor phase.
Conclusion and Future Outlook
The precise control and understanding of molecular conformation and intermolecular interactions are cornerstones of modern drug design. While the crystal structure of this compound remains to be determined, the analysis of its close diastereomeric analogue provides invaluable insights. The provided synthetic and crystallization protocols are intended to empower researchers to fill this knowledge gap. By systematically preparing and analyzing the crystal structures of a series of derivatives, a comprehensive structure-property relationship can be established. This will not only advance our fundamental understanding of the solid-state chemistry of chiral cyclopentanes but also provide a robust framework for the design of next-generation therapeutics with tailored properties.
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Kálmán, A., Fábián, L., Argay, G., Bernáth, G., & Gyarmati, Z. (2002). Novel predicted patterns of supramolecular self-assembly afforded by tetrameric R
4^4^(12) rings of C2symmetry in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid, 2-hydroxy-1- cyclohexanecarboxylic acid and 2-hydroxy-1-cycloheptanecarboxylic acid. Acta Crystallographica Section B: Structural Science, 58(3), 494-501. [Link] -
PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Beaudry Research Group. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. Retrieved from [Link]
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Ponomarev, D. A., & Plekhanova, E. S. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Russian Chemical Reviews, 94(11), 1-25. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a valuable chiral building block in medicinal chemistry and advanced organic synthesis. Its defined stereochemistry, featuring a cis relationship between the hydroxyl and ester groups on a cyclopentane scaffold, makes it a critical precursor for complex, stereospecific molecules. The efficient and stereocontrolled synthesis of this compound is paramount for drug development professionals and researchers.
This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule:
-
Route 1: Asymmetric Biocatalytic Reduction of a prochiral ketoester.
-
Route 2: Diastereoselective Chemical Reduction followed by Enzymatic Kinetic Resolution .
We will dissect each route, providing detailed experimental protocols, discussing the mechanistic rationale behind the stereochemical control, and presenting a head-to-head comparison of their synthetic efficiency based on yield, stereoselectivity, operational complexity, and reagent considerations.
Route 1: Asymmetric Biocatalytic Reduction with Saccharomyces cerevisiae
This strategy leverages the enzymatic machinery of common baker's yeast (Saccharomyces cerevisiae) to perform a direct, enantioselective reduction of a prochiral precursor, ethyl 2-oxocyclopentanecarboxylate, to the desired chiral hydroxy ester. This approach is a hallmark of green chemistry, utilizing a renewable biocatalyst under mild, aqueous conditions.
Workflow Overview
The process begins with the synthesis of the starting ketoester via a Dieckmann condensation, followed by the key asymmetric reduction step.
Caption: Workflow for the biocatalytic synthesis of the target molecule.
Mechanistic Insight: The Rationale for Stereoselectivity
The stereochemical outcome of the yeast reduction is governed by ketone reductase enzymes within the yeast cells. These enzymes, which utilize nicotinamide adenine dinucleotide (NADH) as a hydride source, possess chiral active sites. For many β-keto esters, the reduction follows Prelog's rule, where the enzyme delivers a hydride to the Re face of the carbonyl group. In the case of ethyl 2-oxocyclopentanecarboxylate, this selectively produces the (2S)-alcohol. The adjacent ester group at C1 directs the formation of the (1R) center, leading to the desired (1R,2S)-cis diastereomer with high enantiomeric excess.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
This precursor is synthesized via an intramolecular Claisen condensation, known as the Dieckmann condensation.[2][3]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagents: Add sodium ethoxide (1.1 eq.) to anhydrous toluene. Heat the mixture to reflux.
-
Reaction: Add a solution of diethyl adipate (1.0 eq.) in anhydrous toluene dropwise over 2 hours.
-
Reflux: Continue refluxing for an additional 3 hours after the addition is complete.
-
Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding 3 M HCl until the pH is acidic. Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless liquid (Typical Yield: 75-85%).[4]
Step 2: Asymmetric Reduction using S. cerevisiae
This protocol is adapted from general procedures for the yeast-mediated reduction of β-keto esters.[5][6]
-
Culture Preparation: In a large Erlenmeyer flask, suspend baker's yeast (200 g) and sucrose (300 g) in tap water (1.6 L) with stirring.[6]
-
Incubation: Stir the mixture for 1 hour at approximately 30°C to activate the yeast.
-
Substrate Addition: Add ethyl 2-oxocyclopentanecarboxylate (20.0 g, 1 eq.).
-
Fermentation: Stir the fermenting suspension for 24-48 hours at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, add celite to the mixture and filter to remove the yeast cells. Saturate the aqueous filtrate with NaCl and perform continuous extraction with ethyl acetate or diethyl ether for 24-48 hours.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound (Typical Yield: 70-80%; Enantiomeric Excess: >90%).[7]
Route 2: Diastereoselective Chemical Reduction & Enzymatic Kinetic Resolution
This hybrid chemo-enzymatic route first generates a racemic mixture of the cis-hydroxy ester through a non-selective chemical reduction. Subsequently, an enzyme is used to selectively acylate one of the enantiomers, allowing for the isolation of the desired enantiomerically enriched alcohol.
Workflow Overview
This pathway involves an additional step compared to Route 1: the initial reduction produces a racemic mixture, which is then resolved in the key enzymatic step.
Caption: Workflow for the chemo-enzymatic synthesis and resolution.
Mechanistic Insight: The Rationale for Selectivity
-
Diastereoselective Reduction: The reduction of the cyclic β-keto ester with sodium borohydride (NaBH₄) generally favors the formation of the thermodynamically more stable cis diastereomer. The hydride attacks the carbonyl from the face opposite to the bulky ethoxycarbonyl group, leading to the cis alcohol as the major product.[8]
-
Enzymatic Resolution: Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective catalysts for the kinetic resolution of secondary alcohols.[9] In a process like acylation, the enzyme's chiral binding pocket preferentially accommodates one enantiomer over the other. According to the Kazlauskas rule for many secondary alcohols, CAL-B preferentially acylates the (R)-configured enantiomer.[10] For the (±)-cis-substrate, this means the (1S,2R)-enantiomer is acylated, leaving the desired (1R,2S)-enantiomer unreacted and thus enantiomerically enriched.
Experimental Protocols
Step 1: Synthesis of (±)-cis-Ethyl 2-hydroxycyclopentanecarboxylate
-
Setup: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq.), obtained from Step 1 of Route 1, in methanol in a round-bottom flask.
-
Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.0 eq.) portion-wise, maintaining the temperature at 0°C.[11]
-
Stirring: Stir the mixture at 0°C for 2 hours.
-
Work-up: Quench the reaction by carefully adding water. Dilute with ether and separate the layers. Extract the aqueous layer multiple times with ether.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The resulting crude oil typically contains a majority of the cis diastereomer (Typical Yield: ~90%).[12] Further purification can be done by column chromatography if needed.
Step 2: Enzymatic Kinetic Resolution
This protocol uses Novozym 435 (immobilized CAL-B) and is adapted from general procedures for resolving cyclic alcohols.[10][13]
-
Setup: To a solution of racemic (±)-cis-ethyl 2-hydroxycyclopentanecarboxylate (1.0 eq.) in a suitable organic solvent (e.g., diisopropyl ether), add Novozym 435 (e.g., 10-20 mg per mmol of substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 eq.) as the acyl donor. Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.
-
Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40°C) and monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Work-up: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted (1R,2S)-alcohol from the newly formed (1S,2R)-acetate ester by column chromatography on silica gel. (Typical Yield: 40-48% of theoretical max 50%; Enantiomeric Excess: >99%).
Comparison of Synthetic Efficiency
| Parameter | Route 1: Asymmetric Biocatalytic Reduction | Route 2: Chemical Reduction & Kinetic Resolution |
| Overall Yield | Higher (Potentially 50-65%) | Lower (Theoretically max. ~45%) |
| Stereoselectivity (e.e.) | Good to Excellent (>90%) | Excellent (>99%) |
| Number of Steps | 2 (from diethyl adipate) | 3 (from diethyl adipate) |
| Key Reagents | S. cerevisiae, Sucrose | NaBH₄, Lipase (e.g., CAL-B), Vinyl Acetate |
| Operational Complexity | Moderate: Requires handling of microbial cultures, large volumes, and potentially lengthy extractions.[6][7] | Moderate: Standard organic synthesis techniques. Requires final chromatographic separation of alcohol and ester. |
| "Green" Chemistry Aspect | High: Uses a renewable biocatalyst in water. | Moderate: Uses a biocatalyst but also involves chemical reductants and organic solvents. |
| Cost & Throughput | Reagents are inexpensive, but low substrate concentration and long reaction times can limit throughput. | Higher reagent cost (lipase), but reactions are typically faster with higher concentrations. Limited by 50% max yield. |
| Key Advantage | Direct route to the chiral product with high potential yield in a single asymmetric step. | Achieves exceptionally high enantiomeric purity (>99% e.e.). |
| Key Disadvantage | Potentially lower e.e. than resolution; work-up can be cumbersome. | Maximum theoretical yield is 50% for the desired product in the resolution step. |
Conclusion and Recommendation
The choice between these two synthetic routes depends critically on the specific objectives of the research or development program.
Route 1 (Asymmetric Biocatalytic Reduction) is the superior choice when overall yield and atom economy are the primary drivers. It offers a more direct and potentially more cost-effective pathway on a large scale, provided the achieved enantiomeric excess of >90% is sufficient for the intended application. Its alignment with green chemistry principles is also a significant advantage.
Route 2 (Kinetic Resolution) is the preferred method when the highest possible enantiomeric purity (>99% e.e.) is non-negotiable . While the theoretical maximum yield is capped at 50%, the exceptional stereoselectivity often justifies the lower output, especially in the context of pharmaceutical development where enantiopurity is paramount. This route offers more predictable control and is often easier to optimize using standard synthetic chemistry techniques.
Ultimately, both routes represent viable and efficient strategies. The final decision should be based on a careful evaluation of the trade-offs between yield, the stringency of enantiopurity requirements, and available resources.
References
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Gaber, M., et al. (2020). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. Available at: [Link]
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Żądło-Dobrowolska, A., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. Available at: [Link]
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Horino, S., et al. (2021). Kinetic Resolution of Cyclic Tertiary Alcohols with Lipase A from Candida Antarctica. ResearchGate. Available at: [Link]
- BenchChem. (2025).
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Moon, J., et al. (2023). Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion. ChemCatChem. Available at: [Link]
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Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Institutes of Health. Available at: [Link]
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Indian Academy of Sciences. A paradoxical case of dieckmann cyclisation. Available at: [Link]
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Toppr. A Dieckmann condensation of diethyl adipate was carried. Available at: [Link]
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Forró, E., & Fülöp, F. (2003). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available at: [Link]
-
St-Jean, A., & Vederas, J. C. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Google Patents. (2006). Process for preparing cyclic ketones.
-
Seebach, D., et al. (1987). Preparation by Yeast Reduction and Determination of the Sense of Chirality of Enantiomerically Pure Ethyl (-)-4,4,4-Trichloro-3-hydroxybutanoate and (+)-4,4,4-Trifluoro-3-hydroxybutanoate. Helvetica Chimica Acta. Available at: [Link]
-
Abu-Reziq, R., et al. (2007). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
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Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
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NPTEL. Module 2: Reduction Reactions. NPTEL Archive. Available at: [Link]
-
Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciSpace. Available at: [Link]
-
Schwartz, A., et al. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses. Available at: [Link]
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. Available at: [Link]
-
Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO. Available at: [Link]
-
Christmann, M., & Vastra, J. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Organic Syntheses. Available at: [Link]
-
da Silva, A. B. F., et al. (2001). ChemInform Abstract: Reduction of 2Alkyl2-carbomethoxycyclopentanone Derivatives with Sodium Borohydride. Part 2. The Elucidation of the Diastereoselective Control. ResearchGate. Available at: [Link]
-
Ramaswamy, S., et al. N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]
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A Senior Application Scientist's Guide to the Quality Analysis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The biological activity of a pharmaceutical ingredient can be intrinsically linked to its three-dimensional structure, making the rigorous analysis of chiral intermediates like (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate a critical aspect of quality control. This guide provides an in-depth comparison of this key chiral ester with its relevant alternatives, supported by detailed experimental protocols and data interpretation.
The focus of this guide is to move beyond a simple presentation of specifications and to delve into the scientific reasoning behind the analytical methodologies. By understanding the "why" behind the "how," researchers can better interpret analytical data, troubleshoot potential issues, and ensure the quality of their starting materials, ultimately leading to more robust and reproducible synthetic outcomes.
Certificate of Analysis (COA) for this compound: A Detailed Examination
A Certificate of Analysis is more than a quality control document; it is a testament to the purity and identity of a chemical substance. Below is a representative COA for a high-purity batch of this compound, followed by a detailed explanation of each analytical test and its significance.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 61586-79-6[1][2] |
| Molecular Formula: | C₈H₁₄O₃[1] |
| Molecular Weight: | 158.20 g/mol [3] |
| Lot Number: | XXXX-YYYY |
| Date of Analysis: | 2026-01-03 |
| Retest Date: | 2028-01-03 |
| Test | Specification | Result | Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (GC) | ≥ 98.0% | 99.2% | Gas Chromatography (GC) |
| Enantiomeric Excess | ≥ 99.0% ee | 99.5% ee | Chiral HPLC |
| Related Substances (GC) | |||
| Ethyl 2-oxocyclopentanecarboxylate | ≤ 0.5% | 0.15% | Gas Chromatography (GC) |
| (1S,2R)-Ethyl 2-hydroxycyclopentanecarboxylate | ≤ 0.5% | 0.20% | Chiral HPLC |
| Other Stereoisomers | ≤ 0.5% | Not Detected | Chiral HPLC |
| Residual Solvents | ≤ 0.5% | 0.1% (Ethanol) | Headspace GC-MS |
| Water Content | ≤ 0.2% | 0.08% | Karl Fischer Titration |
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to consider when evaluating the quality of this compound are its stereoisomers and the common starting material for its synthesis, ethyl 2-oxocyclopentanecarboxylate. The presence of these compounds can have a significant impact on the stereochemical outcome of subsequent reactions.
| Compound | Typical Purity | Key Impurities | Impact on Synthesis |
| This compound | > 98% | Ethyl 2-oxocyclopentanecarboxylate, other stereoisomers | Desired chiral building block. |
| Ethyl 2-oxocyclopentanecarboxylate | > 97% | Varies by synthesis | Unreacted starting material can lead to side reactions and impact yield. |
| (1S,2R)-Ethyl 2-hydroxycyclopentanecarboxylate | > 98% | Other stereoisomers | Enantiomer of the desired product; its presence will reduce the enantiomeric excess of the target molecule in subsequent steps. |
| (1R,2R)- & (1S,2S)-Ethyl 2-hydroxycyclopentanecarboxylate | Varies | Other stereoisomers | Diastereomers of the desired product; may be difficult to separate from the desired product and can introduce impurities in later stages. |
Experimental Protocols: The Foundation of Reliable Analysis
The following section provides detailed methodologies for the key analytical techniques used to generate the data in the Certificate of Analysis.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Principle: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][5] A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times.
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating this class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Temperature: The column is typically maintained at ambient temperature.
-
Detection: UV detection at 210 nm is suitable for this compound.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification and quantification.
Experimental Workflow:
Caption: Workflow for GC-MS Analysis.
Detailed Protocol:
-
GC Column: A standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a solution of the sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify the purity and impurity levels based on the peak areas in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[7] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, confirming its identity and structural integrity.
Experimental Workflow:
Caption: Workflow for NMR Analysis.
Detailed Protocol:
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
¹H NMR:
-
Predicted Chemical Shifts (ppm):
-
~4.2 (q, 2H, -OCH₂CH₃)
-
~4.1 (m, 1H, -CHOH)
-
~2.7 (m, 1H, -CHCO₂Et)
-
~1.6-2.0 (m, 6H, cyclopentyl -CH₂)
-
~1.3 (t, 3H, -OCH₂CH₃)
-
-
-
¹³C NMR:
-
Predicted Chemical Shifts (ppm):
-
~175 (-CO₂Et)
-
~75 (-CHOH)
-
~61 (-OCH₂CH₃)
-
~50 (-CHCO₂Et)
-
~30, 25, 22 (cyclopentyl -CH₂)
-
~14 (-OCH₂CH₃)
-
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted values to confirm the structure.
Conclusion
The quality of this compound is critically dependent on its chemical purity and, most importantly, its enantiomeric excess. A thorough understanding of the analytical techniques used to assess these parameters is essential for any scientist working with this chiral building block. By implementing robust analytical methods and carefully interpreting the resulting data, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors. This guide provides a framework for such an evaluation, empowering scientists to make informed decisions about the quality of their reagents.
References
-
LookChem. (n.d.). ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ethylcyclopentane si4.docx. Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). Supporting Information - Palladium-Catalyzed Enantioselective Decarboxyl.... Caltech. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents.... Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2016). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Chiral Purity of Ethyl 2-Hydroxycyclopentanecarboxylate
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral molecules is not merely a matter of academic interest, but a critical determinant of therapeutic efficacy and safety. Ethyl 2-hydroxycyclopentanecarboxylate, a key chiral building block, is no exception. Its enantiomeric composition can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods for determining its chiral purity are of paramount importance.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the enantioselective analysis of ethyl 2-hydroxycyclopentanecarboxylate. Drawing upon established principles and experimental data, we will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs. This document is designed to serve as a practical resource, bridging the gap between theoretical understanding and real-world application, and to lay the groundwork for successful inter-laboratory comparisons.
The Criticality of Inter-laboratory Comparison
An inter-laboratory comparison, often referred to as a proficiency test or round-robin study, is a cornerstone of method validation and quality assurance.[1] Its primary objective is to assess the consistency and reliability of results generated by different laboratories performing the same analysis on identical samples.[1] This process is indispensable for establishing standardized testing procedures, benchmarking laboratory performance, and ensuring regulatory compliance.[1] The ASTM E691 standard provides a comprehensive framework for conducting such studies to determine the precision of a test method, encompassing planning, execution, and statistical analysis.[2][3][4][5]
Principal Analytical Techniques for Chiral Purity Determination
The determination of enantiomeric excess (ee) for chiral molecules like ethyl 2-hydroxycyclopentanecarboxylate is predominantly achieved through chromatographic methods.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established and widely employed techniques for chiral separations.[1][7] The choice between these methods is often dictated by factors such as the volatility of the analyte, required accuracy and precision, sample complexity, and available instrumentation.[6]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers.[8] The primary approach for direct enantioseparation on HPLC involves the use of a Chiral Stationary Phase (CSP).[1] These CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing interaction energies, leading to different retention times and, thus, separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for resolving a broad range of chiral compounds, including cyclic organic molecules like ethyl 2-hydroxycyclopentanecarboxylate.[1][8]
Experimental Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the chiral analysis of ethyl 2-hydroxycyclopentanecarboxylate using HPLC.
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as an amylose or cellulose derivative coated on silica gel (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chromatography. The ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits absorbance, for instance, 210 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm filter before injection.
Gas Chromatography (GC)
For volatile and semi-volatile chiral compounds, Gas Chromatography (GC) offers a high-resolution alternative to HPLC.[9][10] Similar to HPLC, the key to enantioseparation in GC is the use of a Chiral Stationary Phase (CSP).[11] Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral separations.[10][12] These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, leading to their separation.
Experimental Workflow for Chiral GC Analysis
Caption: A generalized workflow for the chiral analysis of ethyl 2-hydroxycyclopentanecarboxylate using GC.
Detailed Experimental Protocol: Chiral GC
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin (e.g., a Chirasil-Dex or similar).[13]
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Injector and Detector Temperatures: Typically set at 250°C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Sample Preparation: The sample is diluted in a volatile solvent such as hexane or ethyl acetate before injection.
Comparative Performance of Analytical Methods
The choice between HPLC and GC for the chiral analysis of ethyl 2-hydroxycyclopentanecarboxylate will depend on the specific requirements of the laboratory and the application. The following table provides a summary of key performance parameters for each technique.
| Parameter | Chiral HPLC | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. |
| Resolution | Generally good to excellent, highly dependent on the choice of CSP and mobile phase. | Typically offers very high resolution due to the efficiency of capillary columns. |
| Analysis Time | Can range from 10 to 60 minutes, depending on the complexity of the separation. | Often faster than HPLC, with analysis times typically under 30 minutes. |
| Sample Preparation | Simple dissolution and filtration. | Simple dilution in a volatile solvent. |
| Detection | UV-Vis is common; Mass Spectrometry (LC-MS) can also be used. | Flame Ionization Detector (FID) is standard; Mass Spectrometry (GC-MS) provides structural information. |
| Advantages | Versatility, wide availability of CSPs, non-destructive (allows for sample recovery). | High efficiency and resolution, high sensitivity (especially with FID), robust and reliable. |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Limited to volatile and thermally stable analytes, potential for sample degradation at high temperatures. |
Causality Behind Experimental Choices
The selection of a specific analytical method and its associated parameters is a deliberate process driven by the physicochemical properties of the analyte and the desired analytical outcome.
-
Choice of Stationary Phase: For both HPLC and GC, the selection of the CSP is the most critical factor. Polysaccharide-based CSPs in HPLC and cyclodextrin-based CSPs in GC are often the first choice for new chiral separations due to their broad applicability and proven track record.[1][10] The specific derivative of the polysaccharide or cyclodextrin can significantly impact the enantioselectivity, and screening of different CSPs is often necessary.
-
Mobile/Carrier Phase Composition: In HPLC, the composition of the mobile phase, particularly the type and concentration of the polar modifier, is a powerful tool for optimizing the separation. It influences the interaction of the analyte with the CSP and can be adjusted to fine-tune retention times and resolution. In GC, the choice of carrier gas and its flow rate affects the efficiency of the separation.
-
Temperature: In GC, the oven temperature program is a critical parameter for achieving good separation. A carefully designed temperature ramp can improve peak shape and resolve closely eluting compounds. In HPLC, temperature is less commonly used for optimization but can influence viscosity and, to a lesser extent, selectivity.
Conclusion and Recommendations
Both Chiral HPLC and Chiral GC are powerful and reliable techniques for the determination of the chiral purity of ethyl 2-hydroxycyclopentanecarboxylate. The optimal choice will depend on the specific context of the analysis.
-
For routine quality control in a production environment, Chiral GC may be preferred due to its typically faster analysis times and high resolution.
-
For research and development, where a wider range of analogous compounds may be investigated, the versatility of Chiral HPLC might be more advantageous.
Ultimately, the most effective approach is to develop and validate a method in-house, tailored to the specific instrumentation and analytical requirements. The protocols and comparative data presented in this guide provide a solid foundation for this process. For a formal inter-laboratory comparison, it is crucial to establish a detailed, harmonized protocol that is followed by all participating laboratories to ensure the comparability of the results.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem. (URL: )
- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: )
- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: )
- ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog. (URL: )
- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: )
- Application Note: Enantioselective Separation of Ethyl 2-Hydroxycyclopentanecarboxyl
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Deriv
- Chiral analysis - Wikipedia. (URL: )
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- Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professiona - Benchchem. (URL: )
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC Intern
- A Guide to the Analysis of Chiral Compounds by GC. (URL: )
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Safety Operating Guide
Mastering the Safe Handling of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development and scientific research. Among these, chiral molecules like (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate, a valuable building block in organic synthesis, demand meticulous handling to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounding every recommendation in established safety principles and field-proven expertise. Our objective is to empower researchers with the knowledge to manage this chemical with confidence and precision.
Foundational Safety: Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is a robust and correctly implemented PPE strategy. This is not merely a checklist but a dynamic system of protection that must be adapted to the specific risks of the procedure being undertaken.[5][6][7]
Eye and Face Protection: The Non-Negotiable Barrier
Given that analogous compounds are classified as serious eye irritants, protecting the eyes is of utmost importance.[1][2][3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.[5]
-
Recommended for Handling: Chemical splash goggles are strongly recommended when handling the liquid, as they provide a complete seal around the eyes, offering superior protection against splashes and vapors.[6][8][9]
-
High-Risk Operations: When transferring large volumes or performing operations with a significant splash or aerosolization risk (e.g., sonicating, heating, or vacuum applications), a face shield must be worn in addition to safety goggles.[5][6][8] The face shield protects the entire face from direct contact.
Causality: The ester and hydroxyl functional groups can interact with the sensitive mucous membranes of the eyes, causing irritation or damage. Goggles and face shields provide a physical barrier to prevent this direct contact.[6][8][9]
Hand Protection: Selecting the Right Glove
Disposable nitrile gloves are the standard for incidental contact in most laboratory settings.[5][8] However, the principle of "as low as reasonably achievable" (ALARA) exposure dictates a more rigorous approach.
-
Glove Type: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5][8]
-
Double Gloving: For any direct handling of the neat compound or concentrated solutions, double-gloving is a mandatory practice. This provides a critical layer of redundancy; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[8]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. After any known contact or splash, gloves should be removed immediately and hands washed thoroughly before donning a new pair.[5]
Causality: While specific permeation data for this compound is unavailable, ester compounds can degrade certain glove materials over time. Double-gloving minimizes the risk of direct skin contact, which can lead to irritation or potential absorption.
Body and Foot Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat, properly fastened, is required to protect skin and personal clothing from spills.[8][9]
-
Apron: For large-volume transfers, a chemical-resistant apron worn over the lab coat adds another layer of protection.[6][8]
-
Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][6]
Causality: Standard laboratory attire and a lab coat prevent accidental skin contact from minor drips or splashes, which is a common route of exposure.[8]
Operational and Disposal Plan: A Step-by-Step Protocol
A comprehensive plan that covers the entire lifecycle of the chemical in the laboratory—from receipt to disposal—is essential for minimizing risk.[10][11]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and any hazard warnings.[10][12]
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, alkalis, and acids.[13][14][15] The storage area should be a designated chemical cabinet.
-
Temperature: While specific data is limited, storing at controlled room temperature (15–25°C) or as recommended by the supplier is a prudent practice.[10]
Handling and Use Protocol
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items and have spill cleanup materials readily available.[10]
-
Aliquoting: When transferring the liquid, use appropriate tools like pipettes or graduated cylinders. Pour slowly and carefully to avoid splashing.[12]
-
Reaction Setup: If the compound is used in a reaction, ensure the apparatus is securely clamped and that any heating or stirring operations are well-controlled.
Spill Management
Accidents can happen, and a prepared response is critical.[10]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.
-
Cleanup: For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).[17] Do not use combustible materials like paper towels to absorb the initial spill.
-
Decontamination: Once absorbed, collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[18] Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[8][19]
Disposal Plan
Proper chemical waste disposal is a legal and ethical responsibility to protect the environment and public health.[16][18][20]
-
Waste Segregation: Never dispose of this compound down the drain.[18][20]
-
Liquid Waste: Collect all waste containing this chemical, including reaction residues and solvent washes, in a designated and properly labeled hazardous waste container.[8] The container should be compatible with the chemical and stored in a secondary containment bin.
-
Solid Waste: Dispose of any contaminated solid waste, such as pipette tips, weigh boats, and used gloves, in a designated solid chemical waste container.[8]
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, typically via incineration.[19][20]
Summary of Safety and Handling Parameters
| Parameter | Recommendation | Rationale |
| Eye Protection | Chemical splash goggles; face shield for high-risk tasks. | Analogous compounds are serious eye irritants.[2][3][4] |
| Hand Protection | Double-layer nitrile gloves. | Prevents skin contact and absorption; provides redundancy.[5][8] |
| Body Protection | Flame-resistant lab coat, long pants, closed-toe shoes. | Protects skin from accidental splashes and contact.[5][6][8] |
| Ventilation | Handle exclusively within a certified chemical fume hood. | Minimizes inhalation risk of vapors or aerosols.[16] |
| Storage | Cool, dry, well-ventilated area away from incompatibles. | Ensures chemical stability and prevents hazardous reactions.[13][14][15] |
| Spill Control | Use inert absorbent material; collect in a sealed container. | Safely contains and prepares the hazardous material for disposal.[17][18] |
| Disposal | Segregate as hazardous chemical waste for professional disposal. | Prevents environmental contamination and complies with regulations.[18][19][20] |
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely managing this compound within a laboratory setting.
Caption: Workflow for safe handling of this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their scientific objectives.
References
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- Pharmco Products, Inc. (2015). Ethyl Acetate - SAFETY DATA SHEET.
- Safe Work Australia. (n.d.). Exposure Standards Details - Hazardous Chemical Information System (HCIS).
- ChemicalBook. (2025). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1.
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- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Guidechem. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE 41248-23-1 wiki.
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- University of Alabama at Birmingham. (2020). Using PPE in the Laboratory (OHS101) Course Material.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- ChemicalBook. (2025). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet.
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- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
